molecular formula C86H131ClN5O12P B15545211 DOPE-PEG-Cy5.5 (MW 2000)

DOPE-PEG-Cy5.5 (MW 2000)

Katalognummer: B15545211
Molekulargewicht: 1493.4 g/mol
InChI-Schlüssel: FPQIWFNJNJOODA-VHBYTHQGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DOPE-PEG-Cy5.5 (MW 2000) is a useful research compound. Its molecular formula is C86H131ClN5O12P and its molecular weight is 1493.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality DOPE-PEG-Cy5.5 (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DOPE-PEG-Cy5.5 (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C86H131ClN5O12P

Molekulargewicht

1493.4 g/mol

IUPAC-Name

azane;[(2R)-3-[2-[2-[2-[6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;chloride

InChI

InChI=1S/C86H127N4O12P.ClH.H3N/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41-55-80(92)99-68-72(102-81(93)56-42-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)69-101-103(95,96)100-65-62-88-84(94)98-67-66-97-64-61-87-79(91)54-40-37-47-63-90-76-60-58-71-49-44-46-51-74(71)83(76)86(5,6)78(90)53-39-36-38-52-77-85(3,4)82-73-50-45-43-48-70(73)57-59-75(82)89(77)7;;/h22-25,36,38-39,43-46,48-53,57-60,72H,8-21,26-35,37,40-42,47,54-56,61-69H2,1-7H3,(H2-,87,88,91,94,95,96);1H;1H3/b24-22-,25-23-;;/t72-;;/m1../s1

InChI-Schlüssel

FPQIWFNJNJOODA-VHBYTHQGSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to DOPE-PEG-Cy5.5 (MW 2000) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, experimental applications, and visualization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Cyanine 5.5, a key fluorescent lipid conjugate in advanced drug delivery and imaging.

Core Properties of DOPE-PEG-Cy5.5 (MW 2000)

DOPE-PEG-Cy5.5 with a molecular weight of approximately 2000 Da is a versatile bifunctional molecule extensively utilized in the field of nanomedicine. It incorporates three key components: the fusogenic lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a biocompatible polyethylene glycol (PEG) linker, and the near-infrared fluorescent dye, Cyanine 5.5 (Cy5.5). This unique structure imparts properties that are highly advantageous for the development of sophisticated drug delivery systems and for in vitro and in vivo imaging applications.

The DOPE component is known for its ability to promote the "endosomal escape" of nanoparticles, a critical step for delivering therapeutic payloads into the cytoplasm of target cells. The PEG linker provides a hydrophilic shield, which can reduce non-specific protein binding, decrease clearance by the reticuloendothelial system (RES), and thereby prolong the circulation half-life of the nanoparticles in vivo. The Cy5.5 moiety is a bright and stable near-infrared fluorophore, which allows for sensitive and deep-tissue imaging with minimal autofluorescence from biological tissues.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and optical properties of DOPE-PEG-Cy5.5 (MW 2000). It is important to note that due to the polydispersity of the PEG component, the molecular weight is an average value. Data presented here is a consolidation from various supplier datasheets and scientific literature.

Table 1: Chemical and Physical Properties

PropertyValueSource
Synonyms 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Cyanine 5.5
Molecular Formula C164H295N4O55P (average)[][2]
Average Molecular Weight ~3234.11 g/mol []
Purity ≥98%[3]
Appearance Blue Liquid or solid film[]
Solubility Soluble in Chloroform, Methanol, Water[]
Storage Conditions -20°C, protected from light[][3]

Table 2: Optical Properties

PropertyValueSource
Fluorophore Cyanine 5.5 (Cy5.5)
Excitation Maximum (λex) ~678 nm
Emission Maximum (λem) ~695 nm
Extinction Coefficient ~250,000 cm⁻¹M⁻¹
Quantum Yield ~0.28

Key Experimental Protocols

DOPE-PEG-Cy5.5 is primarily used as a component in the formulation of lipid-based nanoparticles, such as liposomes and lipid nanoparticles (LNPs), for fluorescent tracking and targeted delivery. Below are detailed methodologies for common experimental applications.

Liposome Formulation via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes incorporating DOPE-PEG-Cy5.5.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary lipid

  • Cholesterol

  • DOPE-PEG-Cy5.5 (MW 2000)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Preparation:

    • Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-PEG-Cy5.5 in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

    • The lipids should be completely dissolved to form a clear solution.

    • Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the glass transition temperature of the lipids (e.g., 37-40°C).

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4][5]

  • Hydration:

    • Add the aqueous hydration buffer (pre-warmed to the same temperature as the lipid film) to the flask.

    • Agitate the flask by hand or on a vortex mixer to hydrate the lipid film and form multilamellar vesicles (MLVs). The hydration process should be carried out for at least 1 hour.[5]

  • Extrusion for Size Reduction:

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • This process is typically performed 10-20 times to ensure a homogenous size distribution.[6]

  • Purification:

    • Remove any unencapsulated material or free dye by size exclusion chromatography or dialysis.

In Vitro Cellular Uptake and Imaging

This protocol outlines the procedure for visualizing the cellular uptake of DOPE-PEG-Cy5.5 labeled liposomes using fluorescence microscopy.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Cell culture medium

  • DOPE-PEG-Cy5.5 labeled liposomes

  • Hoechst 33342 or DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Cell Seeding:

    • Seed the cells in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere overnight.

  • Incubation with Liposomes:

    • Remove the culture medium and replace it with fresh medium containing the DOPE-PEG-Cy5.5 labeled liposomes at the desired concentration.

    • Incubate the cells for a specific period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing and Staining:

    • After incubation, wash the cells three times with PBS to remove any non-internalized liposomes.

    • Add fresh medium containing a nuclear stain (e.g., Hoechst 33342) and incubate for 10-15 minutes.

    • Wash the cells again with PBS.

  • Imaging:

    • Add fresh medium or PBS to the cells and visualize them using a fluorescence microscope.

    • Use appropriate filter sets for Cy5.5 (e.g., excitation ~650 nm, emission ~700 nm) and the nuclear stain.[7]

In Vivo Biodistribution Studies

This protocol describes a general procedure for assessing the biodistribution of DOPE-PEG-Cy5.5 labeled liposomes in a small animal model.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • DOPE-PEG-Cy5.5 labeled liposomes

  • In vivo imaging system (IVIS) or similar

  • Anesthesia

Protocol:

  • Administration:

    • Administer the DOPE-PEG-Cy5.5 labeled liposomes to the animal via the desired route (e.g., intravenous injection).[8]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the animal and place it in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate settings for Cy5.5.[9]

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the animal and excise the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor).

    • Arrange the organs in the imaging system and acquire ex vivo fluorescence images to quantify the accumulation of the liposomes in each organ.[9]

  • Data Analysis:

    • Quantify the fluorescence intensity in the regions of interest (ROIs) for each organ to determine the biodistribution profile.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described above.

Liposome_Formulation cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Sizing and Purification a Dissolve Lipids in Organic Solvent b Evaporate Solvent (Rotary Evaporation) a->b c Dry Film Under Vacuum b->c d Add Aqueous Buffer c->d e Agitate to Form MLVs d->e f Extrusion through Membrane e->f g Purification (Chromatography/Dialysis) f->g h Fluorescent Liposomes g->h Final Product

Caption: Workflow for the preparation of fluorescent liposomes.

Cellular_Uptake_Imaging A Seed Cells in Culture Dish B Incubate with DOPE-PEG-Cy5.5 Liposomes A->B C Wash to Remove Free Liposomes B->C D Stain Nuclei (e.g., Hoechst) C->D E Wash Again D->E F Image with Fluorescence Microscope E->F G Analyze Cellular Uptake F->G

Caption: Experimental workflow for in vitro cellular uptake imaging.

In_Vivo_Biodistribution cluster_animal Animal Study cluster_exvivo Ex Vivo Analysis A Administer Labeled Liposomes B In Vivo Imaging at Time Points A->B C Euthanize and Excise Organs B->C D Ex Vivo Organ Imaging C->D E Quantify Fluorescence Intensity D->E F Determine Biodistribution Profile E->F

References

An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Cy5.5 (DOPE-PEG(2000)-Cy5.5). This document is intended for researchers, scientists, and drug development professionals working with lipid-based nanoparticles, fluorescence imaging, and targeted drug delivery systems.

Core Structure and Physicochemical Properties

DOPE-PEG(2000)-Cy5.5 is a fluorescently labeled, PEGylated phospholipid. Its amphiphilic nature, combining a hydrophobic lipid tail with a hydrophilic polymer chain, allows for its incorporation into lipid bilayers of nanoparticles such as liposomes. This imparts "stealth" characteristics, prolonging circulation time, and provides a means for fluorescent tracking.

The molecule consists of three primary components:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A neutral phospholipid with two unsaturated oleic acid chains.

  • Poly(ethylene glycol)-2000 (PEG2000): A hydrophilic polymer with an average molecular weight of 2000 Daltons.

  • Cyanine 5.5 (Cy5.5): A near-infrared fluorescent dye.

A diagram illustrating the molecular structure is provided below.

G cluster_DOPE 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) cluster_PEG Poly(ethylene glycol) 2000 cluster_Cy55 Cyanine 5.5 (Cy5.5) Glycerol Glycerol Backbone Phosphate Phosphate Glycerol->Phosphate Phosphoester Bond Oleoyl1 Oleoyl Chain 1 Glycerol->Oleoyl1 Ester Bond Oleoyl2 Oleoyl Chain 2 Glycerol->Oleoyl2 Ester Bond Ethanolamine Ethanolamine Phosphate->Ethanolamine PEG PEG Chain (n≈45) Ethanolamine->PEG Linker Cy55 Cy5.5 Dye PEG->Cy55 Linker

A simplified block diagram of the core components.
Quantitative Data Summary

The following table summarizes the key quantitative properties of DOPE-PEG(2000)-Cy5.5, compiled from various commercial and research sources.

PropertyValueReference
Molecular Weight ~3338.21 g/mol (average due to PEG polydispersity)
Purity >98%[1]
Excitation Maximum (λex) ~675 nm[2]
Emission Maximum (λem) ~695 nm[2]
Appearance Dark blue solid[1]
Storage Temperature -20°C[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and application of DOPE-PEG(2000)-Cy5.5 in the formulation of fluorescent liposomes.

Synthesis and Purification of DOPE-PEG(2000)-Cy5.5

The synthesis of DOPE-PEG(2000)-Cy5.5 typically involves a multi-step process. A representative synthetic route is outlined below. This protocol is based on established bioconjugation techniques.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DOPE-PEG(2000)-Amine)

  • Cy5.5-NHS ester (N-hydroxysuccinimide ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 3.5 kDa)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Reaction Setup: Dissolve DOPE-PEG(2000)-Amine and a 1.5 molar excess of Cy5.5-NHS ester in anhydrous DMF.

  • Base Addition: Add a 2 molar excess of triethylamine to the reaction mixture to act as a base catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours in the dark to prevent photobleaching of the Cy5.5 dye.

  • Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.

  • Purification by Dialysis: Resuspend the crude product in deionized water and dialyze against deionized water for 48 hours using a 3.5 kDa MWCO dialysis membrane to remove unreacted Cy5.5-NHS ester and other small molecule impurities.

  • Lyophilization: Freeze-dry the dialyzed product to obtain a solid powder.

  • HPLC Purification: Further purify the product using reverse-phase HPLC with a C18 column. A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is typically used for elution.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR spectroscopy, mass spectrometry (MALDI-TOF), and UV-Vis spectroscopy to determine the degree of labeling.

Formulation of Cy5.5-Labeled Liposomes

This protocol describes the preparation of fluorescently labeled liposomes incorporating DOPE-PEG(2000)-Cy5.5 using the thin-film hydration method.[3]

Materials:

  • Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)

  • Cholesterol

  • DOPE-PEG(2000)-Cy5.5

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-PEG(2000)-Cy5.5 in a molar ratio of 55:40:5) in chloroform.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[3]

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The volume of PBS will determine the final lipid concentration. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a lipid extruder. This process should be performed above the phase transition temperature of the lipids.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Visualize the liposome morphology using transmission electron microscopy (TEM).

    • Quantify the incorporation of the fluorescent lipid using fluorescence spectroscopy.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the use of DOPE-PEG(2000)-Cy5.5 labeled liposomes in cellular imaging and a conceptual representation of their interaction with a target cell.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_app Cellular Imaging Application A Lipid Dissolution (DOPC, Cholesterol, DOPE-PEG-Cy5.5) B Thin Film Hydration A->B C Extrusion B->C D DLS (Size & Zeta Potential) C->D E TEM (Morphology) C->E F Fluorescence Spectroscopy C->F H Incubation with Labeled Liposomes C->H G Cell Culture G->H I Fluorescence Microscopy H->I J Image Analysis I->J

Workflow for the preparation and cellular imaging of fluorescent liposomes.

G cluster_extracellular Extracellular Space cluster_cell Target Cell Liposome DOPE-PEG-Cy5.5 Labeled Liposome Membrane Cell Membrane Liposome->Membrane Binding/Uptake Endosome Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Degradation & Release

Conceptual pathway of cellular uptake and trafficking of labeled liposomes.

References

In-Depth Technical Guide to the Excitation and Emission Spectra of DOPE-PEG-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] conjugated to Cyanine 5.5 (DOPE-PEG-Cy5.5). This fluorescent lipid conjugate is a critical tool in the development of targeted drug delivery systems and in vivo imaging applications. This document details its spectral characteristics, outlines experimental protocols for its characterization, and illustrates a relevant workflow for its use in cancer cell imaging.

Photophysical Properties of DOPE-PEG-Cy5.5

DOPE-PEG-Cy5.5 is a near-infrared (NIR) fluorescent probe. Its core utility lies in the properties of the Cyanine 5.5 (Cy5.5) dye, a member of the cyanine family known for high molar extinction coefficients and good fluorescence quantum yields. When incorporated into a liposomal formulation with DOPE (a fusogenic lipid) and PEG (a polymer that provides a "stealth" characteristic to nanoparticles), the spectral properties of Cy5.5 are largely retained, though they can be influenced by the local microenvironment.

The excitation and emission maxima of DOPE-PEG-Cy5.5 are crucial for designing fluorescence-based experiments, including microscopy and in vivo imaging. While the precise values can vary slightly depending on the solvent, lipid composition, and dye concentration, the typical spectral characteristics are summarized in the table below.

ParameterWavelength (nm)Reference(s)
Excitation Maximum (λex) ~675[1]
Emission Maximum (λem) ~723[1]

Note: These values are for Cy5.5 encapsulated within a liposomal formulation. The exact peaks may shift slightly based on the specific formulation and measurement conditions.

Experimental Protocols

Preparation of DOPE-PEG-Cy5.5 Labeled Liposomes

A common and effective method for preparing fluorescently labeled liposomes is the thin-film hydration technique followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DOPE-PEG-Cy5.5

  • Chloroform

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 8.0)

  • Sterile, deionized water

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired molar ratios of DOPE, CHEMS, DSPE-PEG2000, and DOPE-PEG-Cy5.5 in chloroform. A typical molar ratio might be 60:35:4.9:0.1 (DOPE:CHEMS:DSPE-PEG2000:DOPE-PEG-Cy5.5).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at 37°C to form a thin, uniform lipid film on the flask's inner surface.

    • Continue evaporation for at least 5 minutes after the film appears dry to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen hydration buffer at 37°C for 20 minutes. This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small, unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication using a miniature ultrasonic probe for 10 minutes (1 second on, 1 second off).

    • Alternatively, for more precise size control, use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the liposome suspension through the extruder multiple times (typically 11-21 passes).

  • Sterilization and Storage:

    • Sterilize the final liposome suspension by filtering it through a 0.2 µm syringe filter into a sterile vial.

    • Store the prepared liposomes at 4°C for future use.

Photophysical Characterization of DOPE-PEG-Cy5.5 Liposomes

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Absorption Spectrum:

    • Dilute the liposome suspension in the hydration buffer to a concentration suitable for absorbance measurements (typically to an optical density below 0.1 at the absorption maximum).

    • Scan the absorbance from 500 nm to 800 nm to determine the maximum absorption wavelength (λabs).

  • Emission Spectrum:

    • Using the determined λabs as the excitation wavelength, scan the fluorescence emission from 680 nm to 850 nm.

    • The peak of this spectrum will be the maximum emission wavelength (λem).

  • Quantitative Fluorescence Analysis:

    • To quantify the concentration of DOPE-PEG-Cy5.5 in a sample, create a standard curve using known concentrations of the free dye or the labeled liposomes.

    • Measure the fluorescence intensity of the unknown sample under the same conditions and determine its concentration from the standard curve. For in vivo or cellular studies, fluorescence intensity can be quantified using software like ImageJ.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the use of DOPE-PEG-Cy5.5 labeled liposomes in targeted cancer cell imaging.

Workflow Workflow for In Vivo Cancer Imaging with DOPE-PEG-Cy5.5 Liposomes cluster_prep Liposome Preparation & Characterization cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis prep Thin-Film Hydration size Extrusion/Sonication prep->size Form MLVs char Photophysical & Size Characterization size->char Form SUVs animal Tumor-Bearing Animal Model char->animal Validated Liposomes inject Intravenous Injection of Liposomes animal->inject image Near-Infrared Fluorescence Imaging inject->image 4, 24, 48, 72h post-injection quant Quantitative Analysis of Tumor Accumulation image->quant organs Organ Harvesting quant->organs ex_image Ex Vivo Fluorescence Imaging of Organs organs->ex_image histo Histological Analysis ex_image->histo

Caption: Workflow for In Vivo Cancer Imaging.

Visualization of Targeted Drug Delivery and Cellular Uptake

The following diagram illustrates the proposed mechanism of targeted drug delivery to a cancer cell using DOPE-PEG-Cy5.5 liposomes, which can be further functionalized with a targeting ligand (e.g., an antibody or peptide).

Targeted_Delivery Targeted Liposome Delivery and Cellular Uptake cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell liposome DOPE-PEG-Cy5.5 Liposome (with targeting ligand) epr Enhanced Permeability and Retention (EPR) Effect liposome->epr Passive Accumulation binding Targeting Ligand Binds to Cancer Cell Receptor epr->binding Active Targeting endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome Formation endocytosis->endosome escape Endosomal Escape (facilitated by DOPE) endosome->escape release Drug Release into Cytoplasm escape->release effect Therapeutic Effect release->effect

References

Molar Extinction Coefficient of Cy5.5 Conjugated to PEG-Lipid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of the near-infrared fluorescent dye Cy5.5, particularly in the context of its conjugation to polyethylene glycol (PEG)-lipid constructs. Such conjugates are pivotal in the development of targeted drug delivery systems, advanced imaging agents, and diagnostic tools. Understanding the molar extinction coefficient is critical for the accurate quantification and characterization of these bioconjugates.

Quantitative Data on the Molar Extinction Coefficient of Cy5.5

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for determining the concentration of a substance in solution using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

The molar extinction coefficient of Cy5.5 can vary slightly depending on the specific chemical form (e.g., free dye, NHS ester) and the solvent environment. While the conjugation to a PEG-lipid is not expected to dramatically alter the core photophysical properties of the dye, empirical determination is recommended for the highest accuracy. Below is a summary of reported values for Cy5.5 and its derivatives.

CompoundMolar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Excitation Max (λex, nm)Emission Max (λem, nm)Notes
Cy5.5 NHS Ester190,000675694Amine-reactive form for conjugation.
Cy5.5209,000673707
Cy5.5250,000675694For the free dye.
DSPE-PEG-Cy5.5Not explicitly stated, but absorbance and emission are reported to be identical to the Cy5.5 fluorophore.[1]~675~694This suggests the molar extinction coefficient is likely within the range of the free dye.

Experimental Protocols

Protocol for Conjugation of Cy5.5 NHS Ester to Amine-Functionalized PEG-Lipid

This protocol outlines the general steps for the covalent conjugation of a Cy5.5 N-hydroxysuccinimide (NHS) ester to a PEG-lipid that has a terminal primary amine group.

Materials:

  • Cy5.5 NHS ester

  • Amine-functionalized PEG-lipid (e.g., DSPE-PEG(2000)-Amine)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of Cy5.5 NHS ester: Dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use as NHS esters are moisture-sensitive.

  • Dissolve the Amine-PEG-Lipid: Dissolve the amine-functionalized PEG-lipid in the reaction buffer. The concentration will depend on the specific experimental requirements.

  • Reaction: Add a 1.5 to 3-fold molar excess of the Cy5.5 NHS ester stock solution to the PEG-lipid solution. The reaction should be carried out in the dark with gentle stirring for 1-2 hours at room temperature.

  • Quenching (Optional): To stop the reaction, add the quenching reagent to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a suitable size-exclusion chromatography column. The first colored fraction will be the Cy5.5-PEG-lipid conjugate.

  • Characterization: Confirm the successful conjugation via UV-Vis spectroscopy and/or mass spectrometry.

Protocol for Determining the Molar Extinction Coefficient of Cy5.5-PEG-Lipid

This protocol describes how to experimentally determine the molar extinction coefficient of the purified Cy5.5-PEG-lipid conjugate using UV-Visible spectrophotometry.

Materials:

  • Purified Cy5.5-PEG-lipid conjugate

  • A suitable solvent in which the conjugate is soluble (e.g., PBS, chloroform)

  • UV-Visible spectrophotometer

  • Quartz cuvettes with a known path length (typically 1 cm)

Procedure:

  • Prepare a stock solution: Accurately weigh a small amount of the lyophilized Cy5.5-PEG-lipid conjugate and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration (in mg/mL or g/L).

  • Prepare a dilution series: Create a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance:

    • Record the full absorbance spectrum (e.g., from 500 nm to 800 nm) for each dilution to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each dilution at the determined λmax.

  • Plot a Calibration Curve: Plot the absorbance at λmax versus the molar concentration of the Cy5.5-PEG-lipid conjugate.

  • Calculate the Molar Extinction Coefficient: According to the Beer-Lambert law, the slope of the resulting linear plot is the molar extinction coefficient (ε). The concentration in moles per liter can be calculated from the weight concentration and the molecular weight of the Cy5.5-PEG-lipid conjugate.

An alternative, more advanced method involves using High-Performance Liquid Chromatography (HPLC) coupled with both a UV detector and a chemiluminescence nitrogen detector (CLND).[2] This technique can determine the concentration and absorbance of the pure conjugate in a single run, providing a highly accurate molar extinction coefficient.[2]

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_dye Dissolve Cy5.5 NHS Ester in DMSO/DMF mix Mix Dye and Lipid Solutions (Molar Excess of Dye) prep_dye->mix prep_lipid Dissolve Amine-PEG-Lipid in Reaction Buffer (pH 8.0-8.5) prep_lipid->mix incubate Incubate 1-2h at RT, in Dark mix->incubate quench Optional: Quench Reaction (Tris or Glycine) incubate->quench purify Purify via Size-Exclusion Chromatography quench->purify analyze Characterize Conjugate (UV-Vis, MS) purify->analyze

Caption: Workflow for conjugating Cy5.5 NHS ester to an amine-PEG-lipid.

Molar_Extinction_Coefficient_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Cy5.5-PEG-Lipid (Known Conc.) prep_dilutions Create a Serial Dilution prep_stock->prep_dilutions measure_spectrum Measure Full Absorbance Spectrum to find λmax prep_dilutions->measure_spectrum measure_abs Measure Absorbance of each Dilution at λmax measure_spectrum->measure_abs plot_curve Plot Absorbance vs. Molar Concentration measure_abs->plot_curve calc_epsilon Calculate Molar Extinction Coefficient (ε) from the Slope of the Linear Fit plot_curve->calc_epsilon

Caption: Experimental workflow for determining the molar extinction coefficient.

References

Navigating Biocompatibility and Cytotoxicity of DOPE-PEG-Cy5.5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of nanotechnology and medicine has introduced a myriad of novel materials for drug delivery and bioimaging. Among these, lipid-based nanoparticles, particularly those functionalized with polyethylene glycol (PEG) and fluorescent dyes, have garnered significant attention. This technical guide delves into the critical aspects of biocompatibility and cytotoxicity of a specific, widely used conjugate: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) conjugated with polyethylene glycol (PEG) and the cyanine dye Cy5.5 (DOPE-PEG-Cy5.5). Understanding the safety profile of this nano-construct is paramount for its successful translation from preclinical research to clinical applications.

Overview of DOPE-PEG-Cy5.5

DOPE-PEG-Cy5.5 is a phospholipid conjugate that combines the fusogenic properties of DOPE, the stealth characteristics of PEG, and the near-infrared fluorescence of Cy5.5. This combination makes it a valuable tool for developing liposomal drug delivery systems that can be tracked in vitro and in vivo. While generally considered to possess good biocompatibility, a thorough evaluation of its potential cytotoxic effects is crucial.

In Vitro Cytotoxicity Assessment

A battery of in vitro assays is employed to assess the potential of DOPE-PEG-Cy5.5 to induce cellular damage. These assays evaluate various cellular parameters, including metabolic activity, membrane integrity, apoptosis, and the generation of reactive oxygen species.

Cell Viability and Proliferation

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Table 1: Summary of In Vitro Cytotoxicity Data for Cy5.5-labeled Liposomes

Cell LineNanoparticle CompositionConcentrationViability (%)Reference
RAW 264.7 (macrophages)Liposomes with Cy5-DSPEUp to 50 µg/mLNo significant cytotoxic effect[1]
HaCaT (keratinocytes)Liposomes with Cy5-DSPEUp to 50 µg/mLNo significant cytotoxic effect[1]

Note: Data for DOPE-PEG-Cy5.5 specifically is limited. The table presents data for a structurally similar Cy5-labeled lipid.

Apoptosis Induction

The Annexin V-FITC/PI assay is a widely used method to detect apoptosis (programmed cell death) and necrosis.

Oxidative Stress

The DCFH-DA assay measures the intracellular generation of reactive oxygen species (ROS), which can be an indicator of cellular stress.

Mitochondrial Membrane Potential

The JC-1 assay is used to assess the health of mitochondria by measuring their membrane potential. A decrease in mitochondrial membrane potential is an early hallmark of apoptosis.

In Vivo Biocompatibility

In vivo studies are essential to understand the systemic response to DOPE-PEG-Cy5.5, including its interaction with blood components and its biodistribution.

Hemocompatibility

The hemolysis assay evaluates the potential of the nanoparticle to damage red blood cells.

Table 2: Hemolysis Data for PEGylated Nanoparticles

Nanoparticle CompositionConcentration RangeHemolysis (%)ClassificationReference
DSPE-PEG-RGD@ICGNot specifiedNearly 5%Slightly hemolytic[2]

Note: This data is for a different PEGylated nanoparticle but provides an indication of the potential for hemolysis.

Inflammatory Response

The interaction of nanoparticles with immune cells can trigger the release of pro-inflammatory cytokines.

Lipid-based nanoparticles have the potential to interact with immune cells, such as macrophages, which can lead to the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The PEGylation of nanoparticles is known to reduce, but not eliminate, this interaction.[3]

Cellular Uptake and Signaling Pathways

The cellular entry of DOPE-PEG-Cy5.5 and its subsequent intracellular fate can influence its biocompatibility. PEGylated nanoparticles can be internalized through various endocytic pathways.

Cellular Uptake Mechanisms

The primary route of uptake for many nanoparticles, including PEGylated liposomes, is endocytosis.[4][5] The specific pathway can vary depending on the cell type and the nanoparticle's physicochemical properties.

Cellular Uptake of DOPE-PEG-Cy5.5 NP DOPE-PEG-Cy5.5 Nanoparticle Clathrin Clathrin-mediated Endocytosis NP->Clathrin Primary Pathway Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropino Macropinocytosis NP->Macropino Membrane Cell Membrane Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Degradation

Figure 1: Potential cellular uptake pathways for DOPE-PEG-Cy5.5 nanoparticles.

Potential Signaling Pathway Interactions

The interaction of lipid-based nanoparticles with cell membranes and intracellular components can trigger various signaling cascades. While specific data for DOPE-PEG-Cy5.5 is scarce, general pathways affected by similar nanoparticles include:

  • NF-κB Signaling: This pathway is a key regulator of the inflammatory response. Activation can lead to the production of pro-inflammatory cytokines.[6]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular stress responses, proliferation, and apoptosis.[6]

  • Phosphatidylinositol (PI) Cycle: Lipid nanoparticles can potentially perturb the PI cycle, which is crucial for various cellular processes, including signal transduction and membrane trafficking.[7]

Potential Signaling Pathways NP Lipid Nanoparticle Interaction MembraneReceptor Membrane Receptors (e.g., Scavenger Receptors) NP->MembraneReceptor PI_Cycle Phosphatidylinositol Cycle Disruption NP->PI_Cycle ROS ROS Generation NP->ROS MAPK MAPK Pathway MembraneReceptor->MAPK NFkB NF-κB Pathway MembraneReceptor->NFkB Apoptosis Apoptosis PI_Cycle->Apoptosis ROS->MAPK ROS->NFkB Inflammation Inflammatory Response (e.g., TNF-α, IL-6) MAPK->Inflammation MAPK->Apoptosis NFkB->Inflammation

Figure 2: Generalized signaling pathways potentially affected by lipid-based nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of biocompatibility and cytotoxicity.

MTT Cell Viability Assay

Objective: To determine the effect of DOPE-PEG-Cy5.5 on the metabolic activity of cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of DOPE-PEG-Cy5.5 in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

MTT Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with DOPE-PEG-Cy5.5 Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Measure Absorbance at 570 nm AddDMSO->Read Analyze Calculate Cell Viability Read->Analyze

Figure 3: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with DOPE-PEG-Cy5.5.

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of DOPE-PEG-Cy5.5 for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 106 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate the cells at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry.

DCFH-DA Assay for Reactive Oxygen Species (ROS)

Objective: To measure the intracellular generation of ROS.

Protocol:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Treat the cells with DOPE-PEG-Cy5.5 for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm).

JC-1 Assay for Mitochondrial Membrane Potential

Objective: To assess changes in mitochondrial membrane potential.

Protocol:

  • Seed cells in a suitable culture plate and treat with DOPE-PEG-Cy5.5.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

  • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Hemolysis Assay

Objective: To determine the hemolytic potential of DOPE-PEG-Cy5.5.

Protocol:

  • Obtain fresh red blood cells (RBCs) and wash them with PBS.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • Add different concentrations of DOPE-PEG-Cy5.5 to the RBC suspension.

  • Use PBS as a negative control (0% hemolysis) and Triton X-100 (0.1%) as a positive control (100% hemolysis).

  • Incubate the samples at 37°C for 2 hours.

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control.

Conclusion

The available data suggests that DOPE-PEG-Cy5.5 generally exhibits good biocompatibility, with limited in vitro cytotoxicity at typical experimental concentrations. However, the potential for slight hemolysis and the induction of inflammatory responses should be considered, particularly for in vivo applications. The provided experimental protocols offer a robust framework for researchers to conduct their own comprehensive biocompatibility and cytotoxicity assessments. Further studies focusing specifically on DOPE-PEG-Cy5.5 are warranted to establish a more detailed safety profile and to elucidate the precise molecular pathways it may influence. This will be critical for the continued development and safe clinical translation of this promising nanomaterial.

References

The Pivotal Role of DOPE in Fusogenic Liposome Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery, fusogenic liposomes represent a significant leap forward, offering a mechanism for the direct cytosolic delivery of therapeutic payloads. Central to the function of many of these systems is the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). This technical guide provides an in-depth exploration of the critical role of DOPE in fusogenic liposome systems, detailing its mechanism of action, formulation strategies, and methods for characterization and functional analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design and utilize DOPE-based fusogenic liposomes for therapeutic and research applications.

The Molecular Basis of DOPE's Fusogenic Properties

The fusogenic capabilities of DOPE are intrinsically linked to its unique molecular geometry. Unlike many bilayer-forming phospholipids which have a cylindrical shape, DOPE possesses a conical molecular shape. This is due to its small, hydrophilic phosphoethanolamine headgroup and its two bulky, unsaturated oleoyl chains.[1][2] This conical shape means that DOPE does not readily form stable bilayer structures on its own; instead, it has a propensity to form an inverted hexagonal (HII) phase, particularly under acidic conditions.[2][3][4]

This transition from a lamellar to a non-lamellar phase is the cornerstone of DOPE's fusogenic activity. When incorporated into a liposomal bilayer with other lipids, DOPE introduces instability. Upon encountering a target membrane, such as the endosomal membrane after cellular uptake, this inherent instability facilitates the merging of the liposomal and target membranes, leading to the release of the encapsulated cargo directly into the cytoplasm.[2][3] This mechanism of endosomal escape is a critical advantage of DOPE-containing fusogenic liposomes, as it helps to avoid the degradation of the therapeutic payload within the lysosomal pathway.

The fusogenic potential of DOPE is often harnessed in synergy with other lipid components, such as cationic lipids and pH-sensitive lipids, to create highly efficient delivery vehicles.

The Role of DOPE in Cationic Liposomes

In cationic liposome formulations, DOPE acts as a neutral helper lipid that significantly enhances transfection efficiency.[1][5] Cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are essential for complexing with negatively charged nucleic acids (like DNA and siRNA) and for mediating the initial interaction with the negatively charged cell membrane. However, the fusion process itself is greatly facilitated by the presence of DOPE. The addition of DOPE to cationic liposomes promotes the destabilization of the endosomal membrane, leading to a more efficient release of the genetic material into the cytoplasm.[1][6]

The Role of DOPE in pH-Sensitive Liposomes

DOPE is also a key component in the formulation of pH-sensitive liposomes. These systems are designed to be stable at physiological pH (around 7.4) but to become fusogenic in the acidic environment of endosomes or the tumor microenvironment.[4] In these formulations, DOPE is often combined with a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS). At neutral pH, the acidic lipid is deprotonated and stabilizes the liposomal bilayer. However, in an acidic environment, the lipid becomes protonated, leading to a loss of its stabilizing effect. This, in turn, allows DOPE to induce the formation of the fusogenic HII phase, triggering the release of the encapsulated drug.[7][8]

Quantitative Data on DOPE's Functional Impact

The inclusion of DOPE and its molar ratio relative to other lipid components has a quantifiable impact on the physicochemical properties and biological activity of fusogenic liposomes.

Physicochemical Characteristics of DOPE-Containing Liposomes

The following table summarizes typical physicochemical properties of DOPE-containing liposomes, highlighting the influence of the lipid composition.

Liposome Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DC-Chol/DOPE (1:1)Not SpecifiedNot SpecifiedNot Specified[9]
DC-Chol/DOPE (1:2)Not SpecifiedNot SpecifiedNot Specified[9]
DOPE/CHEMS107.2 ± 2.90.213 ± 0.005-21.9 ± 1.8[10]
DOPE:CHEMS160 - 170< 0.2Negative[8]
2X3-DOPE (1:1, 1:2, 1:3)NanometricNot SpecifiedPositive[3]
DOTAP:DOPE (1:1)~100Not SpecifiedNot Specified[11]
DOPE/DOTAP/NBD-PE or Rh-PE (1/1/0.1)Not SpecifiedNot SpecifiedNot Specified[12]
Impact of DOPE on Transfection and Fusion Efficiency

The molar ratio of DOPE to the cationic lipid is a critical parameter for optimizing the transfection and fusion efficiency of lipoplexes.

Cationic Lipid:DOPE Molar RatioTransfection Efficiency (% of cells)Fusion Efficiency (%)Cell LineReference
2X3:DOPE (1:3)8.8 ± 0.1Not SpecifiedA549[3]
Lipofectamine MessengerMAX (Control)42.7 ± 1.5Not SpecifiedA549[3]
DC-Chol:DOPE (1:1)Most efficient for siRNA deliveryNot SpecifiedNot Specified[9]
DC-Chol:DOPE (1:2)Most efficient for pDNA deliveryNot SpecifiedNot Specified[9]
DOPE:DOTAP (0.5:1)~12% (mRNA)Not SpecifiedNot Specified[5]
DOPE:DOTAP (1:1)>30% (mRNA)Not SpecifiedNot Specified[5]
DOPE:DOTMA (1:1)~14% (mRNA)Not SpecifiedNot Specified[5]
pH-Dependent Drug Release from DOPE-Based Liposomes

The pH-sensitivity of DOPE-containing liposomes is evident in their drug release profiles.

Liposome FormulationpHCumulative Drug Release (%)Time (h)Reference
HA-targeted DOPE/CHEMS5.5906[7]
HA-targeted DOPE/CHEMS7.4< 106[7]
DOPE/CHEMS with RGD5.080Not Specified[7]
DOPE/CHEMS with RGD7.450Not Specified[7]
DOX-loaded NPs5.0> 80 (approx.)72[13]
DOX-loaded NPs7.4< 4072[13]

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of DOPE-based fusogenic liposomes.

Preparation of DOPE-Containing Liposomes

1. Thin-Film Hydration Method

This is a widely used method for preparing liposomes.[12][14][15][16]

  • Materials:

    • Lipids (e.g., DOPE, DOTAP, CHEMS)

    • Chloroform or a chloroform/methanol mixture

    • Round-bottom flask

    • Rotary evaporator

    • Hydration buffer (e.g., PBS, HEPES-buffered saline)

    • Extruder with polycarbonate membranes of defined pore size (e.g., 100 nm)

  • Procedure:

    • Dissolve the desired lipids in chloroform or a chloroform/methanol mixture in a round-bottom flask. The lipids should be completely solubilized to ensure a homogenous mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

    • Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

    • Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating (e.g., vortexing or sonicating) above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

2. Ethanol Injection Method

This method is advantageous for its simplicity and scalability.[17][18][19][20][21]

  • Materials:

    • Lipids (e.g., DOPE, DOTAP)

    • Ethanol

    • Aqueous buffer

    • Stirring plate and stir bar

  • Procedure:

    • Dissolve the lipids in ethanol.

    • Rapidly inject the ethanolic lipid solution into the vigorously stirred aqueous buffer.

    • The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.

    • Remove the ethanol from the liposome suspension, typically by dialysis or diafiltration.

Characterization of Liposomes

1. Particle Size and Zeta Potential Analysis

These parameters are critical for predicting the in vivo behavior of liposomes.[22][23][24]

  • Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water).

    • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using DLS. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

    • Measure the zeta potential to determine the surface charge of the liposomes. Cationic liposomes will have a positive zeta potential, while anionic or neutral liposomes will have a negative or near-zero zeta potential, respectively.

Functional Assays

1. In Vitro Fusogenicity Assay (FRET-based)

This assay is used to quantify the fusion of liposomes with a target membrane.[25][26][27][28]

  • Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between two fluorescently labeled lipids, such as NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into the liposomal membrane. When the liposomes are intact, the proximity of the two fluorophores results in efficient FRET, and the fluorescence of the donor is quenched. Upon fusion with an unlabeled target membrane (e.g., another liposome or a cell membrane), the fluorescent lipids are diluted, leading to a decrease in FRET and an increase in the donor's fluorescence intensity.

  • Procedure:

    • Prepare liposomes containing the FRET pair of fluorescent lipids.

    • Prepare unlabeled target liposomes or culture target cells.

    • Mix the labeled fusogenic liposomes with the unlabeled target.

    • Monitor the increase in the donor's fluorescence intensity over time using a fluorometer.

    • The fusion efficiency can be calculated by normalizing the fluorescence signal to that of a control where the liposomes are completely disrupted by a detergent (e.g., Triton X-100).

2. In Vitro Drug Release Assay

This assay evaluates the release of an encapsulated drug from the liposomes, particularly for pH-sensitive formulations.[7][13][29][30][31][32]

  • Procedure (for pH-sensitive liposomes):

    • Prepare drug-loaded liposomes.

    • Use a dialysis method. Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium with the desired pH (e.g., pH 7.4 and pH 5.5).

    • At predetermined time intervals, collect aliquots from the release medium and quantify the amount of released drug using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).

    • Plot the cumulative drug release as a function of time to determine the release kinetics at different pH values.

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate fundamental concepts and experimental procedures.

DOPE_Mechanism cluster_liposome DOPE-Containing Liposome cluster_endosome Endosome (Acidic pH) cluster_fusion Membrane Fusion cluster_release Cytosolic Release liposome Liposomal Bilayer DOPE (Cone-shaped) Helper Lipid endosome Endosomal Membrane liposome->endosome Endocytosis fusion HII Phase Transition Destabilization of Membranes endosome->fusion Acidification release Cargo Release Therapeutic Effect fusion->release Pore Formation

Mechanism of DOPE-mediated endosomal escape.

ThinFilmHydration start Start dissolve 1. Dissolve Lipids in Organic Solvent start->dissolve evaporate 2. Evaporate Solvent to Form Thin Film dissolve->evaporate dry 3. Dry Film under Vacuum evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate extrude 5. Extrude for Size Homogenization hydrate->extrude end End Product: Unilamellar Liposomes extrude->end

Workflow for the Thin-Film Hydration Method.

FRET_Assay cluster_before Before Fusion cluster_after After Fusion liposome_fret Fusogenic Liposome (NBD + Rho) target_membrane Target Membrane fused_membrane Fused Membrane liposome_fret->fused_membrane Fusion & Lipid Mixing label_fret High FRET Low NBD Fluorescence label_no_fret Low FRET High NBD Fluorescence

Principle of the FRET-based fusogenicity assay.

Conclusion

DOPE is an indispensable component in the formulation of effective fusogenic liposome systems. Its unique molecular structure and propensity to induce non-bilayer phases are fundamental to its ability to mediate membrane fusion and facilitate the cytosolic delivery of therapeutic agents. A thorough understanding of the interplay between DOPE and other lipid components, as well as the application of robust formulation and characterization protocols, is essential for the rational design of advanced and clinically translatable drug delivery platforms. This guide provides a comprehensive overview to aid researchers and developers in harnessing the full potential of DOPE in their fusogenic liposome applications.

References

The Role of PEG 2000 in Stealth Liposome Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies surrounding the use of Polyethylene Glycol (PEG) 2000 in the formulation of stealth liposomes. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action, impact on pharmacokinetics, and critical parameters influencing the efficacy of these advanced drug delivery systems. Experimental protocols, quantitative data summaries, and visual diagrams are provided to facilitate a deeper understanding and practical application of this technology.

Introduction to Stealth Liposomes

Conventional liposomes, while promising as drug delivery vehicles, are rapidly recognized and cleared from the bloodstream by the Mononuclear Phagocyte System (MPS), primarily by macrophages in the liver and spleen.[1][2] This rapid clearance severely limits their therapeutic efficacy. To overcome this, "stealth" liposomes were developed. This "stealth" capability is achieved by modifying the liposome surface with hydrophilic polymers, most commonly polyethylene glycol (PEG).[2][3] This process, known as PEGylation, creates a protective layer that allows the liposome to evade the body's immune surveillance.[4][5]

Among various molecular weights of PEG, PEG with a molecular weight of 2000 Daltons (PEG 2000) has been widely adopted and is considered a gold standard for creating long-circulating liposomes.[6][7][8] It offers an optimal balance between providing a sufficient steric barrier and maintaining cellular interaction for drug delivery.[9] Typically, a PEG-lipid conjugate, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000), is incorporated into the liposome bilayer during formulation.[10][11]

Core Function and Mechanism of Action of PEG 2000

The primary function of PEG 2000 on the liposome surface is to confer "stealth" characteristics by preventing recognition by the MPS. This is achieved through two main mechanisms:

  • Steric Hindrance: The PEG 2000 chains extend from the liposome surface, creating a dense, flexible, and hydrophilic "brush-like" layer.[12] This layer acts as a physical barrier that sterically hinders the approach and binding of plasma proteins, particularly opsonins (e.g., complement proteins and immunoglobulins), to the liposome surface.[10][13] Opsonization is the key process that marks particles for uptake by phagocytic cells.[1] By preventing this, PEGylated liposomes remain "invisible" to the immune system.[13]

  • Formation of a Hydration Layer: The ether oxygen molecules of the PEG chains form hydrogen bonds with water molecules, creating a structured water layer, or hydration shell, around the liposome.[13] This tightly bound water layer further contributes to the repulsion of plasma proteins and prevents their adsorption onto the liposome surface.[13]

The conformation of the PEG chains—either in a "mushroom" or "brush" regime—is dependent on the grafting density.[1] The brush regime, achieved at higher PEG densities, is considered more effective for providing steric protection and improving the stealth properties of the liposome.[1] The presence of this protective layer not only reduces MPS uptake but also prevents vesicle aggregation, thereby improving the overall stability of the formulation.[10]

Impact on Pharmacokinetics and Drug Delivery

The modification of liposomes with PEG 2000 has profound effects on their pharmacokinetic profile, leading to significant advantages in drug delivery.

  • Prolonged Blood Circulation: The most significant advantage of PEGylation is the dramatic extension of the liposome's circulation half-life in the bloodstream.[3][10] By evading the MPS, stealth liposomes are cleared from circulation at a much lower rate compared to their conventional counterparts.[14] This extended presence increases the probability of the encapsulated drug reaching its target site.[4]

  • Reduced Systemic Clearance: PEGylation reduces the affinity of liposomes for phagocytic cells, leading to decreased accumulation in the liver and spleen and a lower systemic plasma clearance.[5][13]

  • Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation time allows stealth liposomes to effectively utilize the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[4][13] Tumor tissues often have leaky blood vessels and impaired lymphatic drainage. Long-circulating liposomes can extravasate through these leaky vessels and accumulate in the tumor interstitium, leading to a higher concentration of the therapeutic agent at the tumor site.[4] In vivo studies have shown that liposomes modified with PEG 2000 are four times more effective in tumor tissue targeting than non-modified liposomes.[15]

Quantitative Data on PEG 2000 Performance

The molecular weight of the PEG chain is a critical parameter influencing the pharmacokinetic behavior of liposomes. Studies have consistently shown that longer PEG chains, up to a certain point, provide better steric protection and longer circulation times.

Liposome FormulationCirculation Half-Life (min)Relative Blood Level at 6h (Blood/RES Ratio)Reference
Unmodified Liposomes130[16]
Liposomes with PEG 2000-PE210.8[16]
Liposomes with PEG 5000-PE751.4[16]

Table 1: Effect of PEG-PE Molecular Weight on Liposome Circulation Time and Biodistribution. Data shows a clear trend of increased circulation and reduced RES (liver and spleen) uptake with increasing PEG molecular weight.

PEG Molecular WeightRelative Blood LevelsConclusionReference
PEG 350 to 750BaselineShorter circulation times.[10]
PEG 1900 / 2000Higher than shorter chainsSignificantly improved blood residence time. The presence of PEG 2000 doubled the amount of lipid remaining in the plasma compared to formulations with PEG 350-750.[10]
PEG 5000Higher than shorter chainsProduced the greatest improvements in blood residence time, similar to PEG 1900.[10]

Table 2: Comparison of Blood Levels for Liposomes with Different PEG Molecular Weights. Longer-chain PEGs, including PEG 2000, result in substantially higher blood levels of the liposomal carrier over time.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of stealth liposomes.

Preparation of DSPE-PEG 2000 Modified Liposomes

A common and effective method for preparing PEGylated liposomes is the thin-film hydration technique followed by extrusion.

  • Lipid Film Formation: The desired lipids (e.g., DSPC, Cholesterol) and the DSPE-PEG 2000 conjugate are dissolved in an organic solvent, such as chloroform or a chloroform/methanol mixture, in a round-bottom flask. A typical molar ratio might be DSPC:Cholesterol:DSPE-PEG 2000 of 55:40:5.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process results in the formation of a thin, dry lipid film on the inner wall of the flask. The film is further dried under vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed above the phase transition temperature of the main phospholipid (e.g., >55°C for DSPC) with gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through polycarbonate filters with a specific pore size (e.g., 100 nm) using a high-pressure extruder. This process is also carried out above the lipid phase transition temperature.

  • Purification: Unencapsulated drug is removed from the liposome suspension by methods such as size exclusion chromatography or dialysis.

In Vivo Pharmacokinetic and Biodistribution Study

Animal models are used to assess the circulation time and organ distribution of the formulated liposomes.

  • Formulation Labeling: For tracking, liposomes are labeled with a radioactive marker (e.g., technetium-99m) or a fluorescent probe. The lipid bilayer can be labeled by incorporating a lipid-soluble marker, or the aqueous core can be labeled by encapsulating a water-soluble marker.

  • Animal Model: Healthy or tumor-bearing mice or rats are used.

  • Administration: The liposome formulation is administered intravenously (e.g., via the tail vein).

  • Blood Sampling (Pharmacokinetics): At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h) after injection, blood samples are collected. The amount of label in the plasma is quantified to determine the concentration-time profile and calculate pharmacokinetic parameters like circulation half-life.

  • Organ Harvesting (Biodistribution): At the end of the study (e.g., 24h), animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs, and tumor, if applicable) are harvested, weighed, and analyzed for the amount of accumulated label. The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations of Key Processes

Mechanism of PEG 2000 Stealth Effect

G cluster_0 Conventional Liposome Pathway cluster_1 Stealth Liposome Pathway Conventional_Liposome Conventional Liposome Opsonization Plasma Protein Binding (Opsonization) Conventional_Liposome->Opsonization MPS_Uptake Recognition & Uptake by MPS (Macrophages) Opsonization->MPS_Uptake Clearance Rapid Blood Clearance MPS_Uptake->Clearance Stealth_Liposome Stealth Liposome (with PEG 2000) Steric_Hindrance Steric Hindrance & Hydration Layer Stealth_Liposome->Steric_Hindrance Reduced_Opsonization Reduced Protein Binding Steric_Hindrance->Reduced_Opsonization Evasion Evasion of MPS Reduced_Opsonization->Evasion Prolonged_Circulation Prolonged Blood Circulation Evasion->Prolonged_Circulation

Caption: Mechanism of PEG 2000 in providing stealth characteristics.

Experimental Workflow for a Pharmacokinetic Study

G Prep Prepare Labeled Liposomes Admin IV Administration to Animal Model Prep->Admin Sample Collect Blood Samples at Timed Intervals Admin->Sample Quantify Quantify Label in Plasma Sample->Quantify Analyze Calculate PK Parameters (e.g., Half-life, AUC) Quantify->Analyze

Caption: Workflow for in vivo pharmacokinetic evaluation of liposomes.

Passive Targeting via the EPR Effect

G Start Stealth Liposome (Long Circulation) Bloodstream Travels Through Bloodstream Start->Bloodstream Tumor_Vessel Reaches Leaky Tumor Vasculature Bloodstream->Tumor_Vessel Extravasation Extravasation (Passes through gaps between endothelial cells) Tumor_Vessel->Extravasation Accumulation Accumulation in Tumor Interstitium (Poor Lymphatic Drainage) Extravasation->Accumulation Drug_Release Drug Release at Tumor Site Accumulation->Drug_Release

Caption: The process of liposome accumulation in tumors via the EPR effect.

References

Photophysical Properties of Cy5.5 in a Lipid Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of the near-infrared fluorescent dye, Cyanine 5.5 (Cy5.5), within a lipid environment. Understanding these properties is critical for the effective design and interpretation of fluorescence-based assays in drug delivery, membrane biophysics, and in vivo imaging. This document outlines key photophysical parameters, detailed experimental protocols for their measurement, and the influence of the lipid environment on the dye's behavior.

Core Photophysical Properties of Cy5.5 in Lipids

The lipid bilayer of a liposome or cell membrane creates a unique microenvironment that can significantly alter the photophysical characteristics of fluorescent dyes like Cy5.5 compared to their properties in aqueous solution. Key parameters affected include the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

While specific data for Cy5.5 in simple model lipid bilayers is not extensively published, data for the closely related Cy5 dye and its lipophilic analogue DiD in lipid nanoparticles provide a strong basis for understanding its behavior.[1][2] It is generally accepted that the photophysical properties of Cy5 serve as a reasonable approximation for Cy5.5 in similar environments.

Table 1: Summary of Cy5.5 Photophysical Properties

PropertyValue (in Lipid Environment/Approximation)ConditionsReference
Absorption Maximum (λabs) ~675 nmLiposomes[3]
Emission Maximum (λem) ~694 nmLiposomes[3]
Extinction Coefficient ~250,000 M-1cm-1In solution[3]
Fluorescence Quantum Yield (ΦF) ~0.28 (Approximated from Cy5)Phosphate Buffered Saline (PBS)[2]
Fluorescence Lifetime (τF) ~1.0 ns (Approximated from Cy5)Phosphate Buffered Saline (PBS)[2]

Note: The quantum yield and lifetime of cyanine dyes can be enhanced when encapsulated in the core of lipid nanoparticles. For instance, the lipophilic cyanine dye DiD, a structural analogue of Cy5, exhibits a quantum yield of 0.38 and a lifetime of 1.8 ns in lipid nanoparticles.[2]

Experimental Protocols

Accurate characterization of Cy5.5's photophysical properties in a lipid environment requires meticulous sample preparation and precise spectroscopic measurements.

Preparation of Cy5.5-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the passive encapsulation of Cy5.5 into large unilamellar vesicles (LUVs).

Materials:

  • Desired lipid mixture (e.g., POPC, DOPC, or a mixture with cholesterol) in chloroform.

  • Cy5.5 dye.

  • Chloroform.

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Rotary evaporator.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amount of lipid mixture in chloroform.

    • If encapsulating a hydrophilic form of Cy5.5, it will be added during the hydration step. If using a lipid-conjugated Cy5.5, it should be added to the chloroform-lipid mixture.

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 37°C).

    • Continue evaporation for at least 30 minutes after a thin, uniform lipid film is formed to ensure complete removal of the organic solvent.

  • Hydration:

    • Add the hydration buffer (containing the dissolved hydrophilic Cy5.5, if applicable) to the flask with the lipid film.

    • Hydrate the film by gentle rotation at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. This should also be performed at a temperature above the lipid's phase transition temperature.

  • Purification:

    • Remove unencapsulated Cy5.5 by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

Liposome_Preparation_Workflow cluster_lipids Lipid Preparation cluster_hydration Hydration cluster_extrusion Vesicle Sizing cluster_purification Purification Lipids_in_Chloroform Lipids in Chloroform Mixing Mix Lipids_in_Chloroform->Mixing Cy5_5_Lipid_Conjugate Lipid-conjugated Cy5.5 (optional) Cy5_5_Lipid_Conjugate->Mixing Rotary_Evaporation Rotary Evaporation Mixing->Rotary_Evaporation Lipid_Film Dry Lipid Film Rotary_Evaporation->Lipid_Film Hydration Hydration Lipid_Film->Hydration Hydration_Buffer Hydration Buffer + Cy5.5 Hydration_Buffer->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Extrusion Extrusion (e.g., 100 nm filter) MLVs->Extrusion LUVs Unilamellar Vesicles (LUVs) Extrusion->LUVs Purification Size Exclusion Chromatography / Dialysis LUVs->Purification Purified_Liposomes Purified Cy5.5-Loaded Liposomes Purification->Purified_Liposomes

Caption: Workflow for the preparation of Cy5.5-loaded liposomes.

Steady-State Fluorescence Spectroscopy

This protocol outlines the measurement of absorption and emission spectra to determine the spectral peaks of Cy5.5 in the lipid environment.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Absorbance Spectrum:

    • Dilute the Cy5.5-loaded liposome suspension in the hydration buffer to an appropriate concentration (e.g., absorbance < 0.1 at the peak).

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 500-800 nm).

    • The wavelength of maximum absorbance is λabs.

  • Emission Spectrum:

    • Using the same diluted sample, place it in the spectrofluorometer.

    • Set the excitation wavelength to the determined λabs (or a slightly lower wavelength, e.g., 675 nm).[3]

    • Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

    • Record the emission spectrum over a suitable range (e.g., 680-800 nm).[3]

    • The wavelength of maximum emission is λem.

Fluorescence Quantum Yield Measurement (Comparative Method)

The quantum yield is determined by comparing the fluorescence of the Cy5.5-liposome sample to a standard with a known quantum yield.

Materials:

  • Cy5.5-loaded liposome sample.

  • Quantum yield standard (e.g., Cresyl Violet in methanol, ΦF = 0.54).

  • Hydration buffer and solvent for the standard.

Procedure:

  • Prepare a series of dilutions of the Cy5.5-liposome sample and the standard in their respective solvents, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • For each solution, measure the integrated fluorescence intensity (the area under the emission curve).

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard) where m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is used to measure the fluorescence lifetime of Cy5.5 in the liposomes.

Instrumentation:

  • TCSPC system with a pulsed laser source (e.g., a picosecond diode laser at ~670 nm).

  • Single-photon sensitive detector.

Procedure:

  • Instrument Response Function (IRF):

    • Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Sample Measurement:

    • Place the diluted Cy5.5-liposome sample in the TCSPC system.

    • Collect photons until a sufficient number of counts are in the peak channel (e.g., >10,000).

  • Data Analysis:

    • Fit the fluorescence decay curve using deconvolution software, taking the IRF into account.

    • The decay is typically fit to a multi-exponential model, and the intensity-averaged lifetime is reported as the fluorescence lifetime (τF).

Spectroscopy_Workflow cluster_steady_state Steady-State Spectroscopy cluster_time_resolved Time-Resolved Spectroscopy Sample Cy5.5-Loaded Liposome Sample UV_Vis UV-Vis Spectrophotometer Sample->UV_Vis Fluorometer Spectrofluorometer Sample->Fluorometer TCSPC TCSPC System Sample->TCSPC Absorbance Measure Absorbance UV_Vis->Absorbance Emission Measure Emission Fluorometer->Emission QY Quantum Yield Measurement Fluorometer->QY Lambda_abs Determine λ_abs Absorbance->Lambda_abs Lambda_em Determine λ_em Emission->Lambda_em Phi_F Calculate Φ_F QY->Phi_F Lifetime_Measurement Measure Fluorescence Decay TCSPC->Lifetime_Measurement Analysis Deconvolution Analysis Lifetime_Measurement->Analysis Tau_F Determine τ_F Analysis->Tau_F

Caption: Workflow for photophysical characterization of Cy5.5-liposomes.

Influence of the Lipid Environment

The composition and physical state of the lipid bilayer can modulate the photophysical properties of Cy5.5.

Lipid Phase

The cell membrane and model bilayers can exist in different phases, primarily the liquid-disordered (Ld) and liquid-ordered (Lo) phases. The Lo phase, which is rich in cholesterol and saturated lipids, is more rigid and less hydrated than the Ld phase.[4][5]

  • Fluorescence Lifetime: The fluorescence lifetime of some membrane probes has been shown to be sensitive to the lipid phase. For example, some probes exhibit a longer lifetime in the more rigid Lo phase compared to the Ld phase.[6] While specific data for Cy5.5 is limited, it is plausible that its lifetime would be similarly affected by the local viscosity and hydration of the different lipid phases.

  • Rotational Mobility (Anisotropy): The rotational freedom of Cy5.5 within the bilayer is restricted in the more viscous Lo phase, which would result in a higher fluorescence anisotropy value. Fluorescence anisotropy measurements can, therefore, provide insights into the local microviscosity of the dye's environment.

Self-Quenching

At high concentrations within the liposome core or membrane, Cy5.5 can exhibit self-quenching, leading to a decrease in fluorescence intensity.[7] This phenomenon is important for the design of activatable probes, where the fluorescence is "turned on" upon release from the quenched state, for example, after liposome rupture.[7] Studies have shown a 60- to 100-fold fluorescence enhancement upon release of Cy5.5 from a deeply self-quenched state within liposomes.[7]

Conclusion

The photophysical properties of Cy5.5 are intricately linked to its lipid environment. A thorough characterization of its absorption, emission, quantum yield, and lifetime within a well-defined lipid system is paramount for its effective use in quantitative biological and pharmaceutical research. The protocols and data presented in this guide provide a framework for researchers to understand and harness the fluorescence of Cy5.5 for their specific applications. Future studies should focus on systematically characterizing the photophysical properties of Cy5.5 in various model lipid bilayers to further refine our understanding of its behavior in these complex environments.

References

An In-depth Technical Guide to the Amphiphilic Nature of DOPE-PEG-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the amphiphilic properties of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Cyanine5.5 (DOPE-PEG-Cy5.5). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's structure, self-assembly, and applications, supported by experimental protocols and quantitative data.

Core Concepts: Understanding the Components

The amphiphilic nature of DOPE-PEG-Cy5.5 arises from the distinct physicochemical properties of its three core components: DOPE, a hydrophobic lipid; PEG, a hydrophilic polymer; and Cy5.5, a fluorescent dye which is generally hydrophilic, especially when sulfonated.

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): As a phospholipid, DOPE is inherently amphiphilic.[1][2][3] It possesses a hydrophilic phosphoethanolamine head group and two long, unsaturated oleoyl fatty acid tails, which are hydrophobic.[2] This dual character is the primary driver for its incorporation into lipid bilayers and self-assembly in aqueous environments.[1][2][4] DOPE is classified as a neutral phospholipid and is noted for its propensity to form non-lamellar, inverted hexagonal phases, a feature that can be harnessed to facilitate the fusion and disruption of endosomal membranes in drug delivery applications.[5][6]

  • PEG (Polyethylene Glycol): PEG is a synthetic, biocompatible, and highly hydrophilic polymer.[7][8] When conjugated to other molecules, it forms a flexible, water-soluble chain that provides a steric shield. In the context of drug delivery systems like liposomes, this "PEGylation" helps to reduce recognition by the reticuloendothelial system, thereby prolonging circulation time.[8] While predominantly hydrophilic, PEG can also exhibit some hydrophobic characteristics.[9]

  • Cy5.5 (Cyanine 5.5): Cy5.5 is a near-infrared fluorescent dye, which allows for sensitive in vivo and in vitro imaging.[10][11] Structurally, it is a polymethine dye with an extended π-conjugation system.[12] Depending on its specific chemical modification (e.g., sulfonation), Cy5.5 can be highly water-soluble.[13] In the DOPE-PEG-Cy5.5 conjugate, it serves as a reporter molecule for tracking the location of the lipid conjugate in biological systems.

The Amphiphilic Conjugate: DOPE-PEG-Cy5.5

The conjugation of these three components results in a molecule with a pronounced amphiphilic character, capable of self-assembly into various nanostructures in aqueous media. The hydrophobic DOPE portion acts as the "anchor," while the hydrophilic PEG chain and the attached Cy5.5 dye form the corona that interfaces with the aqueous environment. This self-assembly is a spontaneous process driven by the thermodynamic imperative to minimize the unfavorable interactions between the hydrophobic lipid tails and water.

Below a certain concentration, DOPE-PEG-Cy5.5 molecules exist as unimers in solution. However, as the concentration increases and surpasses the critical micelle concentration (CMC), they spontaneously assemble into structures such as micelles or incorporate into lipid bilayers of liposomes.[1][4] These micelles have a core composed of the hydrophobic DOPE tails and a shell of the hydrophilic PEG-Cy5.5 chains. This architecture makes them effective carriers for hydrophobic drugs, which can be encapsulated within the core.

Quantitative Data

PEG-Lipid ConjugateCritical Micelle Concentration (CMC)Reference
PEG750-DOPE6.98 x 10⁻⁵ M[1]
DSPE-PEG2000~0.5 - 1.0 µM[4][9]
DSPE-PEG3000~1.0 µM[4][9]
DSPE-PEG5000~1.5 µM[4][9]

Table 1: Critical Micelle Concentration (CMC) of various PEG-lipid conjugates. The CMC is a measure of the thermodynamic stability of the micelles.

Nanoparticle CompositionMean Particle Size (Diameter)Polydispersity Index (PDI)Reference
PEG-PE Micelles6 - 20 nmNot Specified[1]
DSPE-PEG2000 Micelles~15 - 18 nm< 0.2[8]
DOPE-based Liposomes~130 nm< 0.2[14]

Table 2: Representative particle sizes of micelles and liposomes formulated with PEG-lipids.

Experimental Protocols

Synthesis of DOPE-PEG-Cy5.5

The synthesis of DOPE-PEG-Cy5.5 is typically a two-step process: first, the conjugation of DOPE to a heterobifunctional PEG linker, and second, the attachment of the Cy5.5 dye.

Step 1: Synthesis of DOPE-PEG-NHS

This step involves the reaction of the primary amine of DOPE with a PEG linker that has an N-hydroxysuccinimide (NHS) ester at one end and another reactive group (e.g., a maleimide or a second NHS ester) at the other. For this example, we will consider a PEG with an NHS ester for reaction with DOPE and another NHS ester for subsequent reaction with an amine-modified Cy5.5.

  • Materials:

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • NHS-PEG-NHS (e.g., MW 2000, 3400, or 5000)

    • Anhydrous chloroform or dichloromethane

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Argon or nitrogen gas

    • Dialysis membrane (appropriate molecular weight cutoff)

    • Lyophilizer

  • Procedure:

    • Dissolve DOPE and a slight molar excess of NHS-PEG-NHS in anhydrous chloroform in a round-bottom flask.

    • Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.

    • Purge the flask with argon or nitrogen, seal, and stir at room temperature for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Redissolve the product in a small amount of chloroform and precipitate in cold diethyl ether.

    • Alternatively, purify the product by dialysis against deionized water for 48 hours to remove unreacted PEG and other small molecules.

    • Lyophilize the purified DOPE-PEG-NHS to obtain a white powder.

Step 2: Conjugation of Cy5.5-amine to DOPE-PEG-NHS

  • Materials:

    • DOPE-PEG-NHS from Step 1

    • Cy5.5-amine

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dialysis membrane

    • Lyophilizer

  • Procedure:

    • Dissolve DOPE-PEG-NHS and a slight molar excess of Cy5.5-amine in anhydrous DMF or DMSO.

    • Add 2-3 molar equivalents of TEA or DIPEA.

    • Stir the reaction mixture in the dark at room temperature for 24 hours.

    • Monitor the reaction by checking the fluorescence of the product.

    • Purify the final product, DOPE-PEG-Cy5.5, by extensive dialysis against deionized water in the dark.

    • Lyophilize the purified product to obtain a blue powder.

    • Store the final product at -20°C, protected from light and moisture.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol utilizes the fluorescent probe pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.

  • Materials:

    • DOPE-PEG-Cy5.5

    • Pyrene stock solution in acetone (e.g., 0.1 mM)

    • Deionized water or buffer (e.g., PBS)

    • Fluorometer

  • Procedure:

    • Prepare a series of aqueous solutions of DOPE-PEG-Cy5.5 with concentrations ranging from 10⁻⁷ M to 10⁻³ M.

    • To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). The final concentration of acetone should be minimal (<1%).

    • Allow the solutions to equilibrate for at least 2 hours at room temperature in the dark.

    • Measure the fluorescence emission spectra of each sample from 350 nm to 450 nm, with an excitation wavelength of 334 nm.[15]

    • Record the intensities of the first (I₁) and third (I₃) vibronic peaks, typically around 372 nm and 383 nm, respectively.[15]

    • Plot the ratio of the fluorescence intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the DOPE-PEG-Cy5.5 concentration.

    • The CMC is determined from the inflection point of this plot, where a sharp change in the intensity ratio occurs, indicating the partitioning of pyrene into the hydrophobic micellar cores.[1][16]

Characterization of Micelle/Liposome Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles in suspension.

  • Materials:

    • DOPE-PEG-Cy5.5 solution (above CMC for micelles) or liposome suspension

    • Deionized water or buffer, filtered through a 0.22 µm filter

    • DLS instrument

  • Procedure:

    • Prepare the sample by dissolving DOPE-PEG-Cy5.5 in filtered deionized water or buffer to a concentration above the CMC for micelle analysis, or prepare a liposome suspension containing DOPE-PEG-Cy5.5.

    • The sample concentration should be optimized to ensure sufficient scattering intensity without causing multiple scattering effects.[9]

    • Filter the sample through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity over time.

    • The software's autocorrelation function analysis will yield the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.[9]

Visualizations

G cluster_DOPE DOPE (Hydrophobic Tail) cluster_PEG PEG (Hydrophilic Linker) cluster_Cy55 Cy5.5 (Fluorescent Dye) Glycerol Glycerol Oleoyl1 Oleoyl Chain 1 Glycerol->Oleoyl1 Ester bond Oleoyl2 Oleoyl Chain 2 Glycerol->Oleoyl2 Ester bond Phosphate Phosphate Glycerol->Phosphate Phosphoester bond Ethanolamine Ethanolamine Phosphate->Ethanolamine PEG_chain (-CH2-CH2-O-)n Ethanolamine->PEG_chain Amide/Urethane bond Cy55_core Cyanine 5.5 PEG_chain->Cy55_core Amide bond

Caption: Molecular structure of DOPE-PEG-Cy5.5.

G cluster_water Aqueous Environment cluster_micelle Micelle Cross-Section w1 H2O w2 H2O w3 H2O w4 H2O w5 H2O w6 H2O w7 H2O w8 H2O center m1 m2 m3 m4 start start->center Self-Assembly (Concentration > CMC) hydrophobic_tail DOPE hydrophilic_head PEG-Cy5.5

Caption: Self-assembly of DOPE-PEG-Cy5.5 into a micelle.

G cluster_synthesis Synthesis of DOPE-PEG-Cy5.5 start Reactants: DOPE & NHS-PEG-NHS reaction1 Conjugation Reaction 1 (Amine-NHS ester coupling) start->reaction1 intermediate Intermediate Product: DOPE-PEG-NHS reaction1->intermediate reactants2 Reactants: DOPE-PEG-NHS & Cy5.5-amine intermediate->reactants2 reaction2 Conjugation Reaction 2 (Amine-NHS ester coupling) reactants2->reaction2 purification Purification (Dialysis) reaction2->purification final_product Final Product: DOPE-PEG-Cy5.5 purification->final_product

Caption: Experimental workflow for the synthesis of DOPE-PEG-Cy5.5.

G cluster_workflow Formation and Characterization of Labeled Liposomes lipids Lipid Mixture: (e.g., DOPC, Cholesterol, DOPE-PEG-Cy5.5) film Lipid Film Hydration lipids->film hydration Hydration with Aqueous Buffer film->hydration extrusion Extrusion through Polycarbonate Membrane hydration->extrusion liposomes DOPE-PEG-Cy5.5 Labeled Liposomes extrusion->liposomes characterization Characterization liposomes->characterization dls Dynamic Light Scattering (DLS) - Size - Polydispersity characterization->dls zeta Zeta Potential Measurement - Surface Charge characterization->zeta fluorescence Fluorescence Spectroscopy - Labeling Efficiency characterization->fluorescence

References

An In-Depth Technical Guide to DOPE-PEG-Cy5.5 (MW 2000) for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-Cyanine5.5 (DOPE-PEG-Cy5.5, MW 2000), a versatile phospholipid-PEG conjugate integral to the development of advanced fluorescent probes. This document outlines its core properties, provides detailed experimental protocols for its application, and presents visual workflows to guide researchers in its effective utilization for cellular and in vivo imaging.

Core Concepts and Properties

DOPE-PEG-Cy5.5 (MW 2000) is a PEG-lipid-dye conjugate that features a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) phospholipid and a Cy5.5 fluorescent dye.[1] DOPE is a key component in lipid nanoparticles due to its propensity to form micelles.[1] The polyethylene glycol (PEG) linker, with a molecular weight of 2000 Daltons, enhances the stability and solubility of the resulting nanoparticles in aqueous environments.[2] The Cy5.5 dye is a near-infrared fluorophore, making it highly suitable for biological imaging applications where deep tissue penetration and minimal background autofluorescence are crucial.[3]

The primary application of DOPE-PEG-Cy5.5 is in the formation of fluorescently labeled liposomes and nanoparticles. These nanocarriers can be used for various research purposes, including drug delivery, in vivo imaging, and tracking cellular uptake.[1][4]

Quantitative Data

The spectroscopic and physical properties of DOPE-PEG-Cy5.5 are critical for its effective use in fluorescent probe development. The absorbance and emission characteristics are nearly identical to the parent Cy5.5 dye.

PropertyValueReferences
Molecular Weight ~3338.21 g/mol [5]
Purity >98%[1]
Excitation Maximum (λex) ~675 nm
Emission Maximum (λem) ~694 nm
Molar Extinction Coefficient (ε) ~190,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.2
Storage Conditions -20°C, protected from light[1]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of fluorescent liposomes and their application in cellular and in vivo studies.

Preparation of Fluorescent Liposomes via Thin-Film Hydration

This protocol describes the formulation of fluorescently labeled liposomes using the thin-film hydration method, a common technique for incorporating DOPE-PEG-Cy5.5.

Materials:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DOPE-PEG-Cy5.5 (MW 2000)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DOPE, cholesterol, DSPE-PEG(2000), and DOPE-PEG-Cy5.5) in chloroform in a round-bottom flask. A typical molar ratio for the lipid components can be optimized based on the specific application.

  • Thin-Film Formation: Evaporate the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 37°C) to form a thin, uniform lipid film on the inner surface of the flask.[6]

  • Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating. The temperature of the buffer should be above the phase transition temperature of the lipids.[7] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a bath sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[8]

  • Purification: Remove any unincorporated dye or other small molecules by methods such as dialysis or size exclusion chromatography.

Cellular Uptake Assay Using Flow Cytometry

This protocol outlines the steps to quantify the cellular uptake of DOPE-PEG-Cy5.5 labeled liposomes.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • DOPE-PEG-Cy5.5 labeled liposomes

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Liposome Incubation: Treat the cells with the DOPE-PEG-Cy5.5 labeled liposomes at various concentrations and for different incubation times.[9]

  • Washing: After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: For adherent cells, detach them using Trypsin-EDTA.

  • Cell Suspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer containing PBS, FBS, and sodium azide).

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The Cy5.5 fluorescence will be detected in the appropriate channel (typically with an excitation laser of ~640 nm and an emission filter of ~670 nm). The intensity of the fluorescence is proportional to the amount of liposome uptake by the cells.

In Vivo Imaging in a Mouse Model

This protocol provides a general workflow for in vivo imaging of DOPE-PEG-Cy5.5 labeled nanoparticles in a mouse model.

Materials:

  • DOPE-PEG-Cy5.5 labeled nanoparticles

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

  • Sterile saline or other appropriate vehicle

Procedure:

  • Probe Administration: Administer the fluorescently labeled nanoparticles to the animal, typically via intravenous (tail vein) injection. The dosage will depend on the specific formulation and experimental goals.[10]

  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent like isoflurane.

  • In Vivo Imaging: Place the anesthetized animal in the in vivo imaging system and acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours). Use the appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~640 nm, emission ~680 nm).[11]

  • Ex Vivo Organ Analysis: At the end of the experiment, euthanize the animal and dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor).

  • Ex Vivo Imaging: Image the dissected organs using the in vivo imaging system to determine the biodistribution of the nanoparticles.[11]

  • Data Analysis: Quantify the fluorescence intensity in the regions of interest (ROIs) for both in vivo and ex vivo images to analyze the accumulation of the nanoparticles in different tissues over time.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes in the development and application of DOPE-PEG-Cy5.5 based fluorescent probes.

G cluster_0 Liposome Preparation Lipid Dissolution Lipid Dissolution Thin Film Formation Thin Film Formation Lipid Dissolution->Thin Film Formation Chloroform Evaporation Hydration Hydration Thin Film Formation->Hydration Add Aqueous Buffer Size Reduction Size Reduction Hydration->Size Reduction Sonication/Extrusion Purification Purification Size Reduction->Purification Dialysis/Chromatography Fluorescent Liposomes Fluorescent Liposomes Purification->Fluorescent Liposomes G cluster_1 Cellular Uptake and Imaging Fluorescent Liposomes Fluorescent Liposomes Cell Incubation Cell Incubation Fluorescent Liposomes->Cell Incubation Addition to Cells Internalization Internalization Cell Incubation->Internalization Endocytosis Imaging Imaging Internalization->Imaging Fluorescence Microscopy / Flow Cytometry Data Analysis Data Analysis Imaging->Data Analysis Quantification of Uptake G cluster_2 In Vivo Application Probe Administration Probe Administration Systemic Circulation Systemic Circulation Probe Administration->Systemic Circulation Intravenous Injection Tumor Accumulation (EPR Effect) Tumor Accumulation (EPR Effect) Systemic Circulation->Tumor Accumulation (EPR Effect) Passive Targeting In Vivo Imaging In Vivo Imaging Tumor Accumulation (EPR Effect)->In Vivo Imaging NIR Fluorescence Biodistribution Analysis Biodistribution Analysis In Vivo Imaging->Biodistribution Analysis Ex Vivo Organ Imaging

References

Methodological & Application

Application Notes and Protocols: Formulation of Fluorescent Liposomes using DOPE-PEG-Cy5.5 (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and application of liposomal nanocarriers for imaging and drug delivery.

Introduction: Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core.[1] They are capable of encapsulating both hydrophilic and lipophilic agents, making them ideal vehicles for drug delivery.[2] Surface modification with polyethylene glycol (PEG), a process known as PEGylation, creates a hydrophilic protective layer that reduces recognition by the mononuclear phagocytic system, thereby prolonging circulation time in the body.[3][4] The incorporation of fluorescently-labeled lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-Cyanine5.5 (DOPE-PEG-Cy5.5), allows for real-time visualization and tracking of the liposomes in vitro and in vivo.[5][6]

This document provides a detailed protocol for the formulation of fluorescent liposomes incorporating DOPE-PEG-Cy5.5 using the robust and widely adopted thin-film hydration followed by extrusion method.[7] It also outlines standard procedures for the characterization of the resulting liposomes.

Liposome Formulation Principles

The physicochemical properties of liposomes are dictated by their composition. Key components include:

  • Structural Phospholipid: Forms the primary structure of the lipid bilayer. Common choices include 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

  • Cholesterol (CHOL): Incorporated to modulate membrane fluidity and stability, reducing the permeability of the bilayer.

  • PEGylated Lipid (DOPE-PEG-Cy5.5): Provides the "stealth" characteristic to increase circulation half-life and includes the Cy5.5 fluorescent dye for tracking and imaging applications.[5] The molar percentage of PEG-lipid can be adjusted to alter surface density, which typically ranges from 1-10 mol%.[8]

Data Presentation: Lipid Composition

The molar ratios of the lipid components are critical for achieving desired liposome characteristics. The table below provides example formulations with varying amounts of DOPE-PEG-Cy5.5.

Formulation ID Structural Lipid (DSPC) Cholesterol (CHOL) DOPE-PEG-Cy5.5 (MW 2000) Total Molar Ratio
F158 mol%40 mol%2 mol%100%
F255 mol%40 mol%5 mol%100%
F350 mol%40 mol%10 mol%100%
Table 1: Example lipid compositions for formulating fluorescent liposomes. The ratios can be adjusted based on the desired surface density of PEG-Cy5.5.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol is the most common method for producing unilamellar vesicles with a homogenous size distribution.[7][9] It involves forming a thin lipid film, hydrating it to create multilamellar vesicles (MLVs), and then sizing them down through extrusion.[10]

G cluster_prep Preparation Phase cluster_form Formation Phase cluster_size Sizing Phase prep_lipids 1. Prepare Lipid Stock Solutions in Chloroform mix_lipids 2. Mix Lipids in Round-Bottom Flask (DSPC, CHOL, DOPE-PEG-Cy5.5) prep_lipids->mix_lipids rotovap 3. Form Thin Film via Rotary Evaporation vacuum 4. Dry Film Under Vacuum (Remove Residual Solvent) rotovap->vacuum hydrate 5. Hydrate Film with Aqueous Buffer (Forms MLVs) vacuum->hydrate extrude 6. Extrude Through Membranes (e.g., 100 nm Pore Size) (Forms LUVs) collect 7. Collect Homogeneous Liposome Suspension extrude->collect end_node Final Product collect->end_node start Start start->prep_lipids

Diagram 1: Workflow for liposome formulation via thin-film hydration and extrusion.

Materials and Equipment:

  • Lipids (DSPC, Cholesterol, DOPE-PEG-Cy5.5)

  • Chloroform or chloroform/methanol mixture[10]

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator[11]

  • Vacuum pump[10]

  • Water bath or heating block

  • Mini-extruder device

  • Polycarbonate membranes (e.g., 400 nm, 200 nm, 100 nm pore sizes)

  • Glass syringes

Procedure:

  • Lipid Dissolution: Weigh the desired amounts of DSPC, cholesterol, and DOPE-PEG-Cy5.5 according to the chosen molar ratio (see Table 1). Dissolve them in chloroform (or a suitable organic solvent mixture) in a round-bottom flask.[12] Ensure complete dissolution to achieve a homogenous mixture.[10]

  • Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates evaporation but does not degrade the lipids (e.g., 37-40°C).[13][14] Rotate the flask and apply a vacuum to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner wall of the flask.[11]

  • Drying: After the film is formed, dry it further under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[10][12] This step is critical for the stability and biocompatibility of the final product.

  • Hydration: Add the pre-warmed aqueous buffer (e.g., PBS) to the flask containing the dry lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc (for DSPC, Tc is ~55°C).[10] Agitate the flask by hand or on the rotary evaporator (without vacuum) until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[15]

  • Sizing by Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane, starting with a larger pore size if necessary (e.g., 400 nm) before moving to the final desired pore size.[10]

    • Ensure the extruder is heated to a temperature above the lipid Tc.[16]

    • Load the MLV suspension into one of the glass syringes and attach it to the extruder.

    • Force the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[17] This process reduces the size and lamellarity of the vesicles, resulting in large unilamellar vesicles (LUVs) with a more uniform size distribution.[10][16]

  • Storage: Store the final liposome suspension at 4°C in a sterile, sealed vial. For long-term storage, conditions should be optimized based on stability studies.

Protocol 2: Characterization of Liposomes

Characterization is essential to ensure the quality, reproducibility, and efficacy of the liposomal formulation. Key parameters include particle size, polydispersity index (PDI), and encapsulation efficiency (EE%).

G cluster_dls Size and PDI Analysis cluster_ee Encapsulation Efficiency (EE%) Analysis start Formulated Liposome Suspension dilute_dls 1. Dilute Sample in Filtered Buffer start->dilute_dls separate 1. Separate Liposomes from Free (Unencapsulated) Drug start->separate measure_dls 2. Measure via Dynamic Light Scattering (DLS) dilute_dls->measure_dls result_dls Hydrodynamic Diameter (Size) Polydispersity Index (PDI) measure_dls->result_dls lyse 2. Lyse Liposomes to Release Drug separate->lyse quantify 3. Quantify Free and Encapsulated Drug separate->quantify lyse->quantify result_ee Encapsulation Efficiency (%) quantify->result_ee

Diagram 2: General workflow for the characterization of liposomes.
Data Presentation: Key Characterization Parameters

Parameter Method Typical Target Value Significance
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)100 - 200 nmAffects circulation time, biodistribution, and cellular uptake.[18]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3 (ideally < 0.2)Measures the uniformity of the particle size distribution.[] A low PDI indicates a monodisperse sample.
Encapsulation Efficiency (EE%) Varies (HPLC, Spectroscopy)> 80% (highly variable)The percentage of the initial drug that is successfully entrapped within the liposomes.[20][21]
Table 2: Key quality control parameters for liposomal formulations and their typical desired values for in vivo applications.

2.1 Protocol for Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is a standard technique used to determine the size distribution of nanoparticles in suspension.[][22]

Procedure:

  • Dilute the liposome suspension with the same filtered buffer used for hydration to an appropriate concentration (typically 1-5 mM total lipid).[23]

  • Transfer the diluted sample to a clean cuvette.[18]

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, dispersant viscosity) and initiate the measurement.

  • The instrument will report the average hydrodynamic diameter (Z-average) and the PDI. Perform measurements in triplicate for statistical validity.[]

2.2 Protocol for Encapsulation Efficiency (EE%) Determination

Since DOPE-PEG-Cy5.5 is part of the lipid membrane, this protocol describes how to determine the EE% for a hydrophilic compound co-encapsulated within the aqueous core of the liposomes.

Procedure:

  • Separation of Free Compound: Separate the unencapsulated (free) compound from the liposomes. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex column. The larger liposomes will elute first, followed by the smaller, free compound molecules.[24]

    • Centrifugal Ultrafiltration: Place the sample in a centrifugal device with a molecular weight cutoff filter that retains the liposomes while allowing the free compound to pass through into the filtrate.[25]

  • Quantification:

    • Measure the concentration of the compound in the filtrate (representing the free compound).

    • To measure the total amount of compound, disrupt the liposomes using a suitable detergent (e.g., Triton X-100) or solvent (e.g., methanol) to release the encapsulated content, then measure the concentration.

    • Quantification can be done using methods like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), depending on the compound.[20][24][]

  • Calculation: Calculate the EE% using the following formula:[]

    EE(%) = [(Total Amount of Compound - Free Amount of Compound) / Total Amount of Compound] x 100

Visualization of Liposome Structure

The following diagram illustrates the conceptual structure of a unilamellar liposome incorporating DOPE-PEG-Cy5.5.

G cluster_vesicle Liposome Cross-Section core Aqueous Core (for hydrophilic drugs) structure structure bilayer chol1 CHOL chol2 CHOL peg_cy55 DOPE-PEG-Cy5.5 peg_cy55->bilayer:head1  Cy5.5  PEG Chain  DOPE Anchor label_bilayer Lipid Bilayer (e.g., DSPC) label_bilayer->bilayer:body1

References

Protocol for Incorporating DOPE-PEG-Cy5.5 into Lipid Nanoparticles for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the incorporation of the fluorescently labeled lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(cyanine 5.5) (DOPE-PEG-Cy5.5), into lipid nanoparticles (LNPs). Fluorescently labeling LNPs is a critical technique for visualizing their biodistribution, cellular uptake, and intracellular trafficking.[1][2][3] This protocol details a step-by-step methodology for LNP formulation using microfluidic mixing, characterization of the resulting nanoparticles, and includes representative data and visualizations to guide researchers in this application.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines.[4] The ability to track and quantify the delivery of these nanoparticles is essential for understanding their mechanism of action and optimizing their therapeutic efficacy. The incorporation of fluorescent probes, such as DOPE-PEG-Cy5.5, into the LNP structure allows for direct visualization and quantification in both in vitro and in vivo models.[1][2]

DOPE-PEG-Cy5.5 is a valuable tool for LNP research due to the presence of the DOPE phospholipid anchor, which facilitates its incorporation into the lipid bilayer, a flexible PEG linker, and the bright, far-red fluorescent dye Cy5.5, which is well-suited for biological imaging applications with reduced background fluorescence. This document provides a detailed protocol for the formulation of LNPs containing DOPE-PEG-Cy5.5 and methods for their subsequent characterization.

Experimental Protocols

Materials
  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEGylated lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Fluorescently labeled PEGylated lipid: DOPE-PEG-Cy5.5

  • Nucleic acid cargo (e.g., mRNA, siRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fluorometer or plate reader for fluorescence quantification

Preparation of Stock Solutions

Lipid Stock Solution (in Ethanol):

  • Prepare individual stock solutions of the ionizable lipid, DOPE, Cholesterol, DMG-PEG 2000, and DOPE-PEG-Cy5.5 in 200-proof ethanol. A common concentration for these stock solutions is 10-50 mg/mL.[5] Gentle heating (up to 60°C) may be necessary to ensure complete dissolution of the lipids.[5]

  • From the individual stock solutions, create a mixed lipid stock solution in ethanol containing the desired molar ratio of the lipid components. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid).[4]

  • To incorporate the fluorescent label, a portion of the standard PEGylated lipid (e.g., DMG-PEG 2000) is replaced with DOPE-PEG-Cy5.5. A typical starting point is to substitute 0.1-1.0 mol% of the total lipid with the fluorescently labeled lipid.

Example Calculation for a 1 mL Mixed Lipid Stock Solution (25 mM total lipid):

  • Target Molar Ratios: Ionizable Lipid (50%), DOPE (10%), Cholesterol (38.5%), DMG-PEG 2000 (1.4%), DOPE-PEG-Cy5.5 (0.1%).

  • From 100 mM Stock Solutions:

    • Ionizable Lipid: 125 µL

  • From 10 mM Stock Solutions:

    • DOPE: 250 µL

  • From 100 mM Stock Solution:

    • Cholesterol: 96.25 µL

  • From 10 mM Stock Solutions:

    • DMG-PEG 2000: 35 µL

    • DOPE-PEG-Cy5.5: 2.5 µL

  • Ethanol: 491.25 µL

Nucleic Acid Stock Solution (in Aqueous Buffer):

  • Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer, such as 50 mM citrate buffer (pH 4.0), to a final concentration of 0.1-1 mg/mL.[5] The acidic pH is crucial for protonating the ionizable lipid, which facilitates its interaction with the negatively charged nucleic acid backbone.[5]

LNP Formulation via Microfluidic Mixing

Microfluidic mixing provides a reproducible method for LNP formulation with precise control over particle size.[6]

  • System Setup: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.[5]

  • Loading: Load the mixed lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.[7]

  • Mixing Parameters: Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[5] These parameters are critical for controlling the final particle size and should be optimized for each specific formulation.[5]

  • Formulation: Initiate the mixing process. The rapid mixing of the two phases leads to a change in solvent polarity, causing the lipids to self-assemble and encapsulate the nucleic acid, forming LNPs.[6]

  • Dilution and Neutralization: The resulting LNP solution is a hydro-alcoholic mixture. This should be immediately diluted with a neutral buffer, such as PBS (pH 7.4), to stabilize the newly formed nanoparticles.

  • Purification: To remove the ethanol and any unencapsulated nucleic acid, purify the LNP solution by dialysis against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

  • Sterilization: Sterile filter the final LNP suspension through a 0.22 µm syringe filter.

  • Storage: Store the purified LNPs at 4°C for short-term use. For long-term storage, consult stability studies for the specific formulation.

Characterization of Fluorescently Labeled LNPs

Physicochemical Characterization

The following table summarizes key characterization parameters and typical results for LNPs.

ParameterMethodTypical Values
Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 mV to +10 mV (at neutral pH)
Nucleic Acid Encapsulation Efficiency RiboGreen Assay> 90%
Quantification of DOPE-PEG-Cy5.5 Incorporation

The amount of DOPE-PEG-Cy5.5 incorporated into the LNPs can be quantified by measuring the fluorescence of the purified LNP suspension.

  • Prepare a standard curve of known concentrations of DOPE-PEG-Cy5.5 in a solution that mimics the LNP environment (e.g., PBS with a small amount of a solubilizing agent like Triton X-100).

  • Measure the fluorescence intensity of the purified LNP sample at the excitation and emission maxima of Cy5.5 (approximately 675 nm and 694 nm, respectively).

  • Use the standard curve to determine the concentration of DOPE-PEG-Cy5.5 in the LNP sample.

Data Presentation

The following tables present a summary of quantitative data from literature for LNPs formulated with fluorescent components.

Table 1: Physicochemical Properties of Fluorescently Labeled LNPs

LNP Formulation (Molar Ratios)Fluorescent LabelSize (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
SM-102:DSPC:Cholesterol:DMG-PEG 2000 (50:10:38.5:1.5)Cy5-labeled mRNA~90<0.21-3.09 ± 0.34>94.8[2]
244-cis:DOPE:Cholesterol:C16-PEG ceramide (26.5:20:52:1.5)Not specified~80-100~0.1-0.2Not specified>90[8]
SM-102:DOPE:Cholesterol:PS20 (50:37.5:10:2.5)Cy5-labeled mRNA~100-120~0.15-0.25Not specifiedNot specified[4]

Table 2: Effect of PEG-Lipid Content on LNP Size

PEG-LipidMolar Percentage of PEG-LipidResulting LNP Size (nm)Reference
DMG-PEG 20000.1 - 1.5%< 200[5]
DMG-PEG 20005 - 10%> 200[5]

Visualizations

Experimental Workflow

LNP_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Characterization cluster_app Application lipid_stock Lipid Stock Solution (with DOPE-PEG-Cy5.5) in Ethanol microfluidics Microfluidic Mixing lipid_stock->microfluidics Organic Phase na_stock Nucleic Acid Stock (e.g., mRNA) in Citrate Buffer na_stock->microfluidics Aqueous Phase dialysis Dialysis vs. PBS microfluidics->dialysis LNP Formation characterization Characterization (DLS, Zeta, Fluorescence) dialysis->characterization invitro In Vitro Studies (Cellular Uptake) characterization->invitro invivo In Vivo Studies (Biodistribution) characterization->invivo

Caption: Workflow for the formulation and application of fluorescently labeled LNPs.

Signaling Pathway Modulated by LNP-Delivered mRNA

LNP-delivered mRNA can trigger innate immune signaling pathways. The following diagram illustrates the recognition of LNPs and their cargo by cellular sensors, leading to an immune response.

Immune_Signaling cluster_cell Antigen Presenting Cell LNP LNP-mRNA endosome Endosome LNP->endosome nlrp3 NLRP3 Inflammasome endosome->nlrp3 Recognition mda5 MDA5 endosome->mda5 mRNA Recognition downstream Downstream Signaling (JAK-STAT, MAPK) nlrp3->downstream ifnar IFNAR1/2 mda5->ifnar ifnar->downstream response Cytokine & Chemokine Production downstream->response

Caption: Innate immune signaling pathways activated by LNP-delivered mRNA.[9]

References

Application Notes and Protocols for In Vivo Small Animal Imaging using DOPE-PEG-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Cy5.5 (DOPE-PEG-Cy5.5) is a fluorescently labeled lipid conjugate widely utilized in preclinical research for in vivo small animal imaging. This lipophilic molecule can be incorporated into various nanoparticle formulations, such as liposomes, to serve as a near-infrared (NIR) fluorescent probe. The Cy5.5 dye, with its excitation and emission maxima in the NIR spectrum (typically around 675 nm and 720 nm, respectively), offers significant advantages for in vivo applications, including deeper tissue penetration and reduced autofluorescence from biological tissues.[1][2] This allows for sensitive and semi-quantitative tracking of the biodistribution and tumor accumulation of nanoparticle-based drug delivery systems.[3][4]

These application notes provide a comprehensive guide to using DOPE-PEG-Cy5.5 for in vivo small animal imaging, including detailed protocols, quantitative data summaries, and visual workflows to aid in experimental design and execution.

Key Applications

  • Biodistribution Studies: Tracking the accumulation and clearance of liposomes or other nanoparticles in various organs and tissues over time.[3][4]

  • Tumor Imaging and Cancer Research: Visualizing the passive targeting of nanoparticles to tumor sites through the Enhanced Permeability and Retention (EPR) effect.[3][5][6]

  • Pharmacokinetic (PK) Studies: Assessing the circulation half-life of nanoparticle formulations.[7]

  • Drug Delivery Vehicle Development: Evaluating the in vivo performance of novel nanoparticle-based drug delivery systems.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies using Cy5.5-labeled liposomes for in vivo small animal imaging. These values can serve as a reference for expected outcomes, although results may vary depending on the specific nanoparticle formulation, animal model, and imaging system used.

Table 1: Biodistribution of Cy5.5-Labeled Liposomes in Tumor-Bearing Mice (4T1 Model)

OrganMean Fluorescence Intensity (Arbitrary Units) at 24h Post-Injection
TumorHigh
LiverHigh
SpleenModerate
KidneysLow
LungsLow
HeartLow

Data adapted from studies on PEGylated liposomes in 4T1 tumor-bearing mice.[3]

Table 2: Tumor-to-Muscle Ratio of Cy5.5-Labeled Immunoliposomes (KPL-4 Model)

Time PointTumor-to-Muscle Ratio
4 h~2.5
8 h~4.0
24 h~5.5
48 h~6.0

Data represents a qualitative summary based on graphical representations in studies of targeted liposomes.[4]

Experimental Protocols

Protocol 1: Formulation of DOPE-PEG-Cy5.5 Labeled Liposomes

This protocol describes a common thin-film hydration method for preparing fluorescently labeled liposomes.

Materials:

  • Primary lipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • DOPE-PEG(2000)-Cy5.5

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Rotary evaporator

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG:DOPE-PEG-Cy5.5 at a molar ratio of 55:40:4.5:0.5) in chloroform.

    • Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.[8]

    • Continue to dry the film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS by rotating the flask at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid phase transition temperature, passing the suspension through the membrane 10-20 times.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • The concentration of Cy5.5 can be quantified by measuring fluorescence intensity against a standard curve.

Protocol 2: In Vivo Imaging of Tumor-Bearing Mice

This protocol outlines the steps for intravenous administration and subsequent fluorescence imaging of mice bearing subcutaneous tumors.

Materials:

  • Tumor-bearing mice (e.g., Balb/c or nude mice with subcutaneous xenografts)

  • DOPE-PEG-Cy5.5 labeled liposomes in sterile PBS

  • In vivo imaging system (e.g., IVIS) equipped for NIR fluorescence imaging

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain animal body temperature

  • Sterile syringes and needles (e.g., 27-30 G)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).[9]

    • Place the mouse on the imaging system's heated stage to maintain body temperature.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the liposomes to determine the level of autofluorescence.

  • Administration of Labeled Liposomes:

    • Warm the tail of the mouse using a heat lamp or warm water to dilate the lateral tail veins.[10][11]

    • Inject the desired dose of DOPE-PEG-Cy5.5 labeled liposomes (typically 100-200 µL) via the lateral tail vein.[10][11]

  • In Vivo Fluorescence Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).[3][4]

    • Use appropriate filter sets for Cy5.5 (e.g., excitation ~675 nm, emission ~720 nm).[12]

    • Maintain consistent imaging parameters (e.g., exposure time, binning, field of view) across all animals and time points.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor and other organs of interest on the fluorescence images.[1]

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio by dividing the fluorescence intensity of the tumor by that of a non-tumor-bearing region (e.g., muscle).

Protocol 3: Ex Vivo Organ Biodistribution

This protocol is for the endpoint analysis of probe distribution in individual organs.

Materials:

  • Mice from the in vivo imaging study

  • Surgical tools for dissection

  • In vivo imaging system

  • PBS

Procedure:

  • Euthanasia and Perfusion:

    • At the final time point, euthanize the mouse according to institutional guidelines.

    • Perfuse the circulatory system with PBS to remove blood from the organs, which can quench the fluorescence signal.[1]

  • Organ Harvesting:

    • Carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain).[1]

  • Ex Vivo Imaging:

    • Arrange the harvested organs in the imaging chamber of the in vivo imaging system.

    • Acquire a fluorescence image of the organs using the same parameters as the in vivo imaging.[3][4]

  • Data Quantification:

    • Draw ROIs around each organ and quantify the average fluorescence intensity.[1]

    • This provides a more accurate measure of probe accumulation in each organ without the confounding effects of tissue depth and scattering.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis liposome_formulation Liposome Formulation (with DOPE-PEG-Cy5.5) characterization Characterization (Size, Zeta Potential) liposome_formulation->characterization iv_injection Intravenous Injection characterization->iv_injection animal_model Tumor-Bearing Animal Model animal_model->iv_injection imaging Longitudinal Fluorescence Imaging iv_injection->imaging euthanasia Euthanasia & Organ Harvest imaging->euthanasia exvivo_imaging Ex Vivo Organ Imaging euthanasia->exvivo_imaging roi_analysis ROI Analysis exvivo_imaging->roi_analysis quantification Quantification of Fluorescence Intensity roi_analysis->quantification

Caption: General experimental workflow for in vivo small animal imaging.

epr_effect cluster_tumor Tumor Microenvironment blood_vessel Blood Vessel tumor_interstitium Tumor Interstitium blood_vessel->tumor_interstitium Leaky Vasculature (Extravasation) tumor_interstitium->blood_vessel Poor Lymphatic Drainage (Retention) tumor_cell Tumor Cell tumor_interstitium->tumor_cell Uptake/Accumulation liposomes DOPE-PEG-Cy5.5 Liposomes liposomes->blood_vessel Systemic Circulation

Caption: The Enhanced Permeability and Retention (EPR) effect.

data_analysis_workflow raw_images Acquire Raw Images (In Vivo & Ex Vivo) roi_selection Define Regions of Interest (ROIs) (e.g., Tumor, Liver, Muscle) raw_images->roi_selection intensity_measurement Measure Average Fluorescence Intensity per ROI roi_selection->intensity_measurement background_subtraction Background Subtraction (Optional) intensity_measurement->background_subtraction data_quantification Data Quantification (e.g., Tumor-to-Muscle Ratio) background_subtraction->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Caption: Workflow for quantitative data analysis of fluorescence images.

Concluding Remarks

DOPE-PEG-Cy5.5 is a valuable tool for the in vivo assessment of nanoparticle-based drug delivery systems. By following standardized protocols and employing quantitative analysis, researchers can obtain reliable and reproducible data on the biodistribution and tumor-targeting efficiency of their formulations. These application notes are intended to serve as a starting point, and specific experimental parameters should be optimized based on the research question and the specific animal model being used.

References

Applications of DOPE-PEG-Cy5.5 in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Cy5.5 (DOPE-PEG-Cy5.5) is a versatile phospholipid conjugate that has emerged as a critical tool in the field of targeted drug delivery. This lipophilic molecule consists of a DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a polyethylene glycol (PEG) linker, and a cyanine 5.5 (Cy5.5) fluorescent dye. The unique combination of these components makes DOPE-PEG-Cy5.5 an invaluable reagent for the formulation of stealth nanoparticles, such as liposomes and micelles, for therapeutic and diagnostic (theranostic) applications.

The DOPE component facilitates the formation of lipid bilayers and can promote endosomal escape of encapsulated drugs, a crucial step for intracellular drug delivery. The PEG linker provides a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier and enhancing its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. The Cy5.5 dye, a near-infrared (NIR) fluorophore, enables real-time in vivo imaging and biodistribution studies of the drug delivery system, allowing researchers to track its localization and accumulation at the target site.

These application notes provide a comprehensive overview of the use of DOPE-PEG-Cy5.5 in targeted drug delivery research, including quantitative data on nanoparticle formulations, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Physicochemical Properties and In Vitro Efficacy of DOPE-PEG-Cy5.5-Labeled Nanoparticles

The physicochemical characteristics of drug delivery nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. Parameters such as particle size, polydispersity index (PDI), zeta potential, and drug loading efficiency are routinely evaluated. The following tables summarize representative quantitative data for DOPE-PEG-Cy5.5-containing liposomal formulations designed for targeted cancer therapy.

Formulation CodeLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
Lipo-DOX-Cy5.5DOPE/CHEMS/DSPE-PEG2000/DOPE-PEG-Cy5.5 (50:30:19:1)135.2 ± 5.80.18 ± 0.03-15.4 ± 2.185.3 ± 4.7
Targeted-Lipo-DOX-Cy5.5DOPE/CHEMS/DSPE-PEG2000-FA/DOPE-PEG-Cy5.5 (50:30:19:1)142.6 ± 6.20.21 ± 0.04-18.9 ± 2.582.1 ± 5.1

Table 1: Physicochemical characterization of doxorubicin (DOX)-loaded liposomes incorporating DOPE-PEG-Cy5.5. CHEMS: Cholesteryl hemisuccinate; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DSPE-PEG2000-FA: Folate-conjugated DSPE-PEG2000.

Cell LineFormulationIC50 (µg/mL) after 48h
MCF-7 (FR+)Free DOX0.85 ± 0.09
Lipo-DOX-Cy5.51.23 ± 0.11
Targeted-Lipo-DOX-Cy5.50.45 ± 0.05
A549 (FR-)Free DOX0.92 ± 0.10
Lipo-DOX-Cy5.51.35 ± 0.14
Targeted-Lipo-DOX-Cy5.51.18 ± 0.12

Table 2: In vitro cytotoxicity of DOX formulations against folate receptor-positive (MCF-7) and folate receptor-negative (A549) cancer cell lines. FR+: Folate Receptor Positive; FR-: Folate Receptor Negative.

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-Cy5.5 Labeled Liposomes

This protocol describes the preparation of targeted, pH-sensitive liposomes containing DOPE-PEG-Cy5.5 for the delivery of doxorubicin, based on the thin-film hydration method.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000] (DSPE-PEG2000-Folate)

  • DOPE-PEG-Cy5.5

  • Doxorubicin hydrochloride (DOX)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • HEPES buffer (20 mM, 150 mM NaCl, pH 7.4)

  • Ammonium sulfate solution (300 mM)

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE, CHEMS, DSPE-PEG2000-Folate, and DOPE-PEG-Cy5.5 in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio should be approximately 50:30:19:1.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 40°C to form a thin lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with 300 mM ammonium sulfate solution by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

    • The resulting MLV suspension is then subjected to five freeze-thaw cycles using liquid nitrogen and a 60°C water bath to enhance encapsulation efficiency.

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size, the MLV suspension is extruded 11 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder at 60°C.

  • Drug Loading (Remote Loading):

    • Remove the external ammonium sulfate by dialysis against HEPES buffer (pH 7.4) for 24 hours at 4°C, with buffer changes every 4 hours.

    • Add doxorubicin hydrochloride solution to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w).

    • Incubate the mixture at 60°C for 2 hours with gentle stirring to allow for active loading of doxorubicin into the liposomes via the pH gradient.

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column, with HEPES buffer as the eluent.

    • Collect the fractions containing the red-colored, Cy5.5-labeled liposomes.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the doxorubicin concentration using a spectrophotometer (absorbance at 480 nm) after disrupting the liposomes with methanol.

    • Calculate the drug loading efficiency (%) as (mass of drug in liposomes / initial mass of drug) x 100.

G cluster_prep Liposome Preparation Workflow start Start: Lipid Mixture in Organic Solvent film Thin Film Formation (Rotary Evaporation) start->film hydration Hydration with (NH4)2SO4 (Formation of MLVs) film->hydration freeze_thaw Freeze-Thaw Cycles hydration->freeze_thaw extrusion Extrusion (Formation of LUVs) freeze_thaw->extrusion dialysis Dialysis (Create pH Gradient) extrusion->dialysis drug_loading Doxorubicin Loading (Remote Loading) dialysis->drug_loading purification Purification (Size Exclusion Chromatography) drug_loading->purification characterization Characterization (DLS, UV-Vis) purification->characterization end End: Targeted, Drug-Loaded, Cy5.5-Labeled Liposomes characterization->end

Workflow for the preparation of targeted, drug-loaded, Cy5.5-labeled liposomes.
Protocol 2: In Vitro Cellular Uptake Study by Confocal Microscopy

This protocol details the procedure for visualizing the cellular uptake of DOPE-PEG-Cy5.5 labeled liposomes in cancer cells.

Materials:

  • MCF-7 (folate receptor-positive) and A549 (folate receptor-negative) cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • DOPE-PEG-Cy5.5 labeled liposomes (with and without targeting ligand)

  • Hoechst 33342 nuclear stain

  • Lysotracker Green DND-26

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (4% in PBS)

  • Mounting medium

  • Confocal laser scanning microscope

Procedure:

  • Cell Seeding:

    • Seed MCF-7 and A549 cells onto glass-bottom confocal dishes at a density of 1 x 10^5 cells per dish.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Liposome Incubation:

    • Prepare fresh cell culture medium containing the DOPE-PEG-Cy5.5 labeled liposomes (targeted and non-targeted) at a final Cy5.5 concentration of 5 µg/mL.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the liposome-containing medium to the cells and incubate for 4 hours at 37°C.

  • Staining of Organelles:

    • For lysosomal co-localization, add Lysotracker Green to the culture medium to a final concentration of 50 nM and incubate for the final 30 minutes of the liposome incubation period.

  • Cell Fixation and Nuclear Staining:

    • Remove the incubation medium and wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cell nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add a drop of mounting medium to the cells.

    • Image the cells using a confocal laser scanning microscope with appropriate laser lines and emission filters for Hoechst 33342 (blue), Lysotracker Green (green), and Cy5.5 (red).

    • Acquire z-stack images to visualize the intracellular localization of the liposomes.

G cluster_uptake Cellular Uptake and Trafficking Pathway start Targeted Liposome (Extracellular) binding Binding to Folate Receptor (Cell Surface) start->binding Targeting endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome Maturation drug_release Drug Release (Low pH Triggered) late_endosome->drug_release Endosomal Escape therapeutic_effect Therapeutic Effect (Nucleus) drug_release->therapeutic_effect

Signaling pathway for targeted liposome uptake and drug release.
Protocol 3: In Vivo Biodistribution and Tumor Targeting Study

This protocol outlines the procedure for evaluating the biodistribution and tumor-targeting efficacy of DOPE-PEG-Cy5.5 labeled liposomes in a tumor-bearing mouse model.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • MCF-7 tumor cells

  • Matrigel

  • DOPE-PEG-Cy5.5 labeled liposomes (targeted and non-targeted)

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Model Development:

    • Suspend MCF-7 cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

    • Allow the tumors to grow to a volume of approximately 100-150 mm³.

  • Liposome Administration:

    • Randomly divide the tumor-bearing mice into two groups (targeted and non-targeted liposomes, n=5 per group).

    • Administer a single intravenous (i.v.) injection of the respective liposome formulation via the tail vein at a Cy5.5 dose of 1 mg/kg.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using an in vivo imaging system. Use an excitation filter around 640 nm and an emission filter around 680 nm for Cy5.5.

  • Ex Vivo Biodistribution:

    • At the final time point (48 hours), euthanize the mice.

    • Perfuse the circulatory system with saline to remove blood from the organs.

    • Carefully excise the major organs (heart, liver, spleen, lungs, kidneys) and the tumor.

    • Arrange the organs and tumors on a non-fluorescent surface and acquire ex vivo fluorescence images.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and major organs from both the in vivo and ex vivo images using the analysis software provided with the imaging system.

    • Express the tumor targeting efficiency as the ratio of the fluorescence signal in the tumor to that in the surrounding muscle tissue.

    • For ex vivo analysis, express the accumulation in each organ as a percentage of the injected dose per gram of tissue (%ID/g).

G cluster_invivo In Vivo Biodistribution Experimental Workflow start Start: Tumor-Bearing Mouse Model injection Intravenous Injection of Cy5.5-Labeled Liposomes start->injection imaging In Vivo Fluorescence Imaging (Multiple Time Points) injection->imaging euthanasia Euthanasia at Final Time Point imaging->euthanasia excision Organ and Tumor Excision euthanasia->excision exvivo_imaging Ex Vivo Fluorescence Imaging excision->exvivo_imaging analysis Data Analysis (%ID/g) exvivo_imaging->analysis end End: Biodistribution and Tumor Targeting Assessment analysis->end

Application Notes and Protocols for Fluorescently Labeling Exosomes with DOPE-PEG-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular vesicles (EVs), including exosomes, are increasingly recognized for their critical role in intercellular communication, disease pathogenesis, and as potential therapeutic delivery vehicles. The ability to accurately track and visualize these nanoscale vesicles is paramount to understanding their biological functions and optimizing their therapeutic applications. DOPE-PEG-Cy5.5 is a lipophilic fluorescent dye conjugate that offers a robust solution for labeling the lipid bilayer of exosomes and other EVs. The 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) moiety facilitates stable insertion into the exosomal membrane, while the polyethylene glycol (PEG) linker enhances solubility and can reduce non-specific interactions. The Cy5.5 cyanine dye provides a strong fluorescent signal in the near-infrared (NIR) spectrum, which is ideal for both in vitro and in vivo imaging due to reduced tissue autofluorescence.[1][2]

These application notes provide a comprehensive guide to utilizing DOPE-PEG-Cy5.5 for the fluorescent labeling of exosomes, including detailed experimental protocols, quantitative data for optimizing labeling procedures, and insights into downstream applications.

Data Presentation

Table 1: Physicochemical Properties of DOPE-PEG-Cy5.5
PropertyValueReference
Excitation Maximum (λex) ~675 nm[3]
Emission Maximum (λem) ~694 nm[3]
Molecular Weight Varies by PEG length (e.g., ~3400 g/mol for PEG 2000)[4]
Solubility Soluble in organic solvents (e.g., DMSO, Chloroform) and dispersible in aqueous solutionsGeneral Knowledge
Storage Conditions -20°C, protected from light[4]
Table 2: Recommended Starting Concentrations for Exosome Labeling
ApplicationRecommended DOPE-PEG-Cy5.5 ConcentrationIncubation TimeIncubation Temperature
In Vitro Tracking (Microscopy/Flow Cytometry) 1 - 10 µM30 - 60 minutes37°C
In Vivo Imaging 10 - 50 nmol per 10^11 exosomes60 minutes37°C

Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each exosome type and experimental setup.

Table 3: Comparison of Post-Labeling Purification Methods
MethodPrincipleAdvantagesDisadvantagesReference
Size Exclusion Chromatography (SEC) Separates molecules based on size.Efficient removal of unincorporated dye, preserves exosome integrity.Can be time-consuming, potential for sample dilution.[5]
Ultracentrifugation Pellets exosomes, leaving smaller dye molecules in the supernatant.Can process large sample volumes.Potential for exosome aggregation or damage, may not remove all free dye.[5]
Ultrafiltration (e.g., Amicon® Ultra) Uses a membrane to retain larger particles (exosomes) while allowing smaller molecules (free dye) to pass through.Relatively fast and simple.Potential for membrane clogging and exosome loss.[6]

Experimental Protocols

Protocol 1: Fluorescent Labeling of Exosomes with DOPE-PEG-Cy5.5

Materials:

  • Isolated and purified exosomes in a suitable buffer (e.g., PBS)

  • DOPE-PEG-Cy5.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile-filtered

  • Incubator at 37°C

  • Purification system (SEC columns, ultracentrifuge, or ultrafiltration units)

Procedure:

  • Prepare DOPE-PEG-Cy5.5 Stock Solution: Dissolve DOPE-PEG-Cy5.5 in anhydrous DMSO to prepare a 1 mM stock solution. Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Exosome Preparation: Resuspend the purified exosome pellet in sterile PBS. Determine the exosome concentration (e.g., via nanoparticle tracking analysis or protein quantification assay). A typical starting concentration is 1x10^10 to 1x10^12 particles/mL.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the exosome suspension with the DOPE-PEG-Cy5.5 stock solution to achieve the desired final concentration (refer to Table 2).

    • For example, to achieve a 10 µM final concentration in a 100 µL reaction volume, add 1 µL of 1 mM DOPE-PEG-Cy5.5 stock solution to 99 µL of the exosome suspension.

    • Mix gently by pipetting up and down. Avoid vigorous vortexing, which can damage the exosomes.

  • Incubation: Incubate the mixture at 37°C for 30-60 minutes, protected from light. Occasional gentle mixing can enhance labeling efficiency.

  • Removal of Unincorporated Dye: It is crucial to remove the free DOPE-PEG-Cy5.5 to avoid background fluorescence and potential artifacts.[5] Choose one of the following methods (refer to Table 3 for guidance):

    • Size Exclusion Chromatography (SEC): This is the recommended method for preserving exosome integrity.

      • Equilibrate a suitable SEC column (e.g., qEVoriginal) with sterile PBS.

      • Carefully load the labeling reaction mixture onto the column.

      • Collect the fractions containing the labeled exosomes, which will elute in the void volume. Unincorporated dye will be retained in the column and elute later.

    • Ultracentrifugation:

      • Dilute the labeling reaction with a larger volume of PBS (e.g., 10 mL).

      • Centrifuge at 100,000 x g for 70 minutes at 4°C.

      • Carefully aspirate the supernatant containing the free dye.

      • Resuspend the exosome pellet in fresh, sterile PBS. Repeat the wash step at least once.

    • Ultrafiltration:

      • Add the labeling reaction to an appropriate molecular weight cutoff (MWCO) spin filter (e.g., 100 kDa).

      • Add a larger volume of PBS to the filter unit.

      • Centrifuge according to the manufacturer's instructions.

      • Discard the flow-through containing the free dye.

      • Resuspend the concentrated labeled exosomes in fresh PBS.

  • Characterization of Labeled Exosomes:

    • Confirm the presence and integrity of labeled exosomes using methods such as nanoparticle tracking analysis (NTA) to assess size and concentration, and transmission electron microscopy (TEM) for morphology.

    • Measure the fluorescence intensity of the labeled exosomes using a fluorometer or fluorescence microscopy.

  • Storage: Store the labeled exosomes at 4°C for short-term use (up to 24 hours) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cellular Uptake of Labeled Exosomes

Materials:

  • DOPE-PEG-Cy5.5 labeled exosomes

  • Recipient cells cultured in appropriate media

  • Fluorescence microscope or flow cytometer

  • DAPI or Hoechst stain for nuclear counterstaining (optional)

  • 4% Paraformaldehyde (PFA) for fixing cells (for microscopy)

Procedure:

  • Cell Seeding: Seed recipient cells in a suitable format (e.g., chamber slides for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight.

  • Incubation with Labeled Exosomes:

    • Remove the culture medium from the cells and replace it with fresh medium containing the DOPE-PEG-Cy5.5 labeled exosomes. The final concentration of exosomes will depend on the cell type and experimental goals (a typical starting range is 1-10 µg of exosomal protein per 1x10^5 cells).

    • Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, gently wash the cells three times with warm PBS to remove any non-internalized exosomes.

  • Analysis:

    • Fluorescence Microscopy:

      • Fix the cells with 4% PFA for 15 minutes at room temperature.

      • Wash the cells with PBS.

      • (Optional) Counterstain the nuclei with DAPI or Hoechst.

      • Mount the slides and visualize the cellular uptake of Cy5.5-labeled exosomes using a fluorescence microscope with appropriate filter sets.

    • Flow Cytometry:

      • Detach the cells using a non-enzymatic cell dissociation solution.

      • Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).

      • Analyze the fluorescence intensity of the cells using a flow cytometer equipped with a laser and detector suitable for Cy5.5.

Mandatory Visualizations

Experimental_Workflow Workflow for Labeling and Tracking Exosomes cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis & Application Exosome_Isolation Isolate & Purify Exosomes Mix Mix Exosomes and Dye Exosome_Isolation->Mix Dye_Prep Prepare DOPE-PEG-Cy5.5 Stock Dye_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Purify Remove Unincorporated Dye (SEC, UC, or UF) Incubate->Purify Characterize Characterize Labeled Exosomes (NTA, TEM, Fluorescence) Purify->Characterize In_Vitro In Vitro Cellular Uptake Characterize->In_Vitro In_Vivo In Vivo Biodistribution Characterize->In_Vivo Signaling_Pathway Exosome-Mediated Signaling Pathway cluster_exosome Exosome cluster_cell Recipient Cell Labeled_Exosome DOPE-PEG-Cy5.5 Labeled Exosome Cargo Signaling Molecules (miRNA, Proteins) Cell_Membrane Cell Membrane Labeled_Exosome->Cell_Membrane Binding Signaling_Cascade Downstream Signaling Cascade Cargo->Signaling_Cascade Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Cargo Release Nucleus Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Signaling_Cascade->Nucleus

References

Application Note: Protocol for Tracking Nanoparticle Biodistribution with DOPE-PEG-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the biodistribution and pharmacokinetics of nanoparticles is critical for the development of effective and safe nanomedicines.[1][2] Near-infrared (NIR) fluorescence imaging is a widely used, non-invasive method for tracking nanoparticles in small animals in real-time.[3][4] This technique offers several advantages, including cost-effectiveness, simplicity, and the ability to perform longitudinal studies in the same animal, which reduces inter-subject variability.[3][4]

The fluorophore Cy5.5 is frequently used for these studies due to its emission spectrum in the NIR window (650-900 nm), a range where tissue autofluorescence and light absorption by biological chromophores like hemoglobin are minimal.[5][6] This allows for deeper tissue penetration and a higher signal-to-background ratio.[6]

This document provides a detailed protocol for labeling lipid-based nanoparticles with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(cyanine 5.5) (DOPE-PEG-Cy5.5) and tracking their biodistribution in a murine model using an in vivo imaging system (IVIS). DOPE-PEG-Cy5.5 is a lipid-PEG conjugate that incorporates into the lipid bilayer of nanoparticles, providing a stable fluorescent signal for tracking.[7]

Principle of DOPE-PEG-Cy5.5 Labeling and Tracking

The fundamental principle involves incorporating the DOPE-PEG-Cy5.5 lipid conjugate into the nanoparticle formulation. The DOPE portion anchors the molecule within the lipid structure of the nanoparticle, while the PEG chain provides a hydrophilic spacer. The terminal Cy5.5 dye serves as the fluorescent reporter for in vivo and ex vivo imaging.

G cluster_NP Nanoparticle (e.g., Liposome) cluster_membrane Core Core (Drug) NP_Surface Lipid Headgroup DOPE DOPE Anchor PEG PEG Spacer DOPE->PEG covalent link Cy55 Cy5.5 Dye PEG->Cy55 covalent link Emission NIR Emission (~710 nm) Cy55->Emission Excitation Excitation Light (~675 nm) Excitation->Cy55

Figure 1: Conceptual diagram of a nanoparticle labeled with DOPE-PEG-Cy5.5 for fluorescence imaging.

Experimental Protocols

Protocol 1: Formulation and Characterization of Cy5.5-Labeled Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration method.[8]

Materials:

  • Main structural lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • Stabilizing PEG-lipid (e.g., DSPE-PEG2000)

  • Fluorescent label: DOPE-PEG2000-Cy5.5

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder with polycarbonate membranes (100 nm)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the lipids in chloroform. A typical molar ratio is 55:40:4.9:0.1 (DPPC:Cholesterol:DSPE-PEG2000:DOPE-PEG2000-Cy5.5).

    • Attach the flask to a rotary evaporator. Evaporate the chloroform at 37-40°C under vacuum to form a thin, uniform lipid film on the flask wall.[8]

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DPPC) for 30-60 minutes. This will form multilamellar vesicles (MLVs).[9]

  • Size Reduction:

    • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice for 10-15 minutes (e.g., 1 second on, 1 second off cycles).[9]

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension 11-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove any unincorporated dye or lipids by dialyzing the liposome suspension against PBS overnight at 4°C or using size exclusion chromatography.

  • Characterization:

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the final nanoparticle formulation using a DLS instrument.

Protocol 2: In Vivo Biodistribution Imaging

This protocol details the procedure for intravenous administration and subsequent imaging of the Cy5.5-labeled nanoparticles in mice.

Materials:

  • Cy5.5-labeled nanoparticles suspended in sterile PBS

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Anesthesia (e.g., isoflurane)

  • In Vivo Imaging System (IVIS) or similar

  • Insulin syringes (29G)

Procedure:

  • Animal Preparation:

    • Acclimatize animals for at least one week prior to the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[10]

    • Anesthetize the mouse using isoflurane (2-3% in oxygen).

    • Acquire a baseline (pre-injection) fluorescence image to check for autofluorescence.

  • Administration:

    • Administer a defined dose of the Cy5.5-labeled nanoparticle suspension (e.g., 10 mg/kg) via tail vein injection in a total volume of 100-200 µL.[11][12]

  • Longitudinal In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber of the IVIS.

    • Acquire fluorescence images at various time points post-injection (e.g., 1h, 4h, 8h, 24h, 48h).[9][11][12]

    • Use appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: ~675 nm, Emission: ~710 nm).[5]

    • Maintain anesthesia throughout the imaging process.

Protocol 3: Ex Vivo Organ Analysis

This protocol describes the terminal procedure to quantify nanoparticle accumulation in specific organs.

Materials:

  • Surgical tools for dissection

  • PBS with heparin (for perfusion)

  • IVIS or similar imaging system

Procedure:

  • Euthanasia and Perfusion:

    • At the final time point (e.g., 48 hours), humanely euthanize the mouse.

    • Perform a cardiac perfusion with heparinized PBS to flush the blood from the vasculature. This is crucial to reduce the strong absorption and quenching effect of hemoglobin on the NIR signal.[5][6]

  • Organ Harvesting:

    • Carefully dissect the major organs of interest: liver, spleen, kidneys, lungs, heart, and brain.[6][13] If a tumor model is used, excise the tumor as well.

  • Ex Vivo Imaging:

    • Arrange the excised organs neatly on a non-fluorescent surface within the IVIS imaging chamber.[14][15]

    • Acquire a final fluorescence image of the organs using the same settings as the in vivo imaging.[16]

  • Data Quantification:

    • Using the analysis software (e.g., Living Image®), draw Regions of Interest (ROIs) around each organ in the ex vivo image.[6][16]

    • Measure the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) for each organ.

    • (Optional) Weigh each organ to normalize the fluorescence signal to the tissue mass (radiant efficiency per gram of tissue).

G cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo Study cluster_exvivo Phase 3: Ex Vivo Analysis cluster_analysis Phase 4: Data Analysis A Formulate & Characterize DOPE-PEG-Cy5.5 Nanoparticles D IV Tail Vein Injection of Nanoparticles A->D B Animal Acclimatization (≥ 1 week) C Baseline Imaging (Pre-injection) B->C C->D E Longitudinal In Vivo Imaging (e.g., 1, 4, 24, 48h) D->E F Euthanasia & Cardiac Perfusion (Final Timepoint) E->F G Harvest Major Organs (Liver, Spleen, Kidneys, etc.) F->G H Ex Vivo Organ Imaging G->H I Draw Regions of Interest (ROIs) on Organs H->I J Quantify Average Radiant Efficiency I->J K Normalize Data (% Injected Dose / gram tissue) J->K

Figure 2: Experimental workflow for nanoparticle biodistribution analysis using DOPE-PEG-Cy5.5.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Physicochemical Properties of Cy5.5-Labeled Nanoparticles

Formulation ID Mean Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Lipo-Cy5.5-01 105.2 ± 3.1 0.115 ± 0.02 -15.8 ± 1.2
Lipo-Cy5.5-02 108.9 ± 4.5 0.121 ± 0.03 -16.2 ± 1.5
Control (Unlabeled) 103.5 ± 2.8 0.110 ± 0.02 -15.1 ± 1.1

Data are presented as mean ± standard deviation (n=3). This table is for illustrative purposes.

Table 2: Ex Vivo Biodistribution of Lipo-Cy5.5 at 48h Post-Injection

Organ Average Radiant Efficiency (x10⁸) [p/s/cm²/sr]/[µW/cm²] % Injected Dose / gram tissue*
Liver 15.6 ± 2.1 25.3 ± 3.5
Spleen 8.9 ± 1.5 18.1 ± 2.9
Lungs 1.2 ± 0.4 2.5 ± 0.8
Kidneys 2.5 ± 0.7 4.8 ± 1.1
Heart 0.8 ± 0.2 1.6 ± 0.5
Tumor 5.4 ± 1.1 10.2 ± 2.0

Data are presented as mean ± standard deviation (n=3 mice). This table is for illustrative purposes. A standard curve of known dye concentrations is required to convert radiant efficiency to %ID/g.

Important Considerations and Limitations

  • Fluorescence Quenching: At high concentrations, fluorescent dyes can self-quench, leading to a non-linear relationship between signal intensity and nanoparticle concentration.[3] It is crucial to validate the labeling concentration to avoid misinterpretation of the data.[3]

  • Signal Attenuation: The depth of light penetration in tissues is limited, and signals from deeper organs may be weaker than those from superficial tissues.[5][17] Ex vivo imaging is considered more quantitatively accurate for comparing inter-organ accumulation.[16]

  • Tissue Optical Properties: Different tissues absorb and scatter light differently, which can affect the measured fluorescence intensity.[5][17] Comparing fluorescence intensity between different types of tissues should be done with caution.[5]

  • Label Stability: It is important to ensure that the fluorescent label remains stably attached to the nanoparticle in vivo.[3][15] Unstable labeling can lead to the detection of free dye, which does not represent the biodistribution of the nanoparticle.

References

Application Notes and Protocols for Studying Membrane Fusion with DOPE-PEG-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N-(Cyanine 5.5) (DOPE-PEG-Cy5.5) in the study of membrane fusion. This lipophilic near-infrared fluorescent probe offers a versatile tool for real-time monitoring of the lipid mixing stage of membrane fusion, a critical process in various biological events and a key mechanism for targeted drug delivery.

Introduction to DOPE-PEG-Cy5.5 in Membrane Fusion Assays

DOPE-PEG-Cy5.5 is a phospholipid conjugate where the headgroup of DOPE is modified with a polyethylene glycol (PEG) linker attached to a Cyanine 5.5 (Cy5.5) fluorophore.[1] DOPE is known for its fusogenic properties, promoting the formation of non-bilayer structures that facilitate membrane fusion. The PEG linker provides hydrophilicity and can influence the interaction of the liposome with its environment. Cy5.5 is a bright, photostable near-infrared fluorescent dye with excitation and emission maxima around 678 nm and 695 nm, respectively.[2] This makes it suitable for various fluorescence-based assays, including those involving biological samples where autofluorescence can be a concern.

In the context of membrane fusion, DOPE-PEG-Cy5.5 can be employed in two primary types of lipid-mixing assays:

  • Förster Resonance Energy Transfer (FRET)-based Assays: In this setup, DOPE-PEG-Cy5.5 acts as a FRET acceptor. When in close proximity to a suitable donor fluorophore incorporated in the same membrane, the donor's fluorescence is quenched, and the acceptor (Cy5.5) emits light. Upon fusion with an unlabeled membrane, the probes are diluted, leading to a decrease in FRET efficiency. This change in fluorescence is directly proportional to the extent of lipid mixing.

  • Self-Quenching Assays: At high concentrations within a lipid bilayer, the fluorescence of Cy5.5 can be self-quenched.[3][4] When labeled vesicles fuse with unlabeled vesicles, the dilution of DOPE-PEG-Cy5.5 in the newly formed membrane alleviates self-quenching, resulting in an increase in fluorescence intensity. This dequenching is a direct measure of lipid mixing.

Key Applications

  • Liposome-Liposome Fusion: Studying the fundamental mechanisms of membrane fusion by monitoring the fusion of two distinct liposome populations.

  • Viral Fusion: Investigating the fusion of viral envelopes with host cell membranes or model membranes, a critical step in viral entry.

  • Cellular Delivery of Therapeutics: Assessing the efficiency of liposomal drug delivery systems that rely on membrane fusion for cargo release into the cytoplasm.

  • SNARE-Mediated Fusion: Elucidating the role of SNARE proteins and other fusion machinery in biological processes like neurotransmitter release.

Data Presentation

Table 1: Spectral Properties of a Potential FRET Pair for DOPE-PEG-Cy5.5
FluorophoreExcitation Max (nm)Emission Max (nm)Role in Assay
Cy3-labeled lipid (e.g., Cy3-DOPE) ~550~570FRET Donor
DOPE-PEG-Cy5.5 ~678~695FRET Acceptor
Table 2: Example Data from a FRET-Based Lipid Mixing Assay
ConditionInitial FRET Efficiency (%)FRET Efficiency after 30 min (%)% Lipid Mixing
Control (No fusogen) 85.2 ± 3.183.5 ± 2.91.9 ± 0.8
Fusogen A (e.g., PEG 8000) 86.1 ± 2.845.3 ± 4.247.4 ± 4.5
Fusogen B (e.g., Ca2+) 84.9 ± 3.562.1 ± 3.826.9 ± 3.2
Inhibitor + Fusogen A 85.5 ± 2.979.8 ± 3.16.7 ± 1.1

% Lipid Mixing is calculated based on the change in FRET efficiency relative to control and maximum FRET change.

Table 3: Example Data from a Self-Quenching Based Lipid Mixing Assay
ConditionInitial Fluorescence (a.u.)Fluorescence after 30 min (a.u.)% Dequenching (% Lipid Mixing)
Control (No fusogen) 150 ± 12165 ± 152.5 ± 0.5
Fusogen A (e.g., low pH) 148 ± 11850 ± 4575.2 ± 4.8
Fusogen B (e.g., specific protein) 155 ± 14520 ± 3238.4 ± 3.5
Inhibitor + Fusogen A 152 ± 13210 ± 186.1 ± 0.9

% Dequenching is calculated as the percentage increase in fluorescence relative to the initial and maximum fluorescence values.

Experimental Protocols

Protocol 1: FRET-Based Lipid Mixing Assay Using DOPE-PEG-Cy5.5 as an Acceptor

This protocol is adapted from the widely used NBD/Rhodamine FRET assay.[5]

Materials:

  • Main lipid (e.g., DOPC, POPC)

  • Fusogenic lipid (e.g., DOPE)

  • FRET donor lipid (e.g., a Cy3-labeled lipid)

  • DOPE-PEG-Cy5.5 (FRET acceptor)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Fusogen (e.g., PEG 8000, CaCl₂)

  • Detergent (e.g., Triton X-100 or n-Dodecyl-β-D-maltoside)

  • Fluorometer with appropriate excitation and emission filters for the chosen FRET pair.

Procedure:

  • Liposome Preparation:

    • Labeled Liposomes: Prepare a lipid mixture in chloroform containing the main lipid, fusogenic lipid, FRET donor lipid (e.g., 1 mol%), and DOPE-PEG-Cy5.5 (e.g., 1 mol%).

    • Unlabeled Liposomes: Prepare a separate lipid mixture with the same lipid composition but without the fluorescent probes.

    • Dry the lipid mixtures under a stream of nitrogen to form a thin film, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

    • Hydrate the lipid films with the hydration buffer to a final lipid concentration of 1-5 mM.

    • Create unilamellar vesicles by sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).

  • Fusion Assay:

    • In a fluorometer cuvette, add the labeled liposomes and unlabeled liposomes at a desired molar ratio (e.g., 1:9) in the hydration buffer to a final lipid concentration of 50-100 µM.

    • Set the fluorometer to excite the donor fluorophore and measure the emission of both the donor and acceptor (Cy5.5).

    • Record the baseline fluorescence for a few minutes.

    • Initiate fusion by adding the fusogen of interest.

    • Monitor the change in donor and acceptor fluorescence over time until the signal plateaus.

    • To determine the maximum FRET change (0% lipid mixing), measure the fluorescence of the labeled liposomes alone.

    • To determine the minimum FRET (100% lipid mixing), add a detergent to completely disrupt and mix the liposomes.

  • Data Analysis:

    • Calculate FRET efficiency at each time point.

    • Normalize the data to the initial and final fluorescence values to determine the percentage of lipid mixing.

Protocol 2: Self-Quenching Lipid Mixing Assay Using DOPE-PEG-Cy5.5

This protocol is based on the principle of the R18 self-quenching assay.

Materials:

  • Main lipid (e.g., DOPC, POPC)

  • Fusogenic lipid (e.g., DOPE)

  • DOPE-PEG-Cy5.5

  • Chloroform

  • Hydration buffer

  • Fusogen

  • Detergent

  • Fluorometer with excitation and emission wavelengths set for Cy5.5 (e.g., Excitation: ~670 nm, Emission: ~690 nm).

Procedure:

  • Liposome Preparation:

    • Labeled Liposomes: Prepare a lipid mixture containing the main and fusogenic lipids with a high concentration of DOPE-PEG-Cy5.5 (e.g., 5-10 mol%) to induce self-quenching.

    • Unlabeled Liposomes: Prepare liposomes with the same lipid composition but without DOPE-PEG-Cy5.5.

    • Follow the same procedure for lipid film formation, hydration, and vesicle formation as in Protocol 1.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes (e.g., at a 1:9 molar ratio) in the hydration buffer.

    • Record the initial, quenched fluorescence (F₀).

    • Induce fusion by adding the fusogen.

    • Monitor the increase in Cy5.5 fluorescence (F(t)) over time as dequenching occurs.

    • To determine the fluorescence corresponding to 100% lipid mixing (F_max), add a detergent to completely dilute the probe and relieve all quenching.

  • Data Analysis:

    • Calculate the percentage of lipid mixing at time 't' using the formula: % Lipid Mixing = [(F(t) - F₀) / (F_max - F₀)] * 100

Visualizations

Experimental_Workflow_FRET_Assay cluster_prep Liposome Preparation cluster_assay Fusion Assay cluster_analysis Data Analysis Labeled_Liposomes Labeled Liposomes (Donor + Acceptor) Mix Mix Labeled and Unlabeled Liposomes Labeled_Liposomes->Mix Unlabeled_Liposomes Unlabeled Liposomes Unlabeled_Liposomes->Mix Add_Fusogen Add Fusogen Mix->Add_Fusogen Monitor_Fluorescence Monitor FRET Change Add_Fusogen->Monitor_Fluorescence Calculate_Lipid_Mixing Calculate % Lipid Mixing Monitor_Fluorescence->Calculate_Lipid_Mixing Self_Quenching_Principle cluster_before Before Fusion cluster_after After Fusion Labeled Labeled Liposome (High [DOPE-PEG-Cy5.5]) Fluorescence Quenched Fused Fused Liposome (Diluted DOPE-PEG-Cy5.5) Fluorescence Dequenched Labeled->Fused Fusion Unlabeled Unlabeled Liposome Unlabeled->Fused Fusion Signaling_Pathway_Fusion Vesicle Fusogenic Vesicle (e.g., Liposome, Virus) Docking Docking Vesicle->Docking Target Target Membrane (e.g., Cell, Liposome) Target->Docking Lipid_Mixing Lipid Mixing (Hemifusion) Docking->Lipid_Mixing Pore_Formation Fusion Pore Formation Lipid_Mixing->Pore_Formation Content_Mixing Content Mixing Pore_Formation->Content_Mixing

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal in DOPE-PEG-Cy5.5 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low fluorescence signals in experiments utilizing DOPE-PEG-Cy5.5.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for DOPE-PEG-Cy5.5?

Proper storage and handling are critical to maintaining the fluorescence integrity of DOPE-PEG-Cy5.5. Stock solutions should be stored at -20°C in the dark.[1][2] For NHS esters of Cy5.5, it is recommended to store them desiccated at -20°C or colder and to prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[3] Repeated freeze-thaw cycles should be avoided. When handling, protect the compound from direct light to prevent photobleaching.[3]

Q2: What is the optimal pH for working with Cy5.5?

The fluorescence of the core Cy5.5 dye is largely stable across a broad pH range, typically from 3 to 10.[4][5] However, for labeling reactions involving Cy5.5 NHS esters, a pH range of 8.2 to 8.5 is optimal to ensure primary amines are deprotonated and reactive while minimizing hydrolysis of the NHS ester.[4][6][7] The local chemical environment can influence fluorescence, so it is crucial to maintain a consistent and appropriate pH for your specific application.[4][8]

Q3: What are the excitation and emission maxima for Cy5.5?

The Cy5.5 fluorophore has an excitation maximum of approximately 673 nm and an emission maximum of around 707 nm.[9] It is important to use the correct filter sets and laser lines on your imaging system to match these spectral properties for optimal signal detection.[10]

Q4: Can the PEG linker on DOPE-PEG-Cy5.5 affect my experiment?

Yes, the polyethylene glycol (PEG) linker serves to improve the solubility of the lipid conjugate in aqueous media.[11] In the context of liposomes or nanoparticles, PEGylation can also reduce non-specific binding and prolong circulation time in vivo. However, it's important to be aware that PEGylated lipids can dissociate from nanoparticles in biological environments, which could potentially affect the interpretation of tracking studies.[12]

Troubleshooting Guide for Low Fluorescence Signal

A weak or absent fluorescence signal is a common issue. The following guide addresses potential causes and provides solutions.

Problem 1: Weak or No Initial Fluorescence Signal

Possible Cause 1: Incorrect Instrument Settings Your microscope or plate reader settings may not be optimized for Cy5.5.

  • Solution: Verify that you are using the correct excitation source (e.g., a 633 nm or 647 nm laser) and emission filter for Cy5.5 (around 707 nm).[9][10][13] Ensure the detector gain and exposure time are set appropriately. Far-red dyes like Cy5.5 are not visible to the naked eye through the microscope eyepiece and require a CCD camera or confocal system for detection.[10]

Possible Cause 2: Degradation of DOPE-PEG-Cy5.5 The fluorescent conjugate may have degraded due to improper storage or handling.

  • Solution: Always store DOPE-PEG-Cy5.5 at -20°C in the dark and minimize freeze-thaw cycles.[1] If degradation is suspected, use a fresh vial of the reagent. For labeling reactions, prepare solutions of reactive dyes like NHS esters immediately before use.[3]

Possible Cause 3: Inefficient Labeling or Incorporation The DOPE-PEG-Cy5.5 may not be efficiently incorporated into your liposomes, nanoparticles, or conjugated to your molecule of interest.

  • Solution: For labeling reactions with NHS esters, ensure the pH of the reaction buffer is between 8.2 and 8.5.[6][7] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with your target molecule for the reactive dye.[3] For liposome formulations, the efficiency of incorporation can be influenced by the lipid composition and the preparation method.

Problem 2: Signal Fades Rapidly During Imaging (Photobleaching)

Possible Cause: High Excitation Light Intensity and/or Long Exposure Times Cy5 dyes are susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[8][14][15]

  • Solution 1: Optimize Imaging Conditions: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[11] Minimize exposure time and use a shutter to block the light path when not actively acquiring images.[8]

  • Solution 2: Use Antifade Reagents: Incorporate commercially available antifade reagents into your imaging buffer or mounting medium.[8][10] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.[11] Oxygen scavenging systems (e.g., glucose oxidase and catalase) and triplet state quenchers (e.g., Trolox) are common components.[8]

Problem 3: Low Signal Due to Quenching

Possible Cause 1: Self-Quenching at High Concentrations High concentrations of fluorescently labeled lipids within a liposome or nanoparticle can lead to aggregation-caused quenching (ACQ), where the fluorescence is diminished due to interactions between adjacent dye molecules.[16][17]

  • Solution: Optimize the concentration of DOPE-PEG-Cy5.5 in your formulation. Perform a titration experiment to find the optimal labeling ratio that maximizes signal without causing significant quenching. Over-labeling can be counterproductive.[8] While high concentrations lead to quenching, this property can be leveraged in release assays, where the signal increases upon dilution and dequenching.[18]

Possible Cause 2: Environmental Quenching Components in your buffer or experimental system could be quenching the fluorescence.

  • Solution: Ensure your buffers are free of quenching agents. The presence of certain ions or molecules can influence photostability.[8] The local environment created by conjugation to other molecules, such as DNA, can also affect fluorescence intensity.[19]

Quantitative Data Summary

ParameterRecommended Value/ConditionSource(s)
Storage Temperature -20°C[1][2]
Cy5.5 Excitation Max. ~673 nm[9]
Cy5.5 Emission Max. ~707 nm[9]
Optimal pH (Fluorescence) 3.0 - 10.0[4][5]
Optimal pH (NHS Ester Labeling) 8.2 - 8.5[4][6][7]

Experimental Protocols

Protocol: General Liposome Preparation with DOPE-PEG-Cy5.5

This protocol describes a basic thin-film hydration method for preparing fluorescently labeled liposomes.

  • Lipid Film Formation:

    • In a round-bottom flask, combine your primary lipids (e.g., DOPC, cholesterol) and DOPE-PEG-Cy5.5 in chloroform or a suitable organic solvent. A typical molar ratio for the fluorescent lipid is 0.1-1 mol%.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with your desired aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the liposome suspension to multiple freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Purification:

    • Remove any unincorporated DOPE-PEG-Cy5.5 by size exclusion chromatography or dialysis.

  • Storage:

    • Store the prepared liposomes at 4°C, protected from light.

Visualizations

Troubleshooting Workflow for Low Fluorescence Signal

LowSignal_Workflow Start Low Fluorescence Signal Detected CheckInstrument Step 1: Verify Instrument Settings - Correct Ex/Em Wavelengths? - Adequate Gain/Exposure? Start->CheckInstrument CheckReagent Step 2: Assess Reagent Integrity - Proper Storage? (-20°C, Dark) - Freshly Prepared? CheckInstrument->CheckReagent No SignalOK Signal Restored CheckInstrument->SignalOK Yes CheckProtocol Step 3: Review Experimental Protocol - Optimal Labeling pH (8.2-8.5)? - Correct Concentration? CheckReagent->CheckProtocol No CheckReagent->SignalOK Yes CheckProtocol->SignalOK Yes SignalLow Signal Still Low CheckProtocol->SignalLow No TroubleshootBleaching Step 4: Investigate Photobleaching - Reduce Laser Power - Decrease Exposure Time - Use Antifade Reagents SignalLow->TroubleshootBleaching TroubleshootBleaching->SignalOK Yes TroubleshootQuenching Step 5: Investigate Quenching - Titrate Fluorophore Concentration - Check Buffer for Quenchers TroubleshootBleaching->TroubleshootQuenching No TroubleshootQuenching->SignalOK Yes Consult Consult Further Resources TroubleshootQuenching->Consult No

Caption: A step-by-step workflow for troubleshooting low fluorescence signals.

Factors Affecting Cy5.5 Fluorescence

Caption: Key factors that can negatively impact the fluorescence signal of Cy5.5.

References

Preventing aggregation of nanoparticles labeled with DOPE-PEG-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing and addressing the aggregation of nanoparticles labeled with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-Cyanine5.5 (DOPE-PEG-Cy5.5).

Troubleshooting Guide: Nanoparticle Aggregation

Aggregation of nanoparticles is a critical issue that can significantly impact experimental results. This guide provides a systematic approach to diagnose and resolve aggregation problems.

Initial Assessment Workflow

This workflow provides a step-by-step process to identify the root cause of nanoparticle aggregation.

cluster_0 Observation cluster_1 Initial Checks cluster_2 Advanced Analysis cluster_3 Solutions observe Visible precipitate or cloudiness in dispersion? check_buffer Buffer pH and Ionic Strength Correct? observe->check_buffer Yes check_conc Nanoparticle Concentration Too High? check_buffer->check_conc Yes optimize_buffer Optimize Buffer: pH, Ionic Strength check_buffer->optimize_buffer No check_storage Improper Storage Conditions? check_conc->check_storage No adjust_conc Adjust Nanoparticle Concentration check_conc->adjust_conc Yes dls Perform DLS Analysis check_storage->dls No optimize_storage Optimize Storage: Temperature, Lyoprotectants check_storage->optimize_storage Yes tem Perform TEM/Cryo-TEM dls->tem Confirm Aggregation zeta Measure Zeta Potential tem->zeta Assess Surface Charge optimize_peg Optimize PEGylation: MW, Density zeta->optimize_peg Low Zeta Potential optimize_dye Optimize Dye Labeling zeta->optimize_dye High Dye Ratio optimize_buffer->dls adjust_conc->dls optimize_storage->dls optimize_peg->dls optimize_dye->dls

Initial troubleshooting workflow for nanoparticle aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DOPE-PEG-Cy5.5 labeled nanoparticle aggregation?

A1: Aggregation of these nanoparticles can be triggered by several factors:

  • Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can disrupt the electrostatic balance and lead to aggregation.[1]

  • High Nanoparticle Concentration: Increased particle-particle interactions at high concentrations can promote aggregation.[1]

  • Improper Storage: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation.[2] The use of cryoprotectants like trehalose or sucrose can help maintain stability during freezing.[2]

  • Inadequate PEGylation: Insufficient PEG density or inappropriate PEG molecular weight can fail to provide adequate steric hindrance to prevent aggregation.

  • Fluorescent Dye-Induced Effects: The Cy5.5 dye itself, being a relatively large and hydrophobic molecule, can contribute to aggregation, especially at high labeling ratios.

Q2: How does the pH of the buffer affect the stability of my nanoparticles?

A2: The pH of the buffer is a critical factor for the stability of lipid-based nanoparticles. For liposomes, maintaining a neutral pH is generally recommended for stability.[3] Extreme pH values can alter the surface charge of the nanoparticles, leading to a reduction in electrostatic repulsion and subsequent aggregation.[3]

Q3: What is the role of ionic strength in nanoparticle aggregation?

A3: High ionic strength in the buffer can lead to a phenomenon known as "charge screening." This effect neutralizes the surface charges on the nanoparticles, reducing the electrostatic repulsion between them and making them more prone to aggregation.[1] It is advisable to use buffers with physiological ionic strength (e.g., 150 mM NaCl) or lower if aggregation is observed.

Q4: I'm observing aggregation even with PEGylated nanoparticles. Why is this happening?

A4: While PEGylation is a powerful technique to prevent aggregation, its effectiveness depends on several factors:

  • PEG Molecular Weight (MW): A PEG MW of 2000 Da or higher is generally required to effectively shield the nanoparticle surface.[4]

  • PEG Surface Density: There needs to be a sufficient number of PEG chains on the nanoparticle surface to create a dense protective layer. A low PEG density may not provide enough steric hindrance to prevent aggregation.

  • PEG Conformation: The conformation of the PEG chains (mushroom vs. brush regime) also plays a role. A dense "brush" conformation is generally more effective at preventing aggregation.

Q5: Can the Cy5.5 dye itself cause aggregation?

A5: Yes, fluorescent dyes, particularly cyanine dyes like Cy5.5, can contribute to aggregation. This can be due to:

  • Hydrophobic Interactions: The dye molecule may have hydrophobic regions that can interact between nanoparticles.

  • π-π Stacking: The aromatic structures in the dye can lead to stacking interactions, promoting aggregation.

  • High Labeling Ratio: A high density of dye molecules on the surface can alter the surface properties of the nanoparticle, potentially leading to instability. It is crucial to optimize the dye-to-lipid ratio to minimize these effects.

Quantitative Data Summary

Table 1: Influence of PEG Molecular Weight and Molar Ratio on Liposome Stability
PEG-DSPE Molecular Weight (Da)Molar Ratio of PEG-DSPE (%)Effect on Liposome StabilityReference
20000 - 4Mushroom regime, less effect on lipid packing[5]
2000> 4Brush regime, significant change in lipid packing[5]
20007 ± 2Maximum biological stability observed[5]
200020High survival rate in seawater[6]
500020High survival rate in seawater[6]
Table 2: General Influence of pH on Liposome Stability
pH ConditionGeneral Effect on StabilityReference
Acidic (e.g., pH < 6)Can lead to decreased particle size and increased retention rate for some formulations. For others, it can cause a 50% decrease in stability.[3]
Neutral (pH 7.0 - 7.4)Generally optimal for the stability of many liposomal formulations.[3]
Alkaline (e.g., pH > 7.4)Can lead to a 20% decrease in stability.[3]

Note: The optimal pH is highly dependent on the specific lipid composition of the nanoparticles.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) Analysis

Objective: To determine the hydrodynamic diameter and size distribution of DOPE-PEG-Cy5.5 labeled nanoparticles and assess for aggregation.

Materials:

  • DOPE-PEG-Cy5.5 nanoparticle suspension

  • Appropriate buffer (e.g., PBS pH 7.4, filtered through a 0.22 µm filter)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Low-volume disposable cuvettes

Procedure:

  • Sample Preparation: a. Allow the nanoparticle suspension and buffer to equilibrate to the desired measurement temperature (typically 25°C). b. Dilute a small aliquot of the nanoparticle suspension in the filtered buffer to an appropriate concentration. The optimal concentration should be determined empirically to obtain a stable count rate (typically between 100 and 500 kcps for many instruments). c. Gently mix the diluted sample by inverting the cuvette. Avoid vigorous vortexing which can induce aggregation.

  • Instrument Setup: a. Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions. b. Select the appropriate measurement parameters in the software, including the dispersant (buffer) viscosity and refractive index, and the material refractive index if known.

  • Measurement: a. Carefully place the cuvette into the instrument, ensuring there are no air bubbles in the light path. b. Allow the sample to equilibrate to the instrument's temperature for at least 2 minutes. c. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: a. Analyze the intensity-weighted size distribution. The presence of a second, larger peak or a high polydispersity index (PDI > 0.3) can indicate aggregation. b. The Z-average diameter provides an overall mean size. A significant increase in the Z-average over time or between batches can also be indicative of aggregation.

Protocol 2: Transmission Electron Microscopy (TEM) Sample Preparation (Negative Staining)

Objective: To visualize the morphology and confirm the presence of aggregates in the DOPE-PEG-Cy5.5 nanoparticle suspension.

Materials:

  • DOPE-PEG-Cy5.5 nanoparticle suspension

  • TEM grids (e.g., 200-mesh copper grids with formvar/carbon support film)

  • Negative staining solution (e.g., 2% aqueous uranyl acetate or phosphotungstic acid)

  • Filter paper

  • Fine-tipped forceps

Procedure:

  • Grid Preparation: a. Hold the TEM grid with forceps. b. Apply a small drop (5-10 µL) of the nanoparticle suspension onto the grid. c. Allow the nanoparticles to adsorb to the support film for 1-2 minutes.

  • Washing (Optional but Recommended): a. Wick away the excess suspension with the edge of a piece of filter paper. b. Gently wash the grid by touching it to a drop of deionized water for a few seconds. Repeat this step twice to remove any salts from the buffer that could crystallize and obscure the sample.

  • Staining: a. Apply a drop of the negative staining solution to the grid. b. Allow the stain to sit for 30-60 seconds. The optimal staining time may need to be determined empirically. c. Wick away the excess stain with filter paper.

  • Drying: a. Allow the grid to air-dry completely before inserting it into the TEM.

  • Imaging: a. Image the grid in the TEM at various magnifications to observe the nanoparticle morphology and identify any aggregates.

Visualizations

cluster_0 Nanoparticle Formulation cluster_1 Characterization cluster_2 Stability Assessment lipids Lipids (DOPE) + PEG-Lipid + DOPE-PEG-Cy5.5 in Organic Solvent hydration Hydration with Aqueous Buffer lipids->hydration sizing Sizing (e.g., Extrusion) hydration->sizing dls_analysis DLS Analysis (Size, PDI) sizing->dls_analysis tem_analysis TEM/Cryo-TEM (Morphology, Aggregation) dls_analysis->tem_analysis stability_check Monitor Size and PDI over Time and under Different Conditions tem_analysis->stability_check aggregation_issue Aggregation Detected stability_check->aggregation_issue aggregation_issue->lipids Yes, Reformulate stable Stable Nanoparticles aggregation_issue->stable No

Experimental workflow for formulation and stability assessment.

cluster_0 Factors Influencing Stability cluster_1 Physicochemical Details cluster_2 Environmental Details root Nanoparticle Stability physicochemical Physicochemical Properties root->physicochemical environmental Environmental Factors root->environmental peg PEGylation (MW, Density) physicochemical->peg dye Cy5.5 Labeling (Ratio, Hydrophobicity) physicochemical->dye concentration Nanoparticle Concentration physicochemical->concentration buffer Buffer Conditions (pH, Ionic Strength) environmental->buffer storage Storage (Temperature, Freeze-Thaw) environmental->storage

Logical relationship of factors affecting nanoparticle stability.

References

Technical Support Center: Optimizing Cell Labeling with DOPE-PEG-Cy5.5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of cell labeling using DOPE-PEG-Cy5.5.

Frequently Asked Questions (FAQs)

Q1: What is DOPE-PEG-Cy5.5 and how does it label cells?

A1: DOPE-PEG-Cy5.5 is a fluorescent lipid conjugate. It consists of three parts:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a lipid anchor, inserting itself into the cell's plasma membrane.

  • PEG (Polyethylene Glycol): A flexible polymer linker that provides hydrophilicity and can influence the interaction of the molecule with the cell surface. The PEG linker is important for retaining the probe in the plasma membrane.

  • Cy5.5: A cyanine fluorescent dye that emits light in the near-infrared spectrum, which is ideal for biological imaging due to reduced background autofluorescence and deeper tissue penetration.[1]

Labeling occurs through the spontaneous insertion of the DOPE lipid anchor into the plasma membrane of the cells.

Q2: What are the optimal excitation and emission wavelengths for Cy5.5?

A2: Cy5.5 has an excitation maximum of around 675 nm and an emission maximum of approximately 694 nm.[2] For optimal detection, use filter sets that are closely matched to these wavelengths.

Q3: Is DOPE-PEG-Cy5.5 toxic to cells?

A3: While phospholipids are generally biocompatible, high concentrations of any labeling reagent can potentially induce cytotoxicity. It is crucial to perform a concentration-dependent viability assay (e.g., WST-1 or MTT assay) to determine the optimal, non-toxic concentration for your specific cell type and experimental duration.

Q4: Can I use DOPE-PEG-Cy5.5 for long-term cell tracking?

A4: The suitability for long-term tracking depends on several factors. In non-dividing cells, the fluorescence can be stable for an extended period. However, in proliferating cells, the label will be diluted with each cell division as it is distributed between daughter cells.[3] Additionally, photobleaching of the Cy5.5 dye during repeated imaging can lead to signal loss over time.[1]

Troubleshooting Guide

Problem 1: Low or No Fluorescence Signal
Possible Cause Solution
Insufficient Concentration of DOPE-PEG-Cy5.5 The concentration of the labeling reagent is too low. Perform a titration experiment to determine the optimal concentration for your cell type. Start with a range of concentrations (e.g., 0.1 µM to 10 µM) and evaluate the fluorescence intensity.
Short Incubation Time The incubation time may not be sufficient for the lipid to incorporate into the cell membrane. Increase the incubation time (e.g., from 15 minutes to 30-60 minutes) and assess the impact on signal intensity.
Low Labeling Efficiency Certain cell types may be more resistant to labeling. Ensure cells are healthy and in the logarithmic growth phase. Optimize cell density during labeling.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).[2]
Photobleaching The Cy5.5 dye has been exposed to excessive light, causing it to lose its fluorescence. Reduce the laser power and exposure time during image acquisition. Use an anti-fade mounting medium for fixed cells.[4][5]
Problem 2: High Background or Non-Specific Staining
Possible Cause Solution
Excess DOPE-PEG-Cy5.5 Unbound DOPE-PEG-Cy5.5 in the solution can contribute to high background fluorescence. Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after incubation to remove any unbound probe.
Aggregation of DOPE-PEG-Cy5.5 The probe may form aggregates that bind non-specifically to cells or the culture vessel. Ensure the probe is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting it in your aqueous staining buffer.
Cell Debris Dead cells and debris can non-specifically bind the fluorescent lipid. Use healthy, viable cells for labeling and consider using a viability dye to exclude dead cells from your analysis.
Problem 3: Signal is Internalized Instead of on the Plasma Membrane
Possible Cause Solution
Active Cellular Uptake Cells may be actively internalizing the probe through endocytosis. Reduce the incubation temperature to 4°C during labeling to inhibit active transport processes.
Incorrect PEG Linker Length The length of the PEG chain can influence the stability of the probe in the plasma membrane. Probes without a PEG linker have been shown to be internalized more rapidly. If internalization is a persistent issue, consider using a variant with a different PEG length if available.
Problem 4: Rapid Signal Loss During Imaging
Possible Cause Solution
Photobleaching Cy5.5 is susceptible to photobleaching with prolonged or intense light exposure.[1] Minimize the duration and intensity of light exposure. Acquire images using the lowest possible laser power that still provides a detectable signal. For time-lapse imaging, use the longest possible interval between acquisitions.
Imaging Buffer Composition The pH and composition of the imaging buffer can affect the photostability of cyanine dyes. Maintain a slightly basic pH (around 7.5) in your imaging buffer.[4]

Experimental Protocols

Protocol 1: General Cell Labeling with DOPE-PEG-Cy5.5
  • Cell Preparation:

    • Culture cells to 70-80% confluency in a suitable culture vessel.

    • For adherent cells, you can perform the labeling directly in the culture dish. For suspension cells, transfer the required number of cells to a microcentrifuge tube.

  • Preparation of Labeling Solution:

    • Prepare a stock solution of DOPE-PEG-Cy5.5 in an organic solvent like DMSO.

    • Dilute the stock solution to the desired final concentration in pre-warmed, serum-free culture medium or PBS. It is important to vortex the solution well during dilution to prevent aggregation.

  • Cell Labeling:

    • Wash the cells once with pre-warmed PBS to remove any residual serum.

    • Remove the PBS and add the labeling solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three times with pre-warmed PBS to remove any unbound DOPE-PEG-Cy5.5.

  • Imaging:

    • Replace the final wash with fresh, pre-warmed culture medium or an appropriate imaging buffer.

    • Image the cells using a fluorescence microscope or analyze by flow cytometry using the appropriate filter sets for Cy5.5.

Protocol 2: Optimizing DOPE-PEG-Cy5.5 Concentration
  • Cell Seeding: Seed cells at a consistent density in a multi-well plate (e.g., a 96-well plate for plate reader analysis or a 24-well plate for flow cytometry).

  • Prepare a Dilution Series: Prepare a series of labeling solutions with different concentrations of DOPE-PEG-Cy5.5 (e.g., 0.1, 0.5, 1, 2, 5, and 10 µM) in serum-free medium. Include a "no-dye" control.

  • Labeling: Label the cells in each well with a different concentration according to the general protocol above.

  • Analysis:

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the mean fluorescence intensity (MFI) for each concentration.

    • Fluorescence Microscopy/Plate Reader: Measure the average fluorescence intensity of the cells for each concentration.

  • Data Interpretation: Plot the fluorescence intensity against the DOPE-PEG-Cy5.5 concentration. Select the lowest concentration that provides a strong, saturating signal without evidence of cytotoxicity.

Data Presentation

The following table provides a representative example of data from an experiment to optimize the concentration of a fluorescent lipid probe for cell labeling, as analyzed by flow cytometry.

DOPE-PEG-Cy5.5 Concentration (µM)Mean Fluorescence Intensity (MFI) (Arbitrary Units)Cell Viability (%)
0 (Control)5099
0.11,50098
0.56,20097
1.012,50096
2.013,10095
5.013,50085
10.013,80070

Note: This data is for illustrative purposes. Optimal concentrations will vary depending on the cell type and experimental conditions.

Visualizations

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis P1 Prepare Cell Culture L1 Wash Cells with PBS P1->L1 P2 Prepare DOPE-PEG-Cy5.5 Labeling Solution L2 Incubate Cells with Labeling Solution (15-30 min, 37°C) P2->L2 L1->L2 L3 Wash Cells 3x with PBS L2->L3 A1 Add Imaging Buffer or Culture Medium L3->A1 A2 Analyze by Microscopy or Flow Cytometry A1->A2 G Start Start Labeling Lipid DOPE-PEG-Cy5.5 (in solution) Start->Lipid Membrane Cell Plasma Membrane Lipid->Membrane DOPE anchor inserts into lipid bilayer LabeledCell Labeled Cell Membrane->LabeledCell

References

Technical Support Center: Minimizing Photobleaching of Cy5.5 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching of Cy5.5 and its derivatives during your microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Cy5.5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy5.5, upon exposure to excitation light.[1][2][3] This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of your microscopy images.[3] For sensitive applications requiring long or repeated exposures, such as time-lapse imaging or 3D reconstruction, photobleaching can severely limit data acquisition.

The primary mechanism of photobleaching involves the generation of reactive oxygen species (ROS) when the excited fluorophore interacts with molecular oxygen.[1][4][5] These ROS can then react with and destroy the fluorophore molecule, rendering it non-fluorescent.[1][5]

Q2: My Cy5.5 signal fades very quickly. What are the immediate steps I can take to reduce photobleaching?

If you are experiencing rapid signal loss with Cy5.5, consider the following immediate troubleshooting steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[5][6] Neutral density filters can be used to attenuate the excitation light without changing its spectral properties.[2][5]

  • Minimize Exposure Time: Shorten the camera exposure time or increase the scanning speed on a confocal microscope to the minimum required for a good quality image.[5][6] Avoid unnecessarily long or repeated exposures of the same field of view.[2][3][6]

  • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium for fixed samples or your imaging medium for live cells.[4][5][7] These reagents work by scavenging reactive oxygen species.[4]

  • Check Your Environment: High levels of ozone in the laboratory can accelerate the degradation of cyanine dyes like Cy5.5.[8] A 30-minute exposure to even low concentrations of ozone (15 ppb) can cause a significant loss in fluorescence.[8]

Q3: What are antifade reagents and how do I choose the right one for Cy5.5?

Antifade reagents are chemical compounds that are added to mounting or imaging media to protect fluorophores from photobleaching.[4][5] They primarily act as reactive oxygen species (ROS) scavengers, reducing the oxidative damage to the fluorophore.[4]

Choosing the right antifade reagent depends on your experimental setup (e.g., fixed vs. live cells) and the specific fluorophores you are using. Some popular and effective antifade reagents include:

  • Commercial Mountants: Products like ProLong™ Gold, VECTASHIELD®, and SlowFade™ are widely used and have been shown to be effective in reducing photobleaching for a variety of dyes, including cyanine dyes.[1][5][9]

  • Trolox: A vitamin E analog that is a potent antioxidant and can be used in both fixed and live-cell imaging to reduce photobleaching.[4][6]

  • p-Phenylenediamine (PPD): A widely used antifade agent, though it can cause a reduction in the initial fluorescence intensity of some dyes and may not be compatible with all cyanine dyes.[10]

The selection of an antifade reagent can be guided by the following decision-making workflow:

Workflow for Antifade Reagent Selection start Start: Need to Minimize Cy5.5 Photobleaching exp_type Fixed or Live Cell Imaging? start->exp_type fixed Fixed Cell Imaging exp_type->fixed Fixed live Live Cell Imaging exp_type->live Live mountant Use a Mounting Medium with Antifade fixed->mountant live_reagent Add Antifade Reagent to Imaging Medium live->live_reagent commercial Commercial Mountants: ProLong Gold, VECTASHIELD, SlowFade Diamond mountant->commercial homemade Homemade Recipes: PPD, DABCO-based mountant->homemade trolox Trolox (cell-permeable) live_reagent->trolox oxygen_scavengers Oxygen Scavenging Systems: Glucose Oxidase/Catalase live_reagent->oxygen_scavengers end Optimized Imaging commercial->end homemade->end trolox->end oxygen_scavengers->end

Caption: A decision-making workflow for selecting an appropriate antifade reagent.

Troubleshooting Guide

Problem: Weak or no Cy5.5 signal from the start.

Possible Cause Troubleshooting Steps
Suboptimal Antibody Staining Optimize fixation, permeabilization (for intracellular targets), and antibody incubation times and concentrations.[8]
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for Cy5.5 (Excitation max ~650 nm, Emission max ~670 nm).
Low Labeling Efficiency If you are labeling your own antibodies, verify the dye-to-protein ratio. Over-labeling can lead to quenching.
pH of Mounting/Imaging Medium Cyanine dyes are often brighter in a slightly basic environment (pH 7.5-8.0).[8]

Problem: High background fluorescence obscuring the Cy5.5 signal.

Possible Cause Troubleshooting Steps
Non-specific Antibody Binding Increase the number and duration of wash steps after antibody incubations.[8] Consider adding a detergent like Tween-20 to your wash buffer.[8]
Autofluorescence Use a background suppressor or perform spectral unmixing if your microscope has that capability. For fixed samples, treatment with sodium borohydride may reduce autofluorescence.
Excessive Antibody Concentration Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.

Quantitative Data Summary

The photostability of a fluorophore is a critical parameter for quantitative microscopy. The following tables provide a summary of quantitative data related to the performance of Cy5.5 and its alternatives.

Table 1: Relative Photostability of Cy5.5 and Alternative Fluorophores

FluorophoreRelative PhotostabilityKey Advantages
Cy5.5 ModerateGood brightness, near-infrared emission reduces tissue autofluorescence.[11]
Alexa Fluor 647 HighSignificantly brighter and more photostable than Cy5.[12] Less prone to self-quenching.[12]
iFluor 647 HighReported to have stronger fluorescence and higher photostability than Cy5.[13]
ATTO 647N HighOften used in single-molecule studies due to its high photostability.[12]

Note: Photostability can vary depending on the experimental conditions.

Table 2: Effect of Antifade Reagents on Fluorophore Photostability

Antifade Reagent/StabilizerEffect on PhotostabilityMechanism of Action
Trolox Increased photostabilityActs as a triplet state quencher and scavenges reactive oxygen species.[4][14]
Cyclooctatetraene (COT) Substantial increaseReduces the lifetime of the Cy5 triplet state through intramolecular energy transfer.[14]
4-Nitrobenzyl alcohol (NBA) Increased photostabilityStabilizes the fluorophore through a mechanism that does not directly target the triplet state.[14]

Experimental Protocols

Protocol 1: Immunofluorescence Staining with Photobleaching Minimization

This protocol outlines a general workflow for immunofluorescence staining of fixed cells with an emphasis on minimizing Cy5.5 photobleaching.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Gently wash the cells twice with Phosphate-Buffered Saline (PBS).[15]

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[15]

    • Wash the cells three times with PBS for 5 minutes each.[15]

  • Permeabilization (for intracellular targets):

    • If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[15]

    • Wash the cells three times with PBS for 5 minutes each.[15]

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.[15]

  • Antibody Incubation:

    • Dilute your primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[15]

    • Wash the cells three times with PBS for 5 minutes each.[15]

    • Dilute your Cy5.5-conjugated secondary antibody in the blocking buffer, protecting it from light.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.[15]

    • Wash the cells three times with PBS for 5 minutes each in the dark.[15]

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide with a drop of mounting medium containing an antifade reagent (e.g., ProLong Gold).[15]

    • Seal the edges of the coverslip to prevent drying.

    • Store the slides at 4°C in the dark until imaging.[15]

Protocol 2: Live-Cell Imaging with Reduced Phototoxicity and Photobleaching

  • Cell Preparation:

    • Plate cells in an appropriate imaging dish or chamber.

    • Label your cells with the Cy5.5 probe according to the manufacturer's protocol.

  • Imaging Medium:

    • Use a live-cell imaging medium that is buffered to maintain physiological pH and contains essential nutrients.

    • If possible, use a medium with reduced autofluorescence.

    • Consider adding a cell-permeable antifade reagent like Trolox to the imaging medium.

  • Microscope Setup:

    • Use an environmental chamber on the microscope to maintain the cells at 37°C and 5% CO2.

    • Use the lowest possible laser power and exposure time that allows for adequate signal detection.[6]

    • If available, use a spinning disk confocal or a multiphoton microscope, as these techniques can reduce phototoxicity and out-of-focus photobleaching.[5][16]

  • Image Acquisition:

    • Minimize the frequency of image acquisition in time-lapse experiments to only what is necessary to capture the biological process of interest.[6]

    • Focus on the sample using transmitted light or a non-critical area of the specimen before acquiring images from your region of interest.[2][3]

Visualizations

Jablonski Diagram Illustrating Photobleaching S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O2 (Photobleaching)

Caption: A simplified Jablonski diagram illustrating the photobleaching pathway.

Troubleshooting Workflow for Rapid Signal Loss start Start: Rapid Cy5.5 Signal Loss check_intensity Is Excitation Intensity Too High? start->check_intensity reduce_intensity Reduce Laser Power/ Use ND Filters check_intensity->reduce_intensity Yes check_exposure Is Exposure Time Too Long? check_intensity->check_exposure No reduce_intensity->check_exposure reduce_exposure Decrease Exposure Time/ Increase Scan Speed check_exposure->reduce_exposure Yes check_antifade Are You Using an Antifade Reagent? check_exposure->check_antifade No reduce_exposure->check_antifade add_antifade Incorporate Antifade in Mounting/Imaging Medium check_antifade->add_antifade No consider_alternative Consider More Photostable Dyes (e.g., Alexa Fluor 647) check_antifade->consider_alternative Yes, but still fading end Problem Resolved add_antifade->end consider_alternative->end

References

Addressing solubility issues of DOPE-PEG-Cy5.5 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N-(Cyanine 5.5) (DOPE-PEG-Cy5.5).

Troubleshooting Guide

This guide addresses common issues encountered when dissolving and handling DOPE-PEG-Cy5.5 in aqueous buffers.

Issue 1: DOPE-PEG-Cy5.5 powder does not dissolve, or the solution is cloudy.

  • Possible Cause 1: Aggregation and formation of multi-lamellar vesicles.

    • Solution: DOPE-PEG-Cy5.5 is an amphiphilic molecule that can self-assemble in aqueous solutions. A cloudy appearance often indicates the formation of large, multi-lamellar aggregates rather than a true solution of micelles or individual molecules. To achieve a clear solution, it is often necessary to first dissolve the lipid in an organic solvent to break up any aggregates, and then rehydrate it in the aqueous buffer. Sonication can help break down larger aggregates into smaller, more uniform micelles, resulting in a clearer solution.

  • Possible Cause 2: The concentration is too high for the chosen buffer.

    • Solution: While DOPE-PEG-Cy5.5 is considered water-soluble, its solubility in aqueous buffers is not infinite. If you are trying to dissolve it at a very high concentration, you may be exceeding its solubility limit. Try reducing the concentration. For similar molecules like DSPE-PEG(2000), the critical micelle concentration (CMC) is in the micromolar range, indicating that micelle formation, which aids solubility, begins at low concentrations.[1][2]

  • Possible Cause 3: Inadequate mixing or hydration.

    • Solution: Proper hydration and energy input are crucial for dissolving PEGylated lipids. Ensure vigorous mixing and consider using a bath sonicator. Heating the solution can also aid in dissolution, but be mindful of the temperature sensitivity of the Cy5.5 dye.

Issue 2: The solution has low or no fluorescence.

  • Possible Cause 1: The concentration of DOPE-PEG-Cy5.5 is too low.

    • Solution: Verify your calculations and the amount of powder used. If possible, measure the absorbance of the solution to estimate the concentration.

  • Possible Cause 2: The fluorescence is quenched.

    • Solution: At very high concentrations, the Cy5.5 dye can self-quench, leading to a decrease in the overall fluorescence intensity. Dilute the sample and re-measure the fluorescence. Also, ensure that your buffer components are not quenching the fluorescence.

  • Possible Cause 3: Degradation of the Cy5.5 dye.

    • Solution: Cyanine dyes can be susceptible to photobleaching and degradation under certain conditions, such as exposure to strong light or extreme pH. Protect your solutions from light and store them properly at -20°C.[1]

  • Possible Cause 4: Incorrect excitation or emission settings.

    • Solution: Ensure that your fluorometer or microscope is set to the correct excitation and emission wavelengths for Cy5.5 (typically around 673 nm for excitation and 692 nm for emission).

Issue 3: The solution appears to have precipitated over time.

  • Possible Cause 1: Instability of the solution.

    • Solution: Aqueous solutions of DOPE-PEG-Cy5.5 may not be stable for long periods, especially at room temperature. It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for short-term storage.

  • Possible Cause 2: Change in temperature.

    • Solution: The solubility of PEGylated lipids can be temperature-dependent. If the solution was prepared at an elevated temperature, a decrease in temperature could cause the lipid to precipitate. If this occurs, gentle warming and sonication may help to redissolve the precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve lyophilized DOPE-PEG-Cy5.5 powder in an aqueous buffer?

A1: A common and effective method is the thin-film hydration technique. First, dissolve the DOPE-PEG-Cy5.5 powder in a suitable organic solvent such as chloroform or a chloroform/methanol mixture. Then, evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator to form a thin, uniform lipid film on the bottom of a glass vial. Finally, hydrate the film with your desired aqueous buffer by vortexing or sonicating. Heating the buffer to slightly above the phase transition temperature of the lipid can aid in hydration.

Q2: What is a recommended starting concentration for dissolving DOPE-PEG-Cy5.5?

A2: A starting concentration of 1 mg/mL in your chosen aqueous buffer is a reasonable starting point. You can then dilute this stock solution to your desired working concentration.

Q3: Can I dissolve DOPE-PEG-Cy5.5 directly in an aqueous buffer without the thin-film method?

A3: While direct dissolution can be attempted, it is often less effective and may result in a cloudy solution due to the formation of large aggregates. The thin-film hydration method is generally recommended to ensure complete and uniform dissolution.

Q4: What buffers are compatible with DOPE-PEG-Cy5.5?

A4: Common biological buffers such as Phosphate-Buffered Saline (PBS), HEPES-buffered saline (HBS), and Tris-buffered saline (TBS) are generally compatible. The choice of buffer can sometimes influence the stability of lipid nanoparticles, so it is best to use the buffer that is most suitable for your specific application.

Q5: How does pH affect the solubility and fluorescence of DOPE-PEG-Cy5.5?

A5: The fluorescence of the Cy5 dye is generally stable and insensitive to pH in the range of 3 to 10. The solubility of the DOPE-PEG portion of the molecule is not expected to be significantly affected by pH within a typical biological range (pH 6-8).

Q6: How should I store my DOPE-PEG-Cy5.5 solutions?

A6: For long-term storage, it is best to store DOPE-PEG-Cy5.5 as a lyophilized powder at -20°C, protected from light.[1][3] Aqueous stock solutions should be prepared fresh when possible. If short-term storage of a solution is necessary, store it in tightly sealed vials at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.

Q7: What are the signs of degradation of DOPE-PEG-Cy5.5?

A7: Visual signs of degradation in a solution can include a change in color or the appearance of precipitates that cannot be redissolved. Spectroscopically, degradation of the Cy5.5 dye may be indicated by a decrease in absorbance at its characteristic maximum and a loss of fluorescence intensity. Prolonged or high-power sonication should be avoided as it can lead to the degradation of PEG-lipids.

Quantitative Data

Table 1: Critical Micelle Concentration (CMC) of a Similar PEG-Lipid

CompoundSolventCMC
DSPE-PEG2000Water≈ 10 – 20 µM
DSPE-PEG2000HEPES Buffered Saline≈ 0.5 – 1.0 µM

Data for DSPE-PEG2000, a structurally similar molecule, is provided as a reference to indicate the concentration range at which micelle formation is expected to occur. The CMC is influenced by factors such as the ionic strength of the solvent.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL DOPE-PEG-Cy5.5 Stock Solution in Aqueous Buffer via Thin-Film Hydration

  • Dissolution in Organic Solvent:

    • Weigh out the desired amount of lyophilized DOPE-PEG-Cy5.5 powder in a glass vial.

    • Add a sufficient volume of chloroform to completely dissolve the powder. A concentration of 10 mg/mL in chloroform is a reasonable starting point.

    • Gently swirl the vial to ensure complete dissolution.

  • Formation of a Thin Lipid Film:

    • Under a gentle stream of nitrogen gas, slowly rotate the vial to evaporate the chloroform. Continue until a thin, uniform film is formed on the bottom and lower sides of the vial.

    • To ensure complete removal of the organic solvent, place the vial in a vacuum desiccator for at least 2 hours.

  • Hydration of the Lipid Film:

    • Add the desired volume of your aqueous buffer (e.g., PBS, pH 7.4) to the vial to achieve a final concentration of 1 mg/mL.

    • Vortex the vial vigorously for 5-10 minutes to hydrate the lipid film. The solution may appear cloudy at this stage.

  • Sonication:

    • Place the vial in a bath sonicator.

    • Sonicate the solution for 15-30 minutes. The temperature of the water bath can be gently warmed to 37-40°C to aid dissolution, but avoid excessive heat.

    • The solution should become clear and transparent, indicating the formation of micelles.

  • Storage:

    • For immediate use, keep the solution at 4°C.

    • For short-term storage, aliquot the solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Visualizations

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: DOPE-PEG-Cy5.5 Powder & Aqueous Buffer dissolution_issue Issue: Powder not dissolving / Cloudy solution start->dissolution_issue cause1 Possible Cause 1: Aggregation dissolution_issue->cause1 cause2 Possible Cause 2: Concentration too high dissolution_issue->cause2 cause3 Possible Cause 3: Inadequate mixing dissolution_issue->cause3 solution1 Solution: Use thin-film hydration method and sonication cause1->solution1 solution2 Solution: Reduce concentration cause2->solution2 solution3 Solution: Vortex vigorously and/or sonicate cause3->solution3 end Result: Clear Solution solution1->end solution2->end solution3->end G cluster_1 Thin-Film Hydration Protocol start Start: Lyophilized DOPE-PEG-Cy5.5 Powder step1 Step 1: Dissolve in Chloroform start->step1 step2 Step 2: Evaporate Chloroform to form a thin film step1->step2 step3 Step 3: Hydrate with Aqueous Buffer step2->step3 step4 Step 4: Vortex and Sonicate step3->step4 end End: Clear Aqueous Solution of DOPE-PEG-Cy5.5 Micelles step4->end

References

Reducing non-specific binding of DOPE-PEG-Cy5.5 labeled vesicles in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DOPE-PEG-Cy5.5 labeled vesicles. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize non-specific binding and uptake in your in vivo experiments, ensuring more accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding of DOPE-PEG-Cy5.5 labeled vesicles in vivo?

A1: High non-specific binding of PEGylated vesicles can stem from a combination of factors related to both the vesicle characteristics and the biological environment. The main contributors include:

  • Physicochemical Properties of Vesicles:

    • Size: Vesicles larger than 100 nm are more prone to uptake by macrophages of the reticuloendothelial system (RES) in the liver and spleen.[1][2]

    • Surface Charge: While PEGylation aims to create a neutral surface, residual negative or positive charges can lead to interactions with plasma proteins and cell surfaces. Cationic and strongly anionic nanoparticles tend to be internalized more effectively by macrophages.[1][2][3]

    • PEG Shielding Inefficiency: Insufficient PEG density or inappropriate PEG chain length can lead to incomplete shielding of the vesicle surface, allowing opsonin proteins to bind and trigger RES uptake.[4][5] Excessive PEGylation, however, can sometimes inhibit cellular uptake at the target site.[4][6]

  • Fluorescent Dye-Related Issues:

    • Dye Instability and Leakage: The Cy5.5 dye or the lipid anchor (DOPE) it's attached to can dissociate from the vesicle membrane in a biological environment, leading to free dye that can bind non-specifically to tissues.[7][8] Up to 75% of certain fluorescently labeled lipids can dissociate from liposomes in human plasma.[8]

    • Dye-Mediated Binding: Cyanine dyes like Cy5.5 can exhibit inherent non-specific binding to certain cell types, particularly monocytes and macrophages.[9][10]

    • Dye Aggregation: High concentrations of Cy5.5 on the vesicle surface can lead to dye-dye interactions and aggregation, which can alter the vesicle's properties and increase non-specific uptake.[11]

  • Biological Interactions:

    • Protein Corona Formation: Upon injection into the bloodstream, proteins rapidly adsorb to the vesicle surface, forming a "protein corona." This corona can mediate non-specific interactions with cells and tissues, leading to clearance from circulation.[4][5]

    • Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies can bind to the PEGylated surface of the vesicles, leading to accelerated clearance from the blood.[5][12]

Troubleshooting Guides

Problem 1: High background fluorescence signal in non-target organs (e.g., liver, spleen).

This is a common issue indicating significant non-specific uptake of your vesicles, likely by the reticuloendothelial system (RES).

Possible Cause Troubleshooting Step Experimental Protocol
Vesicle size is too large. Optimize vesicle size to be below 100 nm.Protocol 1: Vesicle Extrusion for Size Optimization
Inadequate PEG shielding. Adjust PEG chain length and density. Longer PEG chains can enhance circulation time.[13][14]Protocol 2: Modifying PEG Chain Length in Vesicle Formulation
Vesicle aggregation. Ensure proper vesicle formulation and storage to prevent aggregation.Check vesicle size distribution using Dynamic Light Scattering (DLS) before in vivo administration.
Dye leakage. Confirm the stability of the Cy5.5 label in a biological matrix.Protocol 3: Assessing Dye Stability with Size Exclusion Chromatography (SEC)
Problem 2: Non-specific signal observed in tissues with high macrophage populations.

This suggests that macrophages are readily taking up your vesicles, a common pathway for nanoparticle clearance.

Possible Cause Troubleshooting Step Experimental Protocol
Vesicle properties favor macrophage uptake. Prepare vesicles with a more neutral surface charge. While PEG helps, the underlying lipid composition matters.Measure the zeta potential of your vesicle formulation. Aim for a value close to neutral.
Cyanine dye-mediated binding to macrophages. Use a blocking agent or a different, more stable fluorescent dye if possible.Protocol 4: Using a Blocking Agent to Reduce Macrophage Uptake
Opsonization and RES clearance. Increase PEG density on the vesicle surface to improve its "stealth" properties.Increase the molar percentage of DOPE-PEG-Cy5.5 or add a non-labeled PEG-lipid (e.g., DSPE-PEG) to the formulation.

Data Summary Tables

Table 1: Effect of Vesicle Size and Charge on Macrophage Uptake

Vesicle DiameterSurface Charge (mV)Relative Macrophage UptakeReference
30 nm-23 to +9Low[1][2]
40 nm-23 to +9Moderate[1][2]
100 nm-23 to +9High[1][2]

This table summarizes findings that suggest nanoparticle size is a more dominant predictor of non-specific macrophage uptake than surface charge within the tested ranges.[1][2]

Table 2: Influence of PEG-Linker Length on In Vivo Tumor Accumulation of Liposomes

PEG-Linker MW (Da)Tumor Accumulation (Relative)Reference
2000Baseline[14]
5000Increased[14]
10000Significantly Increased (>40% tumor size reduction compared to 2k/5k)[14]

This data indicates that longer PEG-linkers on targeted liposomes can significantly enhance tumor accumulation and therapeutic efficacy in vivo.[14]

Experimental Protocols

Protocol 1: Vesicle Extrusion for Size Optimization

This protocol describes the standard method for reducing and homogenizing the size of lipid vesicles.

  • Lipid Film Hydration: Prepare a thin lipid film of your DOPE-based formulation in a round-bottom flask. Hydrate the film with an appropriate aqueous buffer to form multilamellar vesicles (MLVs).

  • Extrusion Setup: Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Heating: Heat the extruder and the vesicle suspension to a temperature above the phase transition temperature of the lipids.

  • Extrusion: Pass the MLV suspension through the membrane multiple times (typically 11-21 passes). This forces the vesicles to resize to the approximate diameter of the membrane pores.

  • Characterization: Verify the final vesicle size and size distribution using Dynamic Light Scattering (DLS).

Protocol 2: Modifying PEG Chain Length in Vesicle Formulation

To investigate the effect of PEG chain length on non-specific binding, formulate vesicles with different PEG-lipid conjugates.

  • Lipid Selection: Prepare separate lipid mixtures containing DOPE, cholesterol, and a PEG-lipid with varying PEG molecular weights (e.g., PEG1000, PEG2000, PEG5000). The molar ratio of the lipids should be kept constant across formulations.

  • Vesicle Preparation: Formulate vesicles using your standard protocol (e.g., thin-film hydration followed by extrusion).

  • Labeling: Incorporate the DOPE-PEG-Cy5.5 into the lipid mixture before film formation.

  • In Vivo Comparison: Administer the different vesicle formulations to animal cohorts and compare their biodistribution and non-specific uptake profiles using in vivo imaging.

Protocol 3: Assessing Dye Stability with Size Exclusion Chromatography (SEC)

This method separates vesicles from smaller molecules, allowing you to quantify the amount of free dye that has dissociated.[8]

  • Incubation: Incubate your DOPE-PEG-Cy5.5 labeled vesicles in a relevant biological fluid (e.g., 50% human or mouse plasma) at 37°C for various time points (e.g., 1, 4, 24 hours).

  • SEC Column: Use a pre-packed SEC column (e.g., PD-10) equilibrated with a suitable buffer like PBS.

  • Separation: Apply the vesicle-plasma mixture to the column. The larger vesicles will elute first in the void volume, while the smaller, free dye molecules will be retained and elute later.

  • Quantification: Collect fractions and measure the fluorescence of each fraction. The percentage of dissociated dye can be calculated by comparing the fluorescence in the vesicle fractions to the fluorescence in the free-dye fractions.

Protocol 4: Using a Blocking Agent to Reduce Macrophage Uptake

Pre-treating a column or, in some contexts, an animal with a protein like Bovine Serum Albumin (BSA) can help reduce non-specific binding.

  • BSA Preparation: Prepare a sterile solution of BSA (e.g., 2.5% w/v) in a buffered saline solution.

  • Pre-injection (for in vivo studies): In some experimental models, a pre-injection of a non-specific protein can help saturate some clearance pathways, though this needs careful validation for your specific application.

  • For ex vivo or purification steps: When purifying vesicles, pre-treating columns with a BSA solution can prevent the vesicles from non-specifically adhering to the column matrix.[15]

Visualizations

experimental_workflow cluster_prep Vesicle Preparation & QC cluster_invivo In Vivo Experiment cluster_troubleshooting Troubleshooting Loop formulation Formulation (DOPE, PEG-Cy5.5, etc.) extrusion Extrusion (<100nm) formulation->extrusion qc Quality Control (Size, Zeta, Dye Conc.) extrusion->qc injection IV Injection qc->injection imaging In Vivo Imaging (Fluorescence) injection->imaging biodistribution Ex Vivo Organ Analysis imaging->biodistribution high_bg High Background Signal? biodistribution->high_bg high_bg->imaging No - Proceed with Analysis optimize Optimize Formulation (Size, PEG, Dye Stability) high_bg->optimize Yes optimize->formulation

Caption: Workflow for preparing, testing, and troubleshooting DOPE-PEG-Cy5.5 vesicles.

non_specific_binding_pathway cluster_factors Contributing Factors cluster_biological Biological Interactions vesicle DOPE-PEG-Cy5.5 Vesicle opsonization Opsonization (Protein Corona) vesicle->opsonization size Large Size (>100nm) macrophage Macrophage Uptake (Liver, Spleen) size->macrophage charge Surface Charge charge->opsonization peg Poor PEG Shielding peg->opsonization dye Dye Leakage/Binding non_specific Non-Specific Binding & Uptake dye->non_specific opsonization->macrophage macrophage->non_specific

Caption: Key factors leading to non-specific binding of labeled vesicles in vivo.

References

How to correct for background fluorescence in DOPE-PEG-Cy5.5 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during DOPE-PEG-Cy5.5 imaging experiments. Our goal is to help you minimize background fluorescence and enhance signal-to-noise for high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in DOPE-PEG-Cy5.5 imaging?

A1: High background fluorescence can obscure your specific signal and originates from several sources:

  • Autofluorescence: Endogenous fluorophores within cells and tissues, such as NADH, flavins, collagen, and lipofuscin, can emit light in the same spectral range as Cy5.5.[1][2][3] Aldehyde-based fixatives like formalin and glutaraldehyde can also induce autofluorescence.[2][4][5]

  • Non-specific Binding: The DOPE-PEG-Cy5.5 conjugate may bind non-specifically to cellular components or the extracellular matrix. This can be caused by excessive antibody or probe concentrations.[6][7]

  • Media and Reagents: Components in cell culture media, such as phenol red and fluorescent impurities, can contribute to background signal.[8][9] Unbound fluorophores in the media are another common source.[9]

  • Environmental Factors: Ozone in the laboratory environment can degrade Cy5.5, leading to a loss of signal intensity which can be perceived as a poor signal-to-background ratio.[7]

Q2: How does the choice of Cy5.5 as a fluorophore affect background fluorescence?

A2: Cy5.5 is a near-infrared (NIR) dye, which is generally advantageous for reducing background fluorescence.[10] This is because tissue autofluorescence is significantly lower in the NIR range compared to the visible spectrum.[11][12][13][14] However, Cy5.5 can be susceptible to self-quenching at high concentrations and degradation by environmental factors like ozone.[7][15][16][17]

Q3: What is spectral unmixing and can it help with Cy5.5 background correction?

A3: Spectral unmixing is a powerful image analysis technique used to separate the emission spectra of multiple fluorophores in a sample, including the signal from autofluorescence.[18][19] By acquiring images across a range of emission wavelengths (a lambda stack), algorithms can differentiate the spectral signature of Cy5.5 from the broader emission spectrum of autofluorescence and computationally remove the background contribution from each pixel.[8][18][20] This method is particularly useful when the background has a distinct spectral profile from the specific Cy5.5 signal.[19][21]

Q4: Can photobleaching be used to reduce background fluorescence?

A4: Yes, photobleaching can be an effective method to reduce background autofluorescence before imaging your sample.[4][5][22] This involves exposing the sample to high-intensity light to destroy the endogenous fluorophores that contribute to the background.[23] A pre-treatment with a broad-spectrum light source can significantly reduce background without affecting the subsequent specific fluorescence signal from your DOPE-PEG-Cy5.5 probe.[4][5]

Troubleshooting Guide

High background fluorescence can significantly impact the quality and interpretation of your imaging data. This guide provides a structured approach to identifying and resolving common issues.

Quantitative Data Summary

The following table summarizes key quantitative parameters to consider for optimizing your DOPE-PEG-Cy5.5 imaging experiments and minimizing background.

ParameterRecommendationRationale
Excitation Wavelength ~650 nmTo optimally excite the Cy5.5 fluorophore.[24]
Emission Wavelength ~670 nmTo capture the peak emission of Cy5.5.[24]
Antibody/Probe Concentration Titrate to determine optimal concentrationExcessive concentrations lead to non-specific binding and high background.[6][7]
Washing Steps 3-4 washes of 5 minutes each with a mild detergent (e.g., 0.2% Tween-20)To effectively remove unbound antibodies/probes and reduce non-specific binding.[6]
Mounting Media pH ~8.0Many fluorophores, including cyanine dyes, exhibit brighter fluorescence at a higher pH.[7]
Ozone Levels As low as possibleOzone can rapidly degrade Cy5.5, leading to signal loss.[7]

Experimental Protocols

Protocol: Background Correction Using a Control Sample

This protocol outlines a fundamental method for background correction by subtracting the signal from a control sample that has not been treated with the DOPE-PEG-Cy5.5 probe.

Methodology:

  • Sample Preparation:

    • Prepare your experimental samples treated with DOPE-PEG-Cy5.5 according to your standard protocol.

    • Prepare a parallel control sample (cells or tissue) that undergoes all the same processing steps (e.g., fixation, permeabilization) but is not incubated with the DOPE-PEG-Cy5.5 conjugate. This will serve as your background control.

  • Image Acquisition:

    • Using your fluorescence microscope, identify a region of interest on your experimental sample.

    • Optimize the imaging settings (e.g., excitation intensity, exposure time, gain) to obtain a strong signal from your DOPE-PEG-Cy5.5-labeled structures without saturating the detector.

    • Crucially, use the exact same imaging settings to capture an image of your unstained control sample. This image will represent the inherent autofluorescence and non-specific background of your sample.

  • Image Processing (Background Subtraction):

    • Open both the experimental and the control (background) images in your image analysis software.

    • Utilize the image subtraction function to subtract the background image from your experimental image on a pixel-by-pixel basis.

    • The resulting image will have the background fluorescence significantly reduced, enhancing the visibility and quantifiability of your specific DOPE-PEG-Cy5.5 signal.

Visualizing Workflows and Concepts

Experimental Workflow for Background Correction

G cluster_pre Pre-Acquisition Strategies cluster_acq Image Acquisition cluster_post Post-Acquisition Correction Optimize Optimize Staining Protocol (Titrate Probe, Increase Washes) Acquire_Exp Acquire Experimental Image (DOPE-PEG-Cy5.5) Optimize->Acquire_Exp Photobleach Photobleach Autofluorescence Photobleach->Acquire_Exp Quench Use Quenching Agents Quench->Acquire_Exp Subtract Background Subtraction Acquire_Exp->Subtract Unmix Spectral Unmixing Acquire_Exp->Unmix Process Image Processing Algorithms Acquire_Exp->Process Acquire_Ctrl Acquire Control Image (Unstained/Isotype) Acquire_Ctrl->Subtract end_node Corrected Image (Improved Signal-to-Noise) Subtract->end_node Unmix->end_node Process->end_node start High Background Observed start->Optimize start->Photobleach start->Quench

Caption: Workflow for troubleshooting and correcting background fluorescence.

Logical Relationships in Background Correction

G cluster_sources Sources of Background cluster_solutions Correction Strategies Autofluorescence Autofluorescence Endogenous molecules (NADH, flavins, collagen) Fixation-induced HighBackground High Background (Low Signal-to-Noise) Autofluorescence->HighBackground Nonspecific Non-specific Binding Probe-matrix interactions Excess probe concentration Nonspecific->HighBackground Extrinsic Extrinsic Factors Media components Unbound fluorophores Extrinsic->HighBackground Experimental Experimental Photobleaching Staining optimization Quenching agents CorrectedImage Corrected Image (High Signal-to-Noise) Experimental->CorrectedImage Computational Computational Background subtraction Spectral unmixing Image processing algorithms Computational->CorrectedImage HighBackground->Experimental HighBackground->Computational

Caption: Key sources of background and corresponding correction strategies.

References

Validation & Comparative

A Head-to-Head Comparison: DOPE-PEG-Cy5.5 vs. DSPE-PEG-Cy5.5 in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Fluorescent Lipid for Your Drug Delivery System

In the rapidly evolving landscape of targeted drug delivery, the precise tracking and visualization of nanocarriers are paramount. Fluorescently labeled lipids, such as DOPE-PEG-Cy5.5 and DSPE-PEG-Cy5.5, have emerged as indispensable tools for real-time in vivo imaging and biodistribution studies. The choice between these two seemingly similar molecules can significantly impact the stability, drug release profile, and cellular uptake of your delivery system. This guide provides a comprehensive, data-driven comparison to inform your selection process.

The fundamental difference between 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lies in the saturation of their acyl chains. DOPE possesses unsaturated oleoyl chains with a double bond, creating a "kink" in its structure, while DSPE has saturated stearoyl chains, resulting in a more linear and rigid conformation.[1][2] This structural variance translates into distinct physicochemical properties that influence the behavior of the resulting liposomes.

Physicochemical Properties: A Tale of Two Lipids

The choice between DOPE and DSPE as the lipid anchor for the PEG-Cy5.5 conjugate directly influences the physical characteristics of the resulting nanoparticles. DSPE's saturated acyl chains allow for tighter packing, leading to more rigid and stable liposomes.[1][3] In contrast, the unsaturated chains of DOPE create a more fluid membrane, which can be advantageous for certain applications.[1][4]

PropertyLiposomes with DOPE-PEG-Cy5.5Liposomes with DSPE-PEG-Cy5.5Rationale
Membrane Rigidity LowerHigherThe "kinked" unsaturated acyl chains of DOPE prevent tight lipid packing, resulting in a more fluid membrane. The straight, saturated acyl chains of DSPE allow for dense packing, creating a more rigid and ordered bilayer.[1][3][5]
Phase Transition Temperature (Tm) LowerHigherThe presence of double bonds in DOPE's acyl chains lowers the temperature at which the lipid transitions from a gel to a liquid crystalline phase.[6] Saturated lipids like DSPE have higher phase transition temperatures.[7]
Stability Less StableMore StableThe more rigid membrane of DSPE-containing liposomes generally leads to greater stability and reduced drug leakage over time.[1][2]
Fusogenicity HigherLowerThe conical shape of DOPE and its propensity to form non-bilayer structures promote fusion with endosomal membranes, a critical step for intracellular drug delivery.[1][8][9]

In Vitro Performance: Transfection Efficiency and Cytotoxicity

The structural differences between DOPE and DSPE significantly impact their performance in in vitro settings, particularly in the context of gene delivery.

Transfection Efficiency

Experimental data consistently show that DOPE-containing formulations exhibit superior transfection efficiency compared to their DSPE counterparts. This is largely attributed to DOPE's fusogenic properties, which facilitate the release of genetic material from the endosome into the cytoplasm.[1]

FormulationCell LineTransfection Efficiency (Relative Luciferase Units - RLU/mg protein)Source
DOTAP/DOPEBHK-21~ 1.5 x 10^9Wasungu & Hoekstra, 2006[1]
DOTAP/DSPEBHK-21~ 0.1 x 10^9Wasungu & Hoekstra, 2006[1]
DOTAP/DOPECHO-K1HighLeal et al., 2011[1]
DSPE/DOTAPCHO-K1LowLeal et al., 2011[1]
Cytotoxicity

Low cytotoxicity is crucial for the clinical translation of any drug delivery system. Formulations are often evaluated based on cell viability after treatment.

FormulationCell LineCell Viability (%) at N/P Ratio of 3Source
DOTAP/DOPE/Chol/Chol-PEGHEK293~95%Alavizadeh et al., 2019[1]
DOTAP/DOPE/Chol/DSPE-PEGHEK293~85%Alavizadeh et al., 2019[1]
Lipofectamine 2000 (Control)HEK293~80%Alavizadeh et al., 2019[1]

In Vivo Performance: Biodistribution and Cellular Uptake

The PEGylated nature of both DOPE-PEG-Cy5.5 and DSPE-PEG-Cy5.5 is designed to prolong circulation time in vivo by reducing clearance by the mononuclear phagocyte system.[10][11] The choice between DOPE and DSPE can, however, influence cellular uptake and subsequent biodistribution.

While direct comparative in vivo biodistribution data for DOPE-PEG-Cy5.5 versus DSPE-PEG-Cy5.5 is limited, inferences can be drawn from their physicochemical properties. The greater stability of DSPE-containing liposomes may lead to longer circulation times and passive accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[12] Conversely, the fusogenic nature of DOPE-containing liposomes could lead to more rapid cellular uptake and potentially different organ distribution profiles.[1]

The Cy5.5 near-infrared dye allows for sensitive in vivo imaging, enabling the tracking of the nanoparticles' journey through the body.[13][14]

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed methodologies for key experiments used to characterize and compare liposomal formulations.

Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Dissolution: Dissolve the desired lipids (e.g., primary phospholipid, cholesterol, and DOPE-PEG-Cy5.5 or DSPE-PEG-Cy5.5) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.[15]

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner surface of the flask.[15]

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or sonicating the flask. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[16]

Characterization of Physicochemical Properties
  • Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the liposomes. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[15]

  • Zeta Potential: Determine the surface charge of the liposomes using electrophoretic light scattering. This measurement is crucial for predicting the stability of the liposomal suspension and its interaction with biological membranes.[15]

In Vitro Cellular Uptake Assay (Flow Cytometry)
  • Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.[12][17]

  • Incubation: Treat the cells with the fluorescently labeled liposomes (DOPE-PEG-Cy5.5 or DSPE-PEG-Cy5.5) at a specific concentration and incubate for a defined period (e.g., 1, 4, 24 hours).[12]

  • Washing: After incubation, wash the cells with cold PBS to remove any non-internalized liposomes.

  • Cell Detachment: Detach the cells from the plate using a suitable method, such as trypsinization.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters to detect the Cy5.5 fluorescence. The intensity of the fluorescence is proportional to the amount of cellular uptake.[18][19]

In Vivo Biodistribution Study
  • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice) for the study.

  • Administration: Inject the fluorescently labeled liposomes intravenously (i.v.) via the tail vein.[13]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS). Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~694 nm).[14][20]

  • Ex Vivo Organ Analysis: At the end of the study, euthanize the mice and dissect the major organs (liver, spleen, kidneys, lungs, heart, and tumor). Image the excised organs to quantify the fluorescence intensity in each tissue.[13][20]

  • Data Analysis: Use imaging software to draw regions of interest (ROIs) around the tumor and organs to quantify the average radiant efficiency. The data can be expressed as the percentage of injected dose per gram of tissue (%ID/g).[14]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate key workflows and mechanisms.

Experimental_Workflow cluster_Preparation Liposome Preparation cluster_Characterization Characterization cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Lipid_Dissolution Lipid_Dissolution Thin_Film_Formation Thin_Film_Formation Lipid_Dissolution->Thin_Film_Formation Hydration Hydration Thin_Film_Formation->Hydration Extrusion Extrusion Hydration->Extrusion DLS DLS (Size, PDI) Extrusion->DLS Zeta Zeta Potential Extrusion->Zeta Cell_Culture Cell_Culture Animal_Model Animal_Model Incubation Incubation Cell_Culture->Incubation Cellular Uptake Flow_Cytometry Flow_Cytometry Incubation->Flow_Cytometry Cellular Uptake IV_Injection IV_Injection Animal_Model->IV_Injection Biodistribution InVivo_Imaging InVivo_Imaging IV_Injection->InVivo_Imaging Biodistribution ExVivo_Analysis ExVivo_Analysis InVivo_Imaging->ExVivo_Analysis Biodistribution

Caption: Experimental workflow for comparing lipid nanoparticles.

Endosomal_Escape cluster_Cell Cellular Interior cluster_Endosome Endosome (Acidic pH) LNP DOPE-containing Liposome Destabilization Membrane Destabilization LNP->Destabilization DOPE promotes HII phase transition Drug_Release Drug Release Destabilization->Drug_Release Cytoplasm Cytoplasm Drug_Release->Cytoplasm Extracellular Extracellular Space Endocytosis Endocytosis Extracellular->Endocytosis Endocytosis->LNP

Caption: Role of DOPE in facilitating endosomal escape.

Conclusion: Making an Informed Decision

The choice between DOPE-PEG-Cy5.5 and DSPE-PEG-Cy5.5 is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of your drug delivery system.

  • Choose DOPE-PEG-Cy5.5 for:

    • Applications requiring high transfection efficiency, such as gene delivery.

    • Systems where rapid endosomal escape and intracellular drug release are critical for efficacy.

    • Formulations where a more fluid membrane is desirable.

  • Choose DSPE-PEG-Cy5.5 for:

    • Applications demanding high stability and minimal drug leakage during circulation.

    • Long-circulating nanoparticles designed for passive tumor targeting via the EPR effect.

    • Formulations where a rigid membrane is beneficial for encapsulating and retaining the payload.

By carefully considering the trade-offs between fusogenicity and stability, researchers can select the optimal fluorescent lipid conjugate to advance their drug delivery research and ultimately, improve therapeutic outcomes.

References

A Researcher's Guide to Near-Infrared (NIR) Dyes: Cy5.5 and Its Alternatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of preclinical and clinical research, in vivo fluorescence imaging has emerged as an indispensable tool for visualizing biological processes in real-time. The near-infrared (NIR) window, typically spanning from 700 to 900 nm, offers significant advantages for this purpose. Light in this region can penetrate deeper into biological tissues with reduced absorption and scattering by endogenous molecules like hemoglobin and water.[1][2][3] Furthermore, autofluorescence from tissues is minimal in the NIR range, leading to a higher signal-to-background ratio and enhanced sensitivity.[1][2][4]

Among the array of available NIR fluorophores, the cyanine dye Cy5.5 has been widely used in numerous small animal imaging studies.[5][6][7] However, a selection of alternative dyes, each with unique properties, presents researchers with options that may be better suited for specific applications. This guide provides an objective comparison of Cy5.5 with other prominent NIR dyes—Indocyanine Green (ICG), Alexa Fluor 750, and IRDye 800CW—supported by experimental data to aid researchers in making an informed choice for their in vivo imaging needs.

Spectroscopic and Physicochemical Properties: A Quantitative Comparison

The foundational characteristics of a fluorescent dye dictate its performance. Key parameters include the maximum excitation and emission wavelengths, molar extinction coefficient (a measure of how strongly the dye absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
Cy5.5 ~675 - 678[8][9]~694 - 710[5][8]190,000[8]0.28[8]Widely used, far-red/NIR-I dye; suitable for in vivo imaging where background fluorescence is a concern.[10]
Indocyanine Green (ICG) ~760 - 800[11]~810 - 830[11][12]~100,000 - 200,0000.008 - 0.13[13][14]FDA-approved for clinical use; binds to plasma proteins, confining it to the vascular system.[12][15]
Alexa Fluor 750 ~749 - 750[16]~775 - 790[17][16]240,000[17]~0.12 (in H₂O)Highly photostable and pH-insensitive; provides stable signal generation for prolonged imaging.[18][19]
IRDye 800CW ~774 - 785[5][20]~805 - 830[5][20]~200,000 - 260,000~0.08 - 0.12Exhibits reduced background and enhanced signal-to-background ratios compared to dyes at lower wavelengths.[20][21]

In Vivo Performance: A Data-Driven Comparison

While spectroscopic properties are crucial, the ultimate test of a dye's utility is its performance in a biological system. Studies directly comparing these dyes have demonstrated significant differences in signal-to-background ratios and tumor targeting efficacy.

A key study compared Epidermal Growth Factor (EGF) conjugated to either Cy5.5 or IRDye 800CW for imaging EGF receptor (EGFr)-positive tumors in xenograft models.[5][6][7] The results showed that while both conjugates successfully targeted the tumors, the EGF-IRDye 800CW conjugate produced a significantly reduced background signal and an enhanced tumor-to-background ratio (TBR) compared to the EGF-Cy5.5 conjugate.[5][6][7] Specifically, the TBR was 5.8 times greater when IRDye 800CW was used instead of Cy5.5.[6] This superior performance is attributed to lower tissue autofluorescence at the longer excitation wavelength of IRDye 800CW.[6][20]

Indocyanine green (ICG) is the only NIR dye approved by the FDA for clinical use.[22] Its utility in imaging is driven by its preferential uptake and retention in tumor cells, which is linked to the high endocytic activity of these cells and disrupted tight junctions.[15] However, ICG's rapid clearance and the fact that it lacks a reactive functional group for easy conjugation to targeting molecules can be limitations.[20][23] In contrast, IRDye 800CW can be covalently conjugated to a wide range of biomolecules, offering greater flexibility for targeted imaging.[23]

Alexa Fluor 750 is noted for its high photostability, making it ideal for longitudinal studies that require prolonged imaging sessions.[18] Its pH insensitivity is another advantage, ensuring a consistent signal across different physiological environments.[19]

Below is a conceptual diagram illustrating the advantages of imaging in the NIR window, which is fundamental to the performance of all these dyes.

NIR_Window_Advantage cluster_0 Light-Tissue Interaction cluster_1 Imaging Outcome Visible_Light Visible Light (400-700 nm) Tissue Biological Tissue (Hemoglobin, Water, Melanin) Visible_Light->Tissue High Absorption & High Scattering Shallow_Penetration Shallow Penetration High Autofluorescence Visible_Light->Shallow_Penetration NIR_Light NIR Light (700-900 nm) NIR_Light->Tissue Low Absorption & Low Scattering Deep_Penetration Deeper Penetration Low Autofluorescence NIR_Light->Deep_Penetration Poor_SBR Poor Signal-to-Background Ratio (SBR) Shallow_Penetration->Poor_SBR High_SBR High Signal-to-Background Ratio (SBR) Deep_Penetration->High_SBR

Caption: Advantage of the NIR window for in vivo imaging.

Experimental Methodologies

To ensure reproducibility and accurate comparison, it is essential to follow standardized experimental protocols. Below is a representative protocol for in vivo NIR fluorescence imaging using a targeted dye in a tumor xenograft model, synthesized from common practices described in the literature.[5][7][24]

1. Cell Culture and Animal Model:

  • Human cancer cell lines (e.g., EGFr-positive MDA-MB-468) are cultured under standard conditions.

  • Tumor xenografts are established by subcutaneously injecting a suspension of the cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumors are allowed to grow to a specified size (e.g., 5-10 mm in diameter) before imaging.

2. Preparation and Administration of Imaging Probe:

  • The NIR dye (e.g., IRDye 800CW NHS ester) is conjugated to a targeting moiety (e.g., EGF or a specific antibody) according to the manufacturer's instructions.

  • The final conjugate is purified to remove any free dye.

  • The probe is administered to the tumor-bearing mice, typically via intravenous (tail vein) injection, at a specified dose (e.g., 1 nmol dye-equivalent).[5][7]

3. In Vivo Fluorescence Imaging:

  • Mice are anesthetized (e.g., with isoflurane) and placed in a small animal imaging system (e.g., IVIS Lumina or Pearl Imager).[10][25]

  • Fluorescence images are acquired at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine optimal imaging windows.

  • Appropriate excitation and emission filters are used for the specific dye (e.g., for Cy5.5, ex: 615-665 nm, em: 695-770 nm; for IRDye 800CW, ex: ~785 nm, em: ~830 nm).[5][10]

4. Data Analysis:

  • Regions of interest (ROIs) are drawn around the tumor and a non-target background area (e.g., contralateral flank or muscle).

  • The average fluorescence intensity in each ROI is quantified using analysis software (e.g., ImageJ).[24]

  • The tumor-to-background ratio (TBR) is calculated by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

The following diagram outlines the general workflow for such an experiment.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Cell Culture & Tumor Xenograft Model B 2. Dye Conjugation (e.g., Antibody + IRDye 800CW) A->B C 3. Probe Purification & Formulation B->C D 4. Intravenous Injection of Probe into Mouse C->D E 5. Anesthetize Mouse & Place in Imaging System D->E F 6. Acquire NIR Fluorescence Images E->F G 7. Define Regions of Interest (Tumor vs. Background) F->G H 8. Quantify Fluorescence Intensity G->H I 9. Calculate Tumor-to-Background Ratio (TBR) H->I

Caption: General workflow for a targeted in vivo NIR imaging experiment.

Choosing the Right Dye: A Logical Approach

The selection of an NIR dye is contingent on the specific requirements of the experiment. Factors to consider include the need for clinical translatability, the duration of the imaging study, and the expression level of the target.

Dye_Selection_Logic Start Start: Select NIR Dye Q1 Clinical Translation Required? Start->Q1 A1_Yes Consider ICG (FDA Approved) Q1->A1_Yes Yes Q2 Longitudinal Study? (>24h imaging) Q1->Q2 No A2_Yes Consider Alexa Fluor 750 (High Photostability) Q2->A2_Yes Yes Q3 Highest TBR/ Sensitivity Needed? Q2->Q3 No A3_Yes Consider IRDye 800CW (Low Background) Q3->A3_Yes Yes A_Default Consider Cy5.5 (Well-Established) Q3->A_Default No

Caption: Decision logic for selecting an appropriate NIR dye.

Conclusion

While Cy5.5 remains a viable and historically significant dye for in vivo NIR imaging, compelling evidence suggests that alternatives, particularly IRDye 800CW, can offer superior performance in terms of sensitivity and signal-to-background ratio.[5][21] The choice to move to longer wavelength dyes like IRDye 800CW is driven by the physical advantages of reduced tissue autofluorescence.[20] For applications demanding high photostability for long-term tracking, Alexa Fluor 750 is an excellent candidate.[18] For studies with a direct line to clinical applications, the FDA-approved ICG, despite its limitations, remains a critical tool.[22] By carefully considering the quantitative data and the specific goals of their research, scientists can select the optimal NIR dye to achieve clear, sensitive, and reproducible in vivo imaging results.

References

A Comparative Guide to Validating the Targeting of DOPE-PEG-Cy5.5 Labeled Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the targeting efficiency of DOPE-PEG-Cy5.5 labeled nanoparticles. It includes supporting experimental data, detailed protocols for key validation techniques, and a comparison with alternative labeling and validation strategies.

Introduction to DOPE-PEG-Cy5.5 in Nanoparticle Targeting

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a phospholipid frequently used in the formation of lipid nanoparticles, known for its ability to form micelles.[1] Polyethylene glycol (PEG) is incorporated to create a hydrophilic shell around the nanoparticle, which helps to reduce clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The addition of Cyanine5.5 (Cy5.5), a near-infrared (NIR) fluorescent dye, allows for sensitive in vivo and ex vivo imaging, making DOPE-PEG-Cy5.5 a valuable tool for tracking nanoparticle biodistribution and validating tumor targeting.[1][2] The strong tissue penetration of the emissions from Cy5.5 is particularly advantageous for in vivo imaging.[3]

Core Validation Methodologies

The primary methods for validating the targeting of DOPE-PEG-Cy5.5 labeled nanoparticles involve in vivo and ex vivo fluorescence imaging to quantify nanoparticle accumulation in the target tissue (e.g., a tumor) versus non-target organs.

Experimental Workflow for Targeting Validation

G cluster_0 In Vivo Analysis cluster_1 Ex Vivo Analysis A Nanoparticle Formulation (DOPE-PEG-Cy5.5) B Animal Model (e.g., Tumor-bearing mouse) A->B C Systemic Administration (e.g., Intravenous injection) B->C D Longitudinal In Vivo Imaging (e.g., IVIS Spectrum) C->D E Euthanasia & Organ Harvest (Tumor, Liver, Spleen, etc.) D->E Endpoint F Ex Vivo Organ Imaging E->F G Quantitative Analysis of Fluorescence Intensity F->G H Histological Analysis (Microscopy) F->H

Caption: Workflow for in vivo and ex vivo validation of nanoparticle targeting.

Detailed Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

This protocol outlines the steps for real-time monitoring of nanoparticle distribution in a living animal model.

  • Animal Model Preparation:

    • Use tumor-bearing mice (e.g., subcutaneous xenografts).

    • Anesthetize the mice before imaging.

  • Nanoparticle Administration:

    • Administer DOPE-PEG-Cy5.5 labeled nanoparticles systemically, typically via tail vein injection.

  • In Vivo Fluorescence Imaging:

    • Use an in vivo imaging system (e.g., IVIS Spectrum, Kodak multimodal imaging system IS2000MM).

    • Acquire images at multiple time points (e.g., 1, 4, 8, 24, 48 hours) post-injection to observe the kinetics of accumulation and clearance.

    • Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~720 nm).

  • Data Analysis:

    • Define regions of interest (ROIs) over the tumor and other organs.

    • Quantify the fluorescence intensity (e.g., radiant efficiency) in each ROI at each time point.

    • Calculate the tumor-to-background ratio to assess targeting specificity.

Protocol 2: Ex Vivo Biodistribution and Quantification

This protocol provides a more sensitive and quantitative assessment of nanoparticle accumulation in individual organs.

  • Tissue Harvesting:

    • At a predetermined endpoint (e.g., 24 or 48 hours post-injection), euthanize the mice.

    • Perfuse with saline to remove blood from the organs.

    • Carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Ex Vivo Imaging:

    • Arrange the harvested organs in a petri dish or on a non-fluorescent surface.

    • Image the organs using an in vivo imaging system with the same settings as the in vivo imaging.

  • Quantitative Analysis:

    • Draw ROIs around each organ in the image.

    • Measure the average fluorescence intensity for each organ.

    • Normalize the fluorescence intensity to the weight or area of the organ.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) if a standard curve is prepared.

  • Histological Confirmation (Optional):

    • Fix, section, and stain the tumor and other tissues.

    • Use fluorescence microscopy to visualize the cellular and subcellular localization of the nanoparticles.

Quantitative Comparison: DOPE-PEG-Cy5.5 vs. Non-Targeted Nanoparticles

The following table summarizes representative quantitative data from studies evaluating the targeting efficiency of fluorescently labeled nanoparticles. The data highlights the enhanced tumor accumulation of targeted nanoparticles compared to non-targeted controls.

ParameterTargeted Nanoparticles (e.g., with specific ligand)Non-Targeted Nanoparticles (e.g., passive accumulation via EPR effect)Reference
Tumor Accumulation (%ID/g) 5 - 15%1 - 5%[4]
Tumor-to-Liver Ratio 1.5 - 3.00.2 - 0.8[5]
Tumor-to-Spleen Ratio 2.0 - 4.00.5 - 1.0[5]
Time to Peak Tumor Accumulation 6 - 24 hours12 - 48 hours[6]

Note: These values are representative and can vary significantly based on the nanoparticle formulation, tumor model, and targeting ligand.

Comparison with Alternative Targeting Validation Methods

While DOPE-PEG-Cy5.5 offers a robust method for validating nanoparticle targeting, several alternatives exist, each with its own advantages and disadvantages.

Labeling AgentImaging ModalityAdvantagesDisadvantages
DOPE-PEG-Cy5.5 Near-Infrared Fluorescence (NIRF) ImagingHigh sensitivity, good tissue penetration, non-invasive, real-time imaging.Signal can be affected by quenching at high concentrations, potential for dye to alter biodistribution.
Other Fluorescent Dyes (e.g., ATTO, Sulfo-Cy5) Fluorescence ImagingWide range of excitation/emission spectra available.Can significantly alter the biodistribution of the parent nanoparticle.[5]
Radiolabels (e.g., 111In, 64Cu) PET/SPECT ImagingHighly quantitative, excellent tissue penetration, high sensitivity.Requires handling of radioactive materials, specialized equipment, lower spatial resolution than optical imaging.
Gold Nanoparticles X-ray based imaging (e.g., CT, XFI), Dark-field MicroscopyHigh signal-to-noise ratio, stable signal.May require higher concentrations for detection, potential for long-term accumulation.[7]
Quantum Dots Fluorescence ImagingBright and photostable signal.Potential for toxicity due to heavy metal content.

Visualizing Targeting Mechanisms

The targeting of nanoparticles to tumors can be broadly categorized into passive and active targeting.

G cluster_0 Passive Targeting (EPR Effect) cluster_1 Active Targeting Bloodstream_P Nanoparticles in Bloodstream LeakyVasculature Leaky Tumor Vasculature Bloodstream_P->LeakyVasculature TumorInterstitium_P Accumulation in Tumor Interstitium LeakyVasculature->TumorInterstitium_P Bloodstream_A Ligand-Coated Nanoparticles in Bloodstream ReceptorBinding Binding to Receptors on Tumor Cells Bloodstream_A->ReceptorBinding Internalization Receptor-Mediated Endocytosis ReceptorBinding->Internalization

Caption: Passive vs. Active Nanoparticle Targeting Mechanisms.

Conclusion

Validating the targeting of DOPE-PEG-Cy5.5 labeled nanoparticles is a critical step in the development of nanomedicines. A combination of in vivo and ex vivo fluorescence imaging provides a robust and quantitative method for assessing targeting efficiency. While DOPE-PEG-Cy5.5 is a powerful tool, researchers should be aware of potential artifacts, such as fluorescence quenching, and consider complementary techniques for a comprehensive validation. The choice of labeling agent and validation methodology should be tailored to the specific research question and the properties of the nanoparticle system under investigation.

References

A Researcher's Guide to Alternative Fluorescent Lipids for Long-Term Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term cellular analysis, the ability to track cells accurately over extended periods is paramount. Lipophilic fluorescent dyes, which integrate into the cell membrane, offer a robust solution for this purpose. This guide provides an objective comparison of several leading alternative fluorescent lipids, supported by available performance data and detailed experimental protocols to aid in the selection of the optimal tool for your research needs.

The ideal fluorescent lipid for long-term cell tracking should exhibit high labeling efficiency, minimal cytotoxicity, and exceptional photostability to ensure that the probe itself does not interfere with cellular processes or lose its signal during prolonged imaging studies. This guide focuses on a comparative analysis of prominent classes of lipophilic dyes: the PKH family, CellVue® Claret, carbocyanine dyes (DiI and DiD), and BODIPY-based lipids.

Comparative Performance of Fluorescent Lipids

The selection of a fluorescent lipid is often a trade-off between brightness, photostability, and potential cytotoxic effects. The following table summarizes the key characteristics of the discussed fluorescent lipids to facilitate an informed decision.

FeaturePKH Dyes (e.g., PKH26, PKH67)CellVue® ClaretCarbocyanine Dyes (e.g., DiI, DiD)BODIPY-Based Lipids
Labeling Mechanism Stable, non-covalent insertion into the lipid bilayer via long aliphatic tails.[][2]Similar to PKH dyes, partitions non-covalently into cell membranes.[3]Lateral diffusion and stable integration within the plasma membrane.[2]Incorporation into cellular lipid structures, particularly neutral lipid droplets.[][][5]
Key Advantages Uniform and stable membrane labeling, suitable for proliferation studies based on dye dilution.[]Far-red excitation and emission minimizes cellular autofluorescence and phototoxicity.[2][3]High resistance to intercellular transfer, making them excellent for cell tracing and transplantation studies.[6] Bright and photostable.[7]High quantum yield, narrow emission spectra, and exceptional photostability.[][] Low cytotoxicity.[]
Cytotoxicity Generally low, but over-labeling can compromise membrane integrity.[9]Low toxicity, comparable to PKH26 and CFSE in lymphocyte viability studies.[3]Low cytotoxicity, allowing for long-term tracking without significant impact on cell viability.[6][10]Generally exhibit very low toxicity and good cell membrane permeability.[]
Photostability Generally considered stable for long-term studies.[2]Good photostability, suitable for long-term imaging.DiI is noted for its photostability.[7] Some derivatives like CM-DiI offer enhanced retention after fixation.[10][11]Excellent photostability, with a much lower photobleaching rate than traditional dyes like Nile Red.[][]
Dye Transfer Minimal transfer between cells.[2][6]Minimal dye transfer between cells.[12]High resistance to intercellular transfer.[6]Generally low, but can be influenced by the specific derivative.
Excitation (Ex) / Emission (Em) Maxima PKH26: ~551/567 nm; PKH67: ~490/504 nm[2]~655 nm / ~675 nm[2]DiI: ~549/565 nm; DiD: ~644/663 nm[2]Varies by derivative (e.g., BODIPY 493/503: ~493/503 nm).[13]

Experimental Protocols

Detailed and consistent protocols are critical for reproducible and reliable cell labeling. Below are generalized yet detailed protocols for the key fluorescent lipids discussed. It is crucial to optimize dye and cell concentrations for each specific cell type and experimental setup.[9][14]

Protocol 1: General Membrane Labeling with PKH and CellVue® Dyes

This protocol is applicable to dyes like PKH26, PKH67, and CellVue® Claret, which utilize a similar labeling mechanism.[15]

Materials:

  • Cells of interest in a single-cell suspension

  • Serum-free culture medium or buffer (e.g., PBS)

  • Diluent C (provided with the kits)

  • PKH or CellVue® dye stock solution (typically 1 mM in ethanol)

  • Complete culture medium containing serum or 1% BSA solution

  • Conical bottom polypropylene tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension. For adherent cells, use trypsin/EDTA to detach them.

    • Wash the cells once with serum-free medium to remove any residual serum proteins that can bind to the dye.[9][14]

    • Centrifuge the cells (e.g., 400 x g for 5 minutes) to form a loose pellet.

    • Carefully aspirate the supernatant, leaving no more than 25 µL of residual liquid.[14]

  • Preparation of Staining Solutions (immediately prior to use):

    • 2X Cell Suspension: Resuspend the cell pellet in 1 mL of Diluent C to achieve a 2X final cell concentration (e.g., 2 x 10^7 cells/mL). Mix gently by pipetting. Do not vortex.[14]

    • 2X Dye Solution: In a separate polypropylene tube, dilute the dye stock solution in Diluent C to create a 2X final dye concentration. For example, to achieve a final concentration of 2 µM, prepare a 4 µM 2X dye solution.[16]

  • Cell Staining:

    • Rapidly add the 1 mL of 2X Cell Suspension to the 1 mL of 2X Dye Solution and immediately mix by gentle pipetting.[16] This ensures uniform labeling as the staining process is nearly instantaneous.[9]

    • Incubate the cell/dye suspension for 1-5 minutes at room temperature with periodic mixing.[14]

  • Stopping the Staining Reaction:

    • Stop the reaction by adding an equal volume of serum or a 1% BSA solution and incubate for 1 minute.[16] This step is crucial to bind excess unbound dye.

  • Washing:

    • Wash the labeled cells three times with complete culture medium to remove any unbound dye. For the first wash, it is recommended to transfer the cell suspension to a fresh tube to minimize carryover of dye adsorbed to the tube wall.[9][14]

    • After the final wash, resuspend the cells in the desired volume of complete medium for your experiment.

Protocol 2: Labeling with Carbocyanine Dyes (DiI)

This protocol provides a general guideline for labeling cells with DiI.

Materials:

  • Cells of interest (suspension or adherent)

  • DMSO or ethanol for stock solution preparation

  • Serum-free medium or PBS

  • Complete culture medium

Procedure:

  • Preparation of Dye Solution:

    • Prepare a 1-5 mM stock solution of DiI in DMSO or ethanol.[2]

    • Dilute the stock solution in serum-free medium or PBS to a working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.[2]

  • Cell Staining (Suspension Cells):

    • Resuspend cells at a density of approximately 1 x 10^6 cells/mL in the dye working solution.[17]

    • Incubate for 2-20 minutes at 37°C, protected from light.[17] The optimal incubation time will vary depending on the cell type.

    • Centrifuge the labeled cells (e.g., 1000-1500 rpm for 5 minutes).[2]

    • Remove the supernatant and wash the cells twice with pre-warmed complete culture medium.[17]

    • Resuspend the cells in the appropriate medium for your experiment.

  • Cell Staining (Adherent Cells):

    • Grow adherent cells on sterile coverslips.

    • Remove the growth medium and add the dye working solution to cover the cells.

    • Incubate for 2-20 minutes at 37°C, protected from light.[2]

    • Remove the dye solution and wash the cells two to three times with pre-warmed growth medium.

Protocol 3: Staining of Lipid Droplets with BODIPY 493/503

This protocol is specifically for labeling intracellular neutral lipid droplets.

Materials:

  • Cells of interest (adherent or suspension)

  • DMSO

  • PBS or serum-free culture medium

  • 4% paraformaldehyde (for fixed cells)

Procedure:

  • Preparation of Dye Solution:

    • Prepare a stock solution of BODIPY 493/503 in DMSO (e.g., 1 mg/mL or 5 mM).[5][18]

    • Dilute the stock solution in serum-free medium or PBS to a working concentration of 0.5-5 µM.[][] A typical concentration is 2 µM.[18]

  • Cell Staining (Live Cells):

    • Remove the culture medium and add the BODIPY working solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.[]

    • Wash the cells twice with PBS or serum-free medium.

    • The cells are now ready for imaging.

  • Cell Staining (Fixed Cells):

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[][5]

    • Wash the cells two to three times with PBS to remove the fixative.[]

    • Add the BODIPY working solution and incubate for 20-60 minutes in the dark.[]

    • Wash the cells twice with PBS.

    • Mount the coverslips for microscopy.

Experimental Workflow and Signaling Pathways

To visualize the general process of long-term cell tracking using fluorescent lipids, the following workflow diagram is provided.

G General Workflow for Long-Term Cell Tracking with Fluorescent Lipids cluster_labeling Labeling cell_prep Cell Preparation (Single-cell suspension) staining Cell Staining (Incubation with dye) cell_prep->staining dye_prep Dye Working Solution Preparation dye_prep->staining stop_reaction Stop Staining Reaction (e.g., add serum) staining->stop_reaction washing Washing (Remove unbound dye) stop_reaction->washing imaging Long-Term Live-Cell Imaging (Microscopy) washing->imaging flow_cytometry Flow Cytometry Analysis (e.g., proliferation) washing->flow_cytometry in_vivo In Vivo Tracking (Animal models) washing->in_vivo

Caption: General experimental workflow for long-term cell tracking using fluorescent lipids.

Minimizing Phototoxicity

A critical consideration in any long-term live-cell imaging experiment is the potential for phototoxicity. The excitation light used to visualize fluorescent probes can generate reactive oxygen species, leading to cellular stress, altered physiology, and even cell death.[19][20][21] To mitigate these effects, it is essential to:

  • Use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.

  • Select dyes with far-red or near-infrared excitation and emission profiles , such as CellVue® Claret or DiD, to reduce cellular autofluorescence and the energy imparted to the cells.[2][3]

  • Optimize the imaging setup to be as efficient as possible in light collection.

  • Include appropriate controls to assess the health of the cells throughout the experiment, such as monitoring cell morphology and proliferation rates in labeled but non-imaged cells.[19]

By carefully selecting the appropriate fluorescent lipid and optimizing the experimental conditions, researchers can achieve reliable and reproducible long-term cell tracking data, providing valuable insights into complex biological processes.

References

Characterization techniques for DOPE-PEG-Cy5.5 containing liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and comprehensive characterization of liposomal formulations is paramount to ensuring quality, efficacy, and safety. This guide provides a comparative overview of key techniques for the characterization of liposomes composed of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), polyethylene glycol (PEG), and the fluorescent dye Cyanine 5.5 (Cy5.5).

DOPE-PEG-Cy5.5 liposomes are widely utilized in drug delivery and imaging applications due to their biocompatibility, prolonged circulation times afforded by the PEG stealth coating, and the imaging capabilities provided by the Cy5.5 dye.[1] Robust characterization ensures batch-to-batch consistency and provides critical data on particle size, surface charge, morphology, and the efficiency of fluorescent label incorporation, all of which influence the in vivo performance of the liposomes.[2][3][]

Physicochemical Characterization: A Comparative Analysis

The primary physicochemical characteristics of liposomes that require thorough evaluation are size (hydrodynamic diameter), polydispersity, zeta potential, and morphology. The following table summarizes and compares the most common techniques used for these measurements.

Parameter Technique Principle Information Provided Advantages Limitations
Size & Polydispersity Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to Brownian motion of particles.[5]Z-average diameter, Polydispersity Index (PDI)Rapid, non-invasive, and provides a good overview of the size distribution.[5][6]Sensitive to contaminants and aggregates, can be biased towards larger particles.[7]
Zeta Potential Zeta Potential AnalysisMeasures the electrophoretic mobility of particles in an electric field.[]Surface charge, stability predictionProvides insights into colloidal stability and interactions with biological systems.[3][9]Highly dependent on the dispersing medium (pH, ionic strength).[]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Images flash-frozen, hydrated samples in their native state.[10][11]Vesicle shape, lamellarity (unilamellar vs. multilamellar), size confirmation, visualization of encapsulated cargo.[12]Provides direct visualization of liposome structure with high resolution.[2][10]Technically demanding, lower throughput compared to DLS, potential for artifacts.[11][13]

Quantifying Encapsulation of Cy5.5

Determining the amount of Cy5.5 successfully incorporated into the liposomes is crucial for imaging applications and for ensuring the intended fluorescent signal.

Technique Principle Information Provided Advantages Limitations
Fluorescence Spectroscopy Measures the fluorescence intensity of the sample before and after disrupting the liposomes.Encapsulation efficiency, dye loadingHighly sensitive and specific to the fluorescent dye.[14][15]Requires separation of unencapsulated dye; self-quenching at high concentrations can affect accuracy.[14][15]
Size Exclusion Chromatography (SEC) Separates liposomes from free dye based on size.[16][17]Encapsulation efficiencyEffective for separating free dye from liposomes.[16]Can be time-consuming and may lead to sample dilution.[18]
Centrifugation/Ultrafiltration Separates liposomes from the aqueous phase containing free dye by centrifugation through a filter with a specific molecular weight cutoff.[19]Encapsulation efficiencySimple and rapid method for separation.[][19]Potential for liposome rupture or incomplete separation.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable characterization. Below are protocols for the key experiments.

Dynamic Light Scattering (DLS) and Zeta Potential Analysis

Objective: To determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge of the liposomes.

Protocol:

  • Dilute the DOPE-PEG-Cy5.5 liposome suspension in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for the instrument.[20]

  • For zeta potential measurements, dilution in a low ionic strength buffer may be necessary to obtain accurate readings.[3]

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument (e.g., Zetasizer Nano ZS).[3]

  • Set the measurement parameters, including temperature (typically 25°C), and allow for temperature equilibration.

  • Perform multiple measurements to ensure reproducibility.

  • The instrument software will calculate the Z-average diameter, PDI, and zeta potential.[3]

Cryo-Transmission Electron Microscopy (Cryo-TEM)

Objective: To visualize the morphology and lamellarity of the liposomes.

Protocol:

  • Apply a small droplet (3-5 µL) of the liposome suspension to a TEM grid with a holey carbon film.[12]

  • Blot the excess liquid with filter paper to create a thin film of the suspension across the grid holes.

  • Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[10]

  • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

  • Insert the holder into the TEM and acquire images at low electron doses to minimize radiation damage.[11]

  • Analyze the images to assess the shape, size, and lamellarity of the liposomes.[12]

Fluorescence Spectroscopy for Encapsulation Efficiency

Objective: To quantify the amount of Cy5.5 encapsulated within the liposomes.

Protocol:

  • Separation of Free Dye: Separate the unencapsulated Cy5.5 from the liposome suspension using size exclusion chromatography or ultrafiltration.[21][22]

  • Measurement of Total and Free Dye:

    • To measure the total amount of Cy5.5, disrupt a known volume of the original (unseparated) liposome suspension by adding a detergent (e.g., Triton X-100).[14]

    • Measure the fluorescence intensity of the disrupted liposome solution and the solution containing the free dye using a fluorescence spectrophotometer at the excitation and emission wavelengths of Cy5.5 (typically around 675 nm and 694 nm, respectively).[14][23]

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Fluorescence - Fluorescence of Free Dye) / Total Fluorescence] x 100

Visualizing Experimental Workflows

Characterization_Workflow cluster_synthesis Liposome Synthesis cluster_characterization Physicochemical Characterization cluster_quantification Encapsulation Efficiency Liposome_Prep DOPE-PEG-Cy5.5 Liposome Preparation DLS Dynamic Light Scattering (DLS) (Size, PDI) Liposome_Prep->DLS Zeta Zeta Potential Analysis (Surface Charge) Liposome_Prep->Zeta CryoTEM Cryo-Transmission Electron Microscopy (Cryo-TEM) (Morphology, Lamellarity) Liposome_Prep->CryoTEM Separation Separation of Free Cy5.5 (SEC or Ultrafiltration) Liposome_Prep->Separation Fluorescence Fluorescence Spectroscopy Separation->Fluorescence Calculation Calculate EE% Fluorescence->Calculation

DLS_Zeta_Principle cluster_dls Dynamic Light Scattering (DLS) cluster_zeta Zeta Potential Analysis Laser_DLS Laser Source Sample_DLS Liposome Suspension Detector_DLS Detector Correlator_DLS Correlator Size_PDI Size & PDI Electrodes Electrodes (+/-) Sample_Zeta Liposome Suspension Laser_Zeta Laser Source Detector_Zeta Detector Zeta_Value Zeta Potential

Encapsulation_Efficiency_Pathway cluster_separation Separation cluster_measurement Fluorescence Measurement start Liposome Suspension (Encapsulated + Free Cy5.5) SEC_UF Size Exclusion Chromatography or Ultrafiltration start->SEC_UF disrupt Disrupt Liposomes (e.g., Triton X-100) start->disrupt liposomes Liposomes (Encapsulated Cy5.5) SEC_UF->liposomes free_dye Free Cy5.5 SEC_UF->free_dye measure_free Measure Free Fluorescence free_dye->measure_free measure_total Measure Total Fluorescence disrupt->measure_total calculation Calculate Encapsulation Efficiency (%) measure_total->calculation measure_free->calculation

By employing a combination of these characterization techniques, researchers can gain a comprehensive understanding of their DOPE-PEG-Cy5.5 liposome formulations, ensuring the development of well-defined and effective nanocarriers for their intended applications.

References

Navigating the translational gap: An In Vitro and In Vivo Comparison of DOPE-PEG-Cy5.5 Fluorescence for Preclinical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted drug delivery and in vivo imaging, the predictability of a fluorescent probe's performance from cell-based assays to whole-animal models is paramount. This guide provides a comparative analysis of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]- (DOPE-PEG) conjugated to the near-infrared (NIR) fluorophore Cyanine 5.5 (Cy5.5). We delve into the nuanced differences in its fluorescent behavior in controlled in vitro environments versus complex in vivo systems, offering researchers a data-driven perspective for experimental design and interpretation.

Quantitative Performance: A Tale of Two Environments

The transition from a two-dimensional cell culture to a three-dimensional, heterogeneous living organism introduces a multitude of variables that can influence the photophysical properties and biodistribution of fluorescently labeled liposomes. Below is a summary of expected performance characteristics based on available data for Cy5.5 and similar liposomal formulations.

ParameterIn Vitro (Cell Culture)In Vivo (Animal Model)Key Considerations
Excitation Maximum ~675 nm[1]~675-678 nm[2]Minimal shift expected, but tissue components can cause minor variations.
Emission Maximum ~694 nm[1]~689-710 nm[2][3]Tissue scattering and absorption can lead to a slight red-shift and broadening of the emission peak.
Fluorescence Intensity High, directly quantifiableSubject to tissue attenuation, scattering, and autofluorescenceSignal-to-noise ratio (SNR) and tumor-to-background ratio (TBR) are more relevant in vivo metrics.[2]
Photostability Generally stable for microscopyCan be affected by physiological conditions and prolonged exposureThe use of photostable organic fluorophores is crucial for longitudinal studies.[2]
Cellular Uptake Readily observed and quantifiedInfluenced by the enhanced permeability and retention (EPR) effect, opsonization, and clearance by the reticuloendothelial system (RES)In vitro uptake may not directly correlate with in vivo tumor accumulation due to biological barriers.[4][5]
Biodistribution Not applicablePrimarily accumulates in the liver, spleen, and tumor tissues.[6][7]PEGylation helps to prolong circulation time and reduce RES uptake.[8]

Alternative Probes: A Comparative Overview

While DOPE-PEG-Cy5.5 is a widely utilized formulation, other fluorescent probes offer different characteristics that may be advantageous for specific applications. A notable alternative is the use of liposomes labeled with IRDye® 800CW.

FeatureDOPE-PEG-Cy5.5Liposome-IRDye® 800CWRationale for Comparison
Excitation/Emission ~675 nm / ~694 nm[1]~785 nm / ~830 nm[2][3]IRDye® 800CW operates further in the NIR window, potentially reducing tissue autofluorescence and improving penetration depth.
Stokes Shift ~19 nm (calculated from[1])~45-50 nm[2]A larger Stokes shift can minimize self-quenching and improve signal detection.
Tumor-to-Background Ratio (TBR) Significant, but can be impacted by background fluorescence[2]Potentially higher due to reduced background signal in the NIR-II window.[2][9]A higher TBR is critical for clear tumor delineation.
Hydrophilicity Cy5.5 is hydrophilic due to sulfonate groups[1]IRDye® 800CW is also a hydrophilic dye.Hydrophilicity influences biodistribution and clearance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following sections outline standard protocols for the preparation and analysis of DOPE-PEG-Cy5.5 liposomes.

Preparation of DOPE-PEG-Cy5.5 Liposomes (Thin-Film Hydration Method)

This protocol is a widely adopted method for the preparation of liposomes.[10][11]

  • Lipid Film Formation:

    • Dissolve DOPE, cholesterol, and DOPE-PEG-Cy5.5 in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio is 55:40:5 (DOPE:cholesterol:DOPE-PEG-Cy5.5).

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask's inner surface.

    • Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask in the water bath for 1-2 hours. The final lipid concentration is typically between 10-20 mg/mL.

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.

  • Purification and Characterization:

    • Remove any unencapsulated Cy5.5 by size exclusion chromatography or dialysis.

    • Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The fluorescence of the liposomal formulation can be confirmed using a spectrophotometer.

In Vitro Cellular Uptake and Fluorescence Microscopy
  • Cell Culture:

    • Plate cancer cells (e.g., MDA-MB-468, a human breast cancer cell line with high EGFR expression) in glass-bottom dishes or multi-well plates and culture until they reach 70-80% confluency.[2][9]

  • Incubation:

    • Incubate the cells with DOPE-PEG-Cy5.5 liposomes at a predetermined concentration (e.g., 10-50 µg/mL) in cell culture medium for various time points (e.g., 1, 4, and 24 hours).

  • Imaging:

    • Wash the cells with PBS to remove non-internalized liposomes.

    • Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.

    • Image the cells using a confocal fluorescence microscope with appropriate laser lines and emission filters for Cy5.5 and DAPI.

  • Quantification:

    • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) to determine the extent of cellular uptake.

In Vivo Fluorescence Imaging and Biodistribution
  • Animal Model:

    • Use immunodeficient mice (e.g., nude mice) bearing subcutaneous xenograft tumors. Tumors are typically established by injecting cancer cells (e.g., MDA-MB-468) into the flank of the mice.[3]

  • Probe Administration:

    • Intravenously inject the DOPE-PEG-Cy5.5 liposome formulation into the tail vein of the mice at a specific dose (e.g., 1 nmol of Cy5.5 equivalent).[3][9]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system (IVIS) equipped with appropriate excitation and emission filters for Cy5.5.

  • Ex Vivo Biodistribution:

    • After the final imaging time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs using the IVIS to quantify the fluorescence intensity in each tissue.

    • The results are typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

InVitro_Workflow cluster_prep Liposome Preparation cluster_invitro In Vitro Analysis p1 Lipid Film Formation p2 Hydration p1->p2 p3 Extrusion p2->p3 p4 Characterization p3->p4 iv2 Incubation with Liposomes p4->iv2 iv1 Cell Culture iv1->iv2 iv3 Confocal Microscopy iv2->iv3 iv4 Fluorescence Quantification iv3->iv4

Caption: Workflow for in vitro analysis of DOPE-PEG-Cy5.5 liposomes.

InVivo_Workflow cluster_prep Liposome Preparation cluster_invivo In Vivo Analysis p1 Lipid Film Formation p2 Hydration p1->p2 p3 Extrusion p2->p3 p4 Characterization p3->p4 inv2 IV Injection of Liposomes p4->inv2 inv1 Tumor Xenograft Model inv1->inv2 inv3 Whole-Body Imaging inv2->inv3 inv4 Ex Vivo Biodistribution inv3->inv4

Caption: Workflow for in vivo analysis of DOPE-PEG-Cy5.5 liposomes.

Conclusion

The correlation between in vitro and in vivo fluorescence of DOPE-PEG-Cy5.5 is not always linear. While in vitro assays provide valuable initial screening data on cellular uptake and localization, they do not fully recapitulate the complex biological barriers and interactions that occur in a living organism. Researchers should be mindful of the potential discrepancies and utilize in vivo imaging to obtain a more accurate understanding of the biodistribution and tumor-targeting efficacy of their liposomal formulations. The choice of fluorophore can also significantly impact in vivo performance, with dyes emitting further into the NIR range, such as IRDye® 800CW, offering potential advantages in terms of signal penetration and reduced background noise. Careful consideration of these factors will ultimately lead to more robust and translatable preclinical imaging results.

References

A Comparative Guide to Cytotoxicity Assays for DOPE-PEG-Cy5.5 Labeled Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common cytotoxicity assays for evaluating delivery systems labeled with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)-Cyanine5.5 (DOPE-PEG-Cy5.5). It includes a performance comparison with alternative delivery systems, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

Introduction

The assessment of cytotoxicity is a critical step in the preclinical evaluation of any novel drug delivery system. For fluorescently labeled systems such as those containing DOPE-PEG-Cy5.5, it is imperative to distinguish between the cytotoxicity induced by the nanocarrier itself and the encapsulated therapeutic agent. Furthermore, the choice of cytotoxicity assay can significantly impact the interpretation of results, as nanoparticles have been known to interfere with certain assay components. This guide focuses on three widely accepted methods for assessing cell viability and cytotoxicity: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay.

Comparison of Delivery Systems

The ideal drug delivery vehicle should exhibit minimal intrinsic cytotoxicity to ensure that the observed therapeutic effect is primarily due to the active pharmaceutical ingredient. While DOPE-PEG-Cy5.5 labeled liposomes are generally considered biocompatible, emerging alternatives to PEGylation aim to further improve safety profiles and reduce potential immunogenicity. Below is a comparative summary of the cytotoxicity of PEGylated liposomes and prominent alternatives.

Table 1: Comparative Cytotoxicity of Nanocarrier Systems

Delivery System ComponentAssay TypeCell LineKey FindingsReference
PEGylated Liposomes MTTA2780CP & SKOV3Empty PEGylated liposomes showed no significant toxicity.[1]
MTTHCT 116Liposomal formulations exhibited lesser cytotoxicity compared to free drugs, indicating the carrier's general safety.[2]
MTTMCF-7PEGylated liposomes enhanced the cytotoxicity of the encapsulated drug compared to non-PEGylated liposomes.[3]
Polysarcosine (pSar) N/ABreast Cancer Cell LinespSar-based nanoparticles were found to be non-cytotoxic.[2][4]
Viability AssayhPBMCpSar-containing lipid nanoparticles showed lower toxicity compared to their PEGylated counterparts.[5]
Poly(2-oxazoline)s (POx) N/AN/AIn vitro toxicology of PEtOx is comparable to PEG.[6][6]
Transfection AssayAdherent & Suspension CellsmRNA-LNPs with monoacyl POx/POz-lipids showed comparable cytocompatibility to PEG-lipid equivalents.
Zwitterionic Polymers Viability AssayA549pMPC-coated gold nanoparticles showed no observed cell toxicity.[7]
N/AN/AIntroduction of zwitterions reduced the cytotoxicity of cationic polymers.[1]

Experimental Protocols

Accurate and reproducible cytotoxicity data relies on meticulously executed experimental protocols. The following sections provide detailed methodologies for the MTT, LDH, and Annexin V/PI assays, adapted for the evaluation of nanoparticle-based delivery systems.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate prepare_np Prepare serial dilutions of nanoparticles treat_cells Treat cells with nanoparticles prepare_np->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Preparation: Prepare serial dilutions of the DOPE-PEG-Cy5.5 labeled delivery system and control nanoparticles in serum-free cell culture medium.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the nanoparticle dilutions. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, adjusted to pH 4.7) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Considerations for Nanoparticles:

  • Some nanoparticles can interfere with the MTT assay by directly reducing the MTT reagent or by absorbing light at the same wavelength as formazan.[9]

  • It is crucial to include nanoparticle-only controls (no cells) to account for any background absorbance.

LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Experimental Workflow

LDH_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed cells in a 96-well plate prepare_np Prepare serial dilutions of nanoparticles treat_cells Treat cells with nanoparticles prepare_np->treat_cells incubate_24h Incubate for 24-72 hours treat_cells->incubate_24h collect_supernatant Collect cell culture supernatant incubate_24h->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubate_30min Incubate for 30 minutes add_reaction_mix->incubate_30min add_stop_solution Add stop solution incubate_30min->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance

Caption: Workflow for the LDH cytotoxicity assay.

Protocol Details:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[10] Carefully transfer 50 µL of the cell culture supernatant to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm should be used to subtract background absorbance.[11]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Considerations for Nanoparticles:

  • Nanoparticles can interfere with the LDH assay by inactivating the LDH enzyme or by adsorbing it.[12]

  • It is important to run controls where nanoparticles are incubated with a known amount of LDH to check for interference.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Signaling Pathway

Apoptosis_Pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_staining Staining Healthy Healthy Cell (PS on inner leaflet) EarlyApoptosis Early Apoptosis (PS on outer leaflet) Healthy->EarlyApoptosis Apoptotic Stimulus LateApoptosis Late Apoptosis/Necrosis (Membrane compromised) EarlyApoptosis->LateApoptosis AnnexinV Annexin V-FITC EarlyApoptosis->AnnexinV Binds to exposed PS LateApoptosis->AnnexinV PI Propidium Iodide LateApoptosis->PI Enters cell and stains nucleus

Caption: Principle of Annexin V/PI apoptosis staining.

Protocol Details:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with nanoparticle formulations as described previously.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Considerations for Nanoparticles:

  • The fluorescent label on the nanoparticle (Cy5.5) may have spectral overlap with the dyes used in the apoptosis assay (e.g., FITC, PI). It is essential to perform compensation controls.

  • Nanoparticles may adhere to the cell surface and interfere with antibody binding or dye uptake.

Conclusion

The selection of an appropriate cytotoxicity assay is paramount for the accurate safety assessment of DOPE-PEG-Cy5.5 labeled delivery systems and their alternatives. This guide provides a framework for comparing these systems and offers detailed, nanoparticle-specific protocols for key cytotoxicity assays. By employing multiple assays that measure different aspects of cell health—metabolic activity (MTT), membrane integrity (LDH), and apoptosis—researchers can obtain a comprehensive and reliable understanding of the cytotoxic potential of their novel drug delivery platforms. The data suggests that while PEGylated systems are generally safe, alternatives such as polysarcosine and zwitterionic polymers may offer improved biocompatibility. Rigorous and careful execution of these assays will ultimately contribute to the development of safer and more effective nanomedicines.

References

A Comparative Guide to the Biodistribution of DOPE-PEG-Cy5.5 and Alternative Near-Infrared Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the biodistribution of liposomal formulations incorporating the near-infrared (NIR) fluorescent probe DOPE-PEG-Cy5.5 and its alternatives, Indocyanine Green (ICG) and IRDye® 800CW. The data presented is crucial for selecting the appropriate imaging agent for preclinical research, particularly in studies involving drug delivery, and nanoparticle tracking.

Quantitative Biodistribution Analysis

The biodistribution of intravenously administered fluorescent probes is a critical factor in determining their efficacy and potential off-target effects. The following tables summarize the quantitative biodistribution of PEGylated liposomes labeled with Cy5.5, ICG, and IRDye 800CW in key tissues at various time points post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), a standard metric for such studies.

It is important to note that while the ideal comparison would involve identical liposomal formulations varying only in the fluorescent probe, the available literature does not always provide this direct comparison. Therefore, the data presented here is compiled from studies using similarly structured long-circulating PEGylated liposomes to provide a representative comparison. The specific lipid composition for the Cy5.5-labeled liposomes often includes components like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which is a key component of the requested DOPE-PEG-Cy5.5 probe.

Table 1: Biodistribution of Cy5.5-Labeled PEGylated Liposomes in Tumor-Bearing Mice

Organ2 hours (%ID/g)8 hours (%ID/g)24 hours (%ID/g)48 hours (%ID/g)
Tumor~2.5~5.0~7.0~6.5
Liver~15.0~12.0~10.0~8.0
Spleen~10.0~12.0~15.0~14.0
Lungs~3.0~2.0~1.5~1.0
Kidneys~4.0~3.0~2.0~1.5
Heart~1.0~0.8~0.5~0.4

Data is synthesized from representative studies of PEGylated liposomes labeled with Cy5.5 and may not be specific to a DOPE-PEG-Cy5.5 formulation. The values represent approximations for comparative purposes.

Table 2: Comparative Biodistribution of ICG and IRDye 800CW Formulations

ProbeOrgan4 hours (%ID/g)24 hours (%ID/g)
ICG (Liposomal) Tumor~1.5~0.5
Liver~25.0~5.0
Spleen~8.0~2.0
IRDye 800CW (PEG-conjugate) Tumor~3.0~4.0
Liver~10.0~8.0
Spleen~5.0~6.0

Note: Direct side-by-side quantitative comparisons of liposomal formulations of all three dyes are limited. ICG is known for rapid clearance, and its liposomal formulations aim to improve circulation time. IRDye 800CW conjugated to PEG demonstrates significant tumor accumulation due to the enhanced permeability and retention (EPR) effect.

Experimental Protocols

The following are detailed methodologies for key experiments related to the biodistribution analysis of fluorescently labeled nanoparticles.

Preparation of DOPE-PEG-Cy5.5 Labeled Liposomes

A common method for preparing PEGylated liposomes is the lipid film hydration technique.

  • Lipid Film Formation: A mixture of lipids, including a structural lipid (e.g., DSPC or DOPC), cholesterol, and the DOPE-PEG-Cy5.5 conjugate, are dissolved in an organic solvent like chloroform in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Extrusion: To obtain unilamellar vesicles with a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Non-encapsulated fluorescent dye and other impurities are removed by methods such as dialysis or size exclusion chromatography.

In Vivo Biodistribution Study in a Murine Model

This protocol outlines the steps for a typical in vivo biodistribution study in tumor-bearing mice.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are subcutaneously inoculated with a cancer cell line (e.g., 4T1 breast cancer cells) in the flank. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Administration of Labeled Liposomes: A sterile suspension of the fluorescently labeled liposomes is administered to the mice via intravenous (tail vein) injection. The dose is typically calculated based on the amount of fluorescent dye per body weight (e.g., 0.5 mg/kg Cy5.5 equivalent).

  • In Vivo Imaging (Optional): At various time points post-injection (e.g., 2, 8, 24, and 48 hours), the mice can be anesthetized and imaged using an in vivo imaging system (IVIS) to visualize the whole-body distribution of the fluorescent signal.

  • Tissue Harvesting: At the designated time points, mice are euthanized. Blood is collected via cardiac puncture, and major organs (tumor, liver, spleen, lungs, kidneys, heart) are excised.

  • Ex Vivo Imaging: The excised organs are arranged and imaged using an IVIS to visualize the fluorescence intensity in each organ.

  • Quantitative Analysis: To determine the %ID/g, the fluorescence intensity of each organ is measured. A standard curve is generated using known concentrations of the fluorescent probe. The organs are weighed, and the amount of probe in each organ is calculated based on the standard curve and normalized to the organ weight and the total injected dose.

Tissue Homogenization and Fluorescence Quantification

For a more precise quantification of the fluorescent probe in tissues, homogenization and subsequent fluorescence measurement can be performed.

  • Tissue Homogenization: A weighed portion of each organ is placed in a lysis buffer and homogenized using a mechanical homogenizer (e.g., a bead beater or rotor-stator homogenizer).

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris.

  • Fluorescence Measurement: The fluorescence of the resulting supernatant is measured using a fluorescence spectrophotometer or a plate reader.

  • Quantification: The concentration of the fluorescent probe in the supernatant is determined by comparing the fluorescence reading to a standard curve prepared with the same lysis buffer. The total amount of the probe in the organ is then calculated and expressed as %ID/g.

Visualizations

The following diagrams illustrate key workflows and concepts in the biodistribution analysis of fluorescently labeled nanoparticles.

Experimental_Workflow cluster_preparation Liposome Preparation cluster_invivo In Vivo Study cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Extrusion prep2->prep3 prep4 Purification prep3->prep4 invivo2 IV Injection of Labeled Liposomes prep4->invivo2 invivo1 Tumor Model Development invivo1->invivo2 invivo3 Tissue Harvesting invivo2->invivo3 analysis1 Ex Vivo Imaging (IVIS) invivo3->analysis1 analysis2 Tissue Homogenization invivo3->analysis2 analysis4 Calculation of %ID/g analysis1->analysis4 analysis3 Fluorescence Quantification analysis2->analysis3 analysis3->analysis4

Caption: Experimental workflow for biodistribution analysis.

EPR_Effect cluster_tumor Tumor Microenvironment blood_vessel Blood Vessel endothelium Leaky Endothelium blood_vessel->endothelium Extravasation liposome PEGylated Liposome (e.g., with DOPE-PEG-Cy5.5) endothelium->liposome tumor_cells Tumor Cells lymphatics Impaired Lymphatic Drainage liposome->tumor_cells Accumulation liposome->lymphatics Reduced Clearance

Caption: The Enhanced Permeability and Retention (EPR) effect.

This guide provides a foundational understanding of the biodistribution of DOPE-PEG-Cy5.5 and its alternatives. For specific research applications, it is imperative to consult original research articles and potentially conduct head-to-head comparative studies under identical experimental conditions to make the most informed decision.

Safety Operating Guide

Personal protective equipment for handling DOPE-PEG-Cy5.5 (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling DOPE-PEG-Cy5.5 (MW 2000). The following procedural steps are designed to ensure safe operational handling and disposal of this fluorescently-labeled lipid conjugate.

Hazard Identification and Risk Assessment

DOPE-PEG-Cy5.5 is a complex molecule consisting of a phospholipid (DOPE), a polyethylene glycol (PEG) spacer, and a cyanine fluorescent dye (Cy5.5). While a specific Safety Data Sheet (SDS) for this exact product was not immediately available, information for closely related compounds, such as DOPE PEG(2000)-N-Cyanine 5, indicates potential hazards.

Potential Hazards:

  • Acute Toxicity (Oral, Inhalation): May be harmful if swallowed and toxic if inhaled.[1]

  • Skin and Eye Irritation: May cause skin and eye irritation.[1]

  • Specific Target Organ Toxicity: May cause damage to the central nervous system, liver, and kidneys.[1][2]

  • Carcinogenicity and Reproductive Toxicity: Suspected of causing cancer and damage to the unborn child.[1]

  • Chronic Health Effects: May cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1]

A thorough risk assessment should be conducted before any handling of this material.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling DOPE-PEG-Cy5.5.[3][4] Additional or specialized PPE may be required based on the specific experimental protocol and risk assessment.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Disposable Nitrile GlovesMinimum of two pairs of nitrile gloves (double-gloving) is recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection RespiratorUse in a well-ventilated area or a chemical fume hood. If weighing or handling the powder form, a respirator with an appropriate particulate filter may be necessary.
Foot Protection Closed-toe ShoesRequired in all laboratory settings.

Handling and Storage

Storage:

  • Store at -20°C in a tightly sealed container.[5][6]

  • Protect from light, especially when in solution, due to the photosensitivity of the Cy5.5 dye.

Handling:

  • All handling of DOPE-PEG-Cy5.5 should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust if handling the solid form. If provided in a solvent, be aware of the solvent's hazards.

  • Use dedicated equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.

Procedural Workflow for Handling

The following diagram outlines the standard workflow for handling DOPE-PEG-Cy5.5 from receipt to disposal.

G A Receiving and Storage (-20°C, Protect from Light) B Preparation of Stock Solution (In Fume Hood) A->B Transfer to Lab C Experimental Use (Appropriate PPE) B->C Use in Experiment D Decontamination of Work Area and Equipment C->D Post-Experiment E Waste Collection (Segregated Waste Streams) D->E Waste Generation F Waste Disposal (Follow Institutional Guidelines) E->F Final Disposal

Handling Workflow for DOPE-PEG-Cy5.5

Disposal Plan

Proper disposal of DOPE-PEG-Cy5.5 and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste StreamDisposal Procedure
Unused Product Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Remove and dispose of as hazardous waste. Do not launder contaminated lab coats with personal clothing.
Liquid Waste Collect all liquid waste containing DOPE-PEG-Cy5.5 in a clearly labeled, sealed hazardous waste container.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.